Product packaging for Lauric Acid(Cat. No.:CAS No. 8045-27-0)

Lauric Acid

Cat. No.: B10767224
CAS No.: 8045-27-0
M. Wt: 200.32 g/mol
InChI Key: POULHZVOKOAJMA-UHFFFAOYSA-N
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Description

Lauric Acid (dodecanoic acid) is a medium-chain saturated fatty acid (C12:0) that serves as a critical reagent in numerous research fields. Its primary research value lies in its diverse biological activities and its role as a fundamental building block in lipid biochemistry. In metabolic and nutritional studies, this compound is extensively used to investigate the distinct properties of medium-chain triglycerides (MCTs), including their absorption, transport, and beta-oxidation pathways, which differ significantly from long-chain fatty acids. It is a key compound for probing lipid metabolism, energy homeostasis, and potential therapeutic applications for metabolic disorders. Furthermore, this compound exhibits potent, broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. Researchers utilize it to study its mechanism of action, which involves disrupting microbial lipid membranes and signaling pathways, making it a subject of interest in developing novel anti-infective agents and sanitization formulations. In biochemistry and industrial research, it is a vital precursor for synthesizing esters, emulsifiers, and surfactants, such as sodium lauryl sulfate. This product is presented as a high-purity compound to ensure experimental reproducibility and is strictly intended for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B10767224 Lauric Acid CAS No. 8045-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecanoic acid
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InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)
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InChI Key

POULHZVOKOAJMA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)O
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Molecular Formula

C12H24O2
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Related CAS

10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID5021590
Record name Dodecanoic acid
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Molecular Weight

200.32 g/mol
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Physical Description

Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid
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Boiling Point

437 °F at 100 mmHg (NTP, 1992), 91.4 °C
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Flash Point

235 °F (NTP, 1992), [HSDB] 113 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
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Density

0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C
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Vapor Pressure

1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated)
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Color/Form

Colorless needles, Needles from alcohol, White, crystalline powder

CAS No.

143-07-7, 203714-07-2, 7632-48-6, 8000-62-2
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Melting Point

111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C
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Foundational & Exploratory

The Antimicrobial Mechanism of Action of Lauric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Lauric acid (C12), a saturated medium-chain fatty acid, has garnered significant attention for its broad-spectrum antimicrobial properties. Abundantly found in natural sources like coconut oil, this compound and its monoglyceride derivative, monolaurin, exhibit potent activity against a wide range of pathogenic bacteria, enveloped viruses, and fungi. The primary mechanism of action is the disruption of the microbial cell membrane's lipid bilayer, leading to increased permeability and subsequent cell lysis or inactivation. Secondary mechanisms, including the inhibition of key signaling pathways and the induction of oxidative stress, contribute to its microbicidal effects. This document provides a comprehensive technical overview of this compound's antimicrobial mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a resource for research and development in the pharmaceutical and biotechnology sectors.

Core Antimicrobial Mechanisms

The efficacy of this compound as an antimicrobial agent stems from its amphipathic nature. Its 12-carbon backbone provides a hydrophobic tail that can intercalate into the lipid bilayers of microbial membranes, while its carboxylic acid head group provides a hydrophilic character. This structure facilitates its primary mode of action: the disruption of membrane integrity.

Antibacterial Action

This compound is particularly effective against Gram-positive bacteria.[1] Its primary antibacterial mechanism involves the destabilization and permeabilization of the bacterial cytoplasmic membrane.[2][3]

  • Membrane Insertion and Disruption: this compound inserts itself into the phospholipid bilayer of the bacterial cell membrane. This integration disrupts the membrane's fluidity and structural integrity.[1]

  • Increased Permeability: The disruption leads to the formation of pores or channels, causing a significant increase in membrane permeability.

  • Leakage of Cellular Contents: This loss of integrity allows for the uncontrolled efflux of essential intracellular components, such as ions (K+), metabolites, and macromolecules like nucleic acids and proteins. The leakage of nucleic acids can be quantified by measuring absorbance at 260 nm in the cell supernatant.[4]

  • Dissipation of Proton Motive Force: The damage to the membrane disrupts the proton motive force, which is critical for ATP synthesis and transport processes, ultimately leading to metabolic collapse and cell death.

Antiviral Action

This compound's antiviral activity is primarily directed against enveloped viruses . The viral envelope is a lipid bilayer derived from the host cell, which is a key target for the fatty acid.

  • Envelope Disintegration: this compound and its metabolite monolaurin integrate into the lipid bilayer of the viral envelope, destabilizing its structure. This leads to the disintegration of the envelope, preventing the virus from attaching to and entering host cells. Viruses susceptible to this mechanism include Herpes Simplex Virus (HSV), Vesicular Stomatitis Virus (VSV), and Visna virus.

  • Inhibition of Viral Maturation: Some studies suggest that this compound can interfere with the late maturation stage in the viral replication cycle.

  • Prevention of Host Cell Binding: By disrupting envelope proteins or the envelope itself, this compound can prevent viral proteins from binding to host cell receptors.

Antifungal Action

The antifungal mechanism of this compound is similar to its antibacterial action, focusing on membrane disruption. It has shown significant efficacy against fungi such as Candida albicans and plant pathogens like Rhizoctonia solani.

  • Plasma Membrane Permeabilization: this compound perturbs the fungal plasma membrane, leading to increased permeability and leakage of intracellular contents.

  • Inhibition of Ergosterol Synthesis: Evidence suggests that this compound can significantly inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. Disruption of ergosterol synthesis compromises membrane integrity and function.

  • Induction of Reactive Oxygen Species (ROS): this compound treatment has been shown to induce the production of ROS in fungi, leading to lipid peroxidation and oxidative damage to cellular components, ultimately triggering apoptosis.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and experimental workflows.

G General Antimicrobial Mechanism of this compound cluster_bacteria Bacteria (Gram-positive) cluster_virus Enveloped Viruses cluster_fungi Fungi LA This compound (C12) B_Membrane Cell Membrane LA->B_Membrane V_Envelope Viral Lipid Envelope LA->V_Envelope F_Membrane Plasma Membrane LA->F_Membrane B_Disruption Membrane Disruption & Increased Permeability B_Membrane->B_Disruption B_Leakage Leakage of Ions, Nucleic Acids, ATP B_Disruption->B_Leakage B_Death Cell Death B_Leakage->B_Death V_Disruption Envelope Disintegration V_Envelope->V_Disruption V_Inactivation Viral Inactivation V_Disruption->V_Inactivation F_Disruption Membrane Disruption & Ergosterol Synthesis Inhibition F_Membrane->F_Disruption F_Leakage Leakage of Contents & ROS Production F_Disruption->F_Leakage F_Death Cell Death F_Leakage->F_Death

Caption: Overview of this compound's primary attack on microbial membranes.

G Bacterial Cell Death Pathway Induced by this compound LA This compound Membrane Bacterial Cytoplasmic Membrane LA->Membrane Disruption Membrane Destabilization & Fluidity Alteration Membrane->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Signal Inhibition of SaeRS Signal Transduction (e.g., S. aureus) Disruption->Signal Leakage Efflux of K+ ions, ATP, Nucleic Acids Permeability->Leakage ROS Induction of Reactive Oxygen Species (ROS) Permeability->ROS Death Metabolic Collapse & Cell Death Leakage->Death ROS->Death Signal->Death

Caption: Detailed antibacterial mechanisms of this compound.

G Experimental Workflow: Membrane Permeability Assay Start Bacterial Culture (Mid-log phase) Treatment Incubate with This compound (Test) & Vehicle (Control) Start->Treatment Wash Wash cells with PBS Buffer Treatment->Wash Stain Stain with Propidium Iodide (PI) & SYTO9 Wash->Stain Microscopy Visualize with Fluorescence/Confocal Microscopy Stain->Microscopy Analysis Quantify Red (Dead) vs. Green (Live) Cells Microscopy->Analysis Result Determine Percentage of Permeabilized Cells Analysis->Result

Caption: Protocol for assessing membrane damage using fluorescence microscopy.

Quantitative Antimicrobial Activity

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Table 1: Antibacterial Activity of this compound

Bacterial SpeciesStrainMICReference
Staphylococcus aureusATCC 33591156 µg/mL
Staphylococcus aureus-0.63 mM
Streptococcus agalactiaeA909> 2.5 mM (Low activity)
Streptococcus mutansMT8148< 0.25 mM
Escherichia coli-Low activity
Methicillin-Resistant S. aureus (MRSA)Clinical IsolatesMIC₉₀: ≤4 µl/ml (LAM Formulations)

Table 2: Antifungal Activity of this compound

Fungal SpeciesMICReference
Candida albicans40 µg/mL (Caprylic Acid, related MCFA)
Rhizoctonia solani50-100 µg/mL
Pythium ultimum> 50 µM (liquid culture)
Aspergillus niger1.8 mmol L⁻¹ (Monolaurin)

Secondary Mechanisms of Action

Beyond direct membrane damage, this compound employs other mechanisms to exert its antimicrobial effects.

Inhibition of Signal Transduction

In Staphylococcus aureus, this compound has been shown to inhibit virulence factor expression by interfering with signal transduction. It specifically targets the SaeRS two-component system, a critical regulator of virulence genes. The mechanism is believed to involve the direct interaction of this compound with the transmembrane domains of the sensor kinase SaeS, altering its activity and disrupting the downstream signaling cascade that controls toxin production.

Induction of Reactive Oxygen Species (ROS)

This compound treatment can lead to an imbalance in the redox state of microbial cells, resulting in oxidative stress. In fungi like R. solani, this compound exposure increases the levels of ROS, causing peroxidation of membrane lipids and damage to proteins and nucleic acids, which contributes to programmed cell death (apoptosis).

Key Experimental Protocols

The following protocols are fundamental for evaluating the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 1 x 10⁵ CFU/mL). A positive control well (no this compound) and a negative control well (no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Cell Membrane Permeability Assay (Fluorescence Staining)

This assay visually assesses membrane integrity using fluorescent dyes that differentiate between live and dead cells.

  • Cell Preparation: A suspension of the target microorganism is treated with various concentrations of this compound for a defined period (e.g., 15-30 minutes). A vehicle-treated sample serves as the control.

  • Staining: Cells are stained with a mixture of two fluorescent dyes:

    • SYTO9: A green fluorescent dye that penetrates all cells, both live and dead.

    • Propidium Iodide (PI): A red fluorescent dye that can only enter cells with compromised membranes.

  • Visualization: The stained cells are visualized using fluorescence or confocal microscopy.

  • Quantification: Live cells appear green, while dead or membrane-compromised cells appear red. The percentage of dead cells is quantified by counting the number of red-staining cells relative to the total number of cells.

Conclusion and Future Directions

This compound exhibits a multi-faceted antimicrobial mechanism of action, with the physical disruption of the cell membrane being the central and most critical event. This primary mechanism is complemented by the inhibition of essential cellular processes like signal transduction and the induction of oxidative stress. Its effectiveness against a broad range of pathogens, coupled with its status as a natural, generally recognized as safe (GRAS) compound, makes it a compelling candidate for further development. Future research should focus on formulating this compound to enhance its bioavailability and efficacy against Gram-negative bacteria and non-enveloped viruses, and on exploring its synergistic potential with conventional antimicrobial agents to combat drug-resistant infections.

References

The Pro-Apoptotic Signaling of Lauric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Lauric Acid-Induced Apoptosis in Cancer Cells for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the intricate signaling pathways through which this compound, a medium-chain fatty acid, induces apoptosis, primarily in cancer cells. Emerging research has highlighted its potential as a targeted anti-cancer agent, and this document provides a comprehensive overview of the current understanding of its molecular action. This paper will detail the key signaling cascades, present quantitative data from pivotal studies, and outline the experimental protocols used to uncover these mechanisms.

Core Signaling Pathways of this compound-Induced Apoptosis

This compound initiates apoptosis through a multi-pronged approach, primarily centered around the induction of cellular stress and the modulation of key signaling proteins. The primary pathways identified are:

  • Reactive Oxygen Species (ROS)-Mediated EGFR/ERK/AP-1/p21 Pathway: In breast and endometrial cancer cells, this compound has been shown to increase the intracellular levels of reactive oxygen species (ROS).[1][2][3] This oxidative stress triggers a signaling cascade beginning with the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Extracellular signal-Regulated Kinase (ERK).[1][2] Activated ERK then leads to the phosphorylation of c-Jun and the induction of c-fos, components of the AP-1 transcription factor. This signaling culminates in the upregulation of p21Cip1/WAF1, a cyclin-dependent kinase inhibitor, which promotes cell cycle arrest and apoptosis in a p53-independent manner.

  • EGFR Downregulation Pathway: In contrast to the phosphorylation-mediated activation in some cancer types, studies on colon cancer cells have demonstrated that this compound can also induce apoptosis by downregulating the expression of EGFR. This reduction in EGFR signaling curtails cancer cell proliferation and survival, ultimately leading to apoptotic cell death.

  • Oxidative Stress and Glutathione Depletion: A key mechanism underlying this compound's pro-apoptotic effect in colon cancer cells is the induction of significant oxidative stress. This is characterized by the generation of ROS and a concomitant depletion of intracellular glutathione (GSH), a critical antioxidant. This redox imbalance disrupts cellular homeostasis and triggers apoptotic pathways.

  • Rho-Associated Kinase (ROCK)-Mediated Pathway: this compound has been observed to promote the formation of stress fibers, which are bundles of actin filaments that contribute to the morphological changes seen during apoptosis. This process is mediated by the Rho-associated kinase (ROCK) pathway.

  • Endoplasmic Reticulum (ER) Stress Pathway: In fungal cells, this compound has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress. This involves the upregulation of key ER stress markers such as the chaperone glucose-regulated protein 78 (Grp78/BiP) and protein disulfide isomerase (PDI).

It is noteworthy that in non-cancerous porcine intestinal epithelial cells subjected to mycotoxin-induced stress, this compound has been found to have a protective effect, reducing apoptosis by inhibiting the nuclear translocation of the pro-apoptotic transcription factor FOXO3a. This suggests that the apoptotic effects of this compound may be context-dependent and potentially selective for cancer cells.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound on cancer cell viability and apoptosis-related markers.

Cell LineThis compound ConcentrationTreatment DurationEffect on Cell ViabilityReference
SkBr3 (Breast Cancer)Increasing concentrations48 hInhibition of proliferation
Ishikawa (Endometrial Cancer)Increasing concentrations48 hInhibition of proliferation
Caco-2 (Colon Cancer)0.1, 0.3, 0.5, 1 mM24, 48, 72, 96 hSignificant reduction in viability
IEC-6 (Normal Intestinal Epithelial)0.5, 1 mM24 hSignificant reduction in viability
HCT-15 (Colon Cancer)30, 50 µg/mLNot specifiedDose-dependent cytotoxicity
HepG2 (Liver Cancer)Not specifiedNot specifiedDose-dependent cytotoxicity
Raw 264.7 (Murine Macrophage)Not specifiedNot specifiedDose-dependent cytotoxicity
IPEC-J2 (Porcine Intestinal Epithelial)0.1, 0.2 mM24 hIncreased cell proliferation
IPEC-J2 (Porcine Intestinal Epithelial)0.4 mM and higher24 hDecreased cell viability
Cell LineThis compound ConcentrationTreatment DurationApoptosis-Related Molecular EventFold Change/ObservationReference
SkBr3, Ishikawa100 µM60 minROS ProductionIncreased
SkBr3, Ishikawa100 µMNot specifiedPhosphorylation of EGFR, ERK1/2, c-JunIncreased
SkBr3, Ishikawa100 µMNot specifiedc-fos mRNA expressionIncreased
SkBr3, Ishikawa100 µMNot specifiedp21Cip1/WAF1 mRNA expressionIncreased
HCT-1530 µg/mLNot specifiedEGFR expression1.33-fold downregulation
HCT-1550 µg/mLNot specifiedEGFR expression1.58-fold downregulation
Caco-2Not specifiedNot specifiedGlutathione (GSH) availabilityReduced
Caco-2Not specifiedNot specifiedROS generationIncreased
Rhizoctonia solaniNot specifiedNot specifiedGrp78 (BIP), PDI, Calpain expressionIncreased
Rhizoctonia solaniNot specifiedNot specifiedHSP40, HSP70, HSP90 expressionDecreased

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions involved in this compound-induced apoptosis, the following diagrams have been generated using the DOT language.

Lauric_Acid_ROS_EGFR_Pathway LA This compound ROS ↑ Reactive Oxygen Species (ROS) LA->ROS EGFR p-EGFR ROS->EGFR ERK p-ERK EGFR->ERK cJun p-c-Jun ERK->cJun cfos ↑ c-fos expression ERK->cfos AP1 AP-1 Activation cJun->AP1 cfos->AP1 p21 ↑ p21Cip1/WAF1 expression AP1->p21 Apoptosis Apoptosis p21->Apoptosis

ROS-Mediated EGFR/ERK/AP-1/p21 Pathway

Lauric_Acid_EGFR_Downregulation_Pathway LA This compound EGFR ↓ EGFR Expression LA->EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

EGFR Downregulation Pathway in Colon Cancer

Lauric_Acid_Oxidative_Stress_Pathway LA This compound GSH ↓ Glutathione (GSH) LA->GSH ROS ↑ Reactive Oxygen Species (ROS) LA->ROS OxidativeStress Oxidative Stress GSH->OxidativeStress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Oxidative Stress and Glutathione Depletion Pathway

Experimental_Workflow_Apoptosis_Analysis cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_molecular_analysis Molecular Analysis Seeding Seed Cancer Cells Treatment Treat with this compound (or vehicle control) Seeding->Treatment Incubation Incubate for specified duration Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT FlowCytometry Flow Cytometry (Annexin V/PI Staining) Incubation->FlowCytometry Hoechst Hoechst Staining (Nuclear Morphology) Incubation->Hoechst WesternBlot Western Blot (Protein Expression & Phosphorylation) Incubation->WesternBlot qPCR RT-qPCR (mRNA Expression) Incubation->qPCR ROS_Assay ROS Detection (e.g., DCFH-DA) Incubation->ROS_Assay

General Experimental Workflow for Apoptosis Analysis

Detailed Methodologies for Key Experiments

The following are detailed protocols for key experiments frequently cited in the study of this compound-induced apoptosis.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer (e.g., SkBr3), endometrial cancer (e.g., Ishikawa), colon cancer (e.g., Caco-2, HCT-15), and non-cancerous intestinal epithelial cells (e.g., IEC-6) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation and Treatment: this compound is often dissolved in a suitable solvent like ethanol or DMSO to create a stock solution. For cell treatment, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 100 µM, or various concentrations for dose-response studies). A vehicle control (medium with the solvent at the same final concentration) is always run in parallel.

Cell Viability Assay (MTT Assay)
  • Seeding: Plate cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, EGFR, p-ERK, ERK, p-c-Jun, c-Jun, p21, Bcl-2 family members, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., c-fos, p21, EGFR) and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.

  • Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.

ROS Detection Assay
  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Treatment: Treat the cells with this compound for the desired duration. A positive control (e.g., H2O2) and a negative control (vehicle) should be included. To confirm the role of ROS, cells can be pre-treated with a ROS scavenger like N-acetylcysteine (NAC).

  • Staining: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

This guide provides a foundational understanding of the signaling pathways involved in this compound-induced apoptosis. Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the therapeutic potential of this compound in various cancer types. The provided methodologies offer a robust framework for conducting such investigations.

References

A Comprehensive Technical Guide to the Biological Properties and Functions of Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, a medium-chain saturated fatty acid predominantly found in coconut oil, has garnered significant scientific interest due to its diverse and potent biological activities. This document provides an in-depth technical overview of the antimicrobial, anti-inflammatory, and metabolic properties of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in the pharmaceutical and biotechnological sectors.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, viruses, and fungi.[1][2] Its primary mechanism of action involves the disruption of the pathogen's lipid membrane, leading to increased permeability and cell lysis.[1][3]

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria.[4] Notably, it has demonstrated significant bactericidal properties against Propionibacterium acnes (now Cutibacterium acnes), the bacterium implicated in inflammatory acne. Studies have shown that this compound's antimicrobial activity against P. acnes is stronger than that of benzoyl peroxide, a common acne treatment.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC (µg/mL)Comparison CompoundMIC (µg/mL)Reference
Propionibacterium acnes>15 times lower than BPOBenzoyl Peroxide (BPO)-
Staphylococcus aureus≤4 (as LAM formulations)Mupirocin0.25
Staphylococcus epidermidisLower than BPOBenzoyl Peroxide (BPO)-

LAM: this compound Monoester formulations

Antiviral Activity

Upon digestion, this compound is converted to monolaurin, a compound that exhibits potent antiviral properties. Both this compound and monolaurin can disrupt the lipid envelopes of viruses, leading to their inactivation. This mechanism has been proposed to be effective against a variety of lipid-coated viruses, including influenza, herpes simplex virus (HSV), and cytomegalovirus. The antiviral action is thought to occur through the integration of these fatty acids into the viral envelope, causing destabilization and disintegration.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for quantifying the antibacterial activity of this compound is the broth microdilution assay.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in the growth medium directly in the wells of the 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

  • Include a positive control (wells with bacteria and medium but no this compound) and a negative control (wells with medium only).

  • Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 24-48 hours).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Workflow Diagram: MIC Determination

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of this compound in 96-well plate start->prepare_dilutions inoculate Inoculate wells with standardized bacterial culture prepare_dilutions->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate at optimal conditions controls->incubate read_results Visually assess turbidity to determine MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Anti-inflammatory Properties

This compound possesses significant anti-inflammatory effects. These properties are attributed to its ability to modulate inflammatory signaling pathways and inhibit the production of pro-inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayIC50 (µg/mL)Reference
Inhibition of Protein Denaturation44.78
Proteinase Inhibition Activity35.5
Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Objective: To determine the concentration of this compound required to inhibit 50% of protein denaturation.

Materials:

  • This compound solution at various concentrations

  • Egg albumin or Bovine Serum Albumin (BSA) solution (e.g., 1% w/v)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the this compound solution, albumin solution, and PBS.

  • A control group is prepared with the solvent instead of the this compound solution.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at a specific temperature (e.g., 57-70°C) for a set time (e.g., 5-20 minutes).

  • After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined from a plot of percentage inhibition against this compound concentration.

Workflow Diagram: Protein Denaturation Assay

Protein_Denaturation_Workflow start Start prepare_mixture Prepare reaction mixture (this compound, Albumin, PBS) start->prepare_mixture incubate_37 Incubate at 37°C prepare_mixture->incubate_37 heat_denature Heat to induce denaturation incubate_37->heat_denature cool Cool to room temperature heat_denature->cool measure_absorbance Measure turbidity at 660 nm cool->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vitro protein denaturation inhibition assay.

Anticancer Properties

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, endometrial, and colon cancer cells. This pro-apoptotic effect is mediated through the induction of oxidative stress and the activation of specific signaling pathways.

Mechanism of Action in Cancer Cells

In cancer cells, this compound has been demonstrated to:

  • Increase Reactive Oxygen Species (ROS) levels: This induction of oxidative stress is a key trigger for apoptosis.

  • Activate Signaling Pathways: this compound stimulates the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream kinases like ERK and c-Jun.

  • Induce Gene Expression: The activation of these pathways leads to the expression of genes like c-fos and p21Cip1/WAF1, which are involved in cell cycle arrest and apoptosis.

Table 3: Cytotoxic Activity of this compound against Cancer Cells

Cell LineAssayIC50 (µg/mL)Reference
HepG2 (Hepatocellular Carcinoma)MTT Assay56.46 ± 1.20
HCT-15 (Colon Cancer)MTT Assay- (Dose-dependent cytotoxicity)
SkBr3 (Breast Cancer)MTT Assay- (Inhibited viability)
Ishikawa (Endometrial Cancer)MTT Assay- (Inhibited viability)
Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells

The following diagram illustrates the signaling cascade initiated by this compound leading to apoptosis in cancer cells.

Apoptosis_Pathway LA This compound ROS ↑ Reactive Oxygen Species (ROS) LA->ROS EGFR EGFR Phosphorylation ROS->EGFR ERK ERK Phosphorylation EGFR->ERK cJun c-Jun Phosphorylation ERK->cJun cFos ↑ c-fos expression ERK->cFos p21 ↑ p21Cip1/WAF1 expression cJun->p21 cFos->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC50 value can be calculated from the dose-response curve.

Metabolic Functions and Signaling

This compound, as a medium-chain fatty acid (MCFA), possesses unique metabolic properties compared to long-chain fatty acids.

Metabolism

The majority of ingested this compound is transported directly to the liver, where it is rapidly metabolized and converted into energy rather than being stored as fat. This rapid metabolism can lead to the production of ketone bodies, which can be used as an energy source by extrahepatic tissues like the brain and heart.

Toll-Like Receptor (TLR) Signaling

This compound has been shown to activate Toll-like receptor 4 (TLR4) and TLR2. This activation can induce downstream signaling cascades, such as the NF-κB pathway, leading to pro-inflammatory responses. However, the role of this compound in TLR signaling is complex, as some studies suggest it can also attenuate inflammation in certain contexts. For instance, this compound has been found to decrease TLR4-mediated production of pro-inflammatory cytokines in activated microglia.

Signaling Pathway: this compound and TLR4

TLR4_Pathway LA This compound TLR4 TLR4 Dimerization LA->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: Simplified schematic of this compound-induced TLR4 signaling.

Conclusion

This compound is a multifaceted bioactive compound with significant potential in therapeutic and pharmaceutical applications. Its well-documented antimicrobial, anti-inflammatory, and anticancer properties, coupled with its unique metabolic profile, make it a compelling candidate for the development of novel drugs and treatments. This guide provides a foundational understanding of this compound's biological functions, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in harnessing its therapeutic potential. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully realize its clinical applications.

References

The Intricate Role of Lauric Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, a 12-carbon medium-chain saturated fatty acid, has garnered significant attention for its diverse and complex roles in cellular metabolism. Traditionally viewed as a simple energy substrate, emerging evidence reveals its capacity to modulate key signaling pathways, influence gene expression, and elicit distinct metabolic reprogramming in various cell types. This technical guide provides an in-depth analysis of the multifaceted functions of this compound in cellular metabolism, with a focus on its impact on insulin signaling, mitochondrial function, inflammatory processes, and cancer cell biology. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways are presented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a prominent component of coconut and palm kernel oils.[1] Unlike long-chain fatty acids, its metabolic fate is characterized by rapid absorption and transport to the liver for preferential oxidation.[2] This unique metabolic profile underpins its varied physiological effects. While some studies have associated saturated fatty acids with adverse health outcomes, this compound exhibits a distinct and often beneficial metabolic signature compared to its longer-chain counterparts like palmitic acid.[3] This guide will dissect the molecular mechanisms through which this compound exerts its influence on cellular metabolism, providing a foundational resource for future research and therapeutic exploration.

This compound's Influence on Insulin Signaling and Glucose Metabolism

The effect of this compound on insulin signaling is context-dependent, with studies reporting both insulin-sensitizing and insulin-desensitizing effects.

In macrophages, this compound has been shown to alleviate insulin resistance by enhancing mitochondrial biogenesis.[4][5] Treatment of insulin-resistant THP-1 macrophages with this compound upregulated glucose uptake and the expression of glucose transporters GLUT-1 and GLUT-3. This was accompanied by an increase in the expression of key mitochondrial biogenesis regulators.

Conversely, in hepatocytes, this compound has been implicated in inducing hepatic insulin resistance. It upregulates the expression of Selenoprotein P (SeP), a hepatokine linked to insulin resistance, by increasing the binding of the transcription factor HNF4α to the SELENOP promoter. This upregulation of SeP impairs insulin-induced Akt phosphorylation, a critical step in the insulin signaling cascade.

In skeletal muscle, this compound supplementation has been observed to promote a shift towards glycolytic muscle fiber formation through the activation of Toll-like receptor 4 (TLR4) signaling. This leads to increased expression of genes involved in glycolysis, such as hexokinase 2 (HK2) and lactate dehydrogenase A (LDHA).

Quantitative Data Summary: this compound Effects on Insulin Signaling and Glucose Metabolism
Cell TypeTreatmentParameterObservationReference(s)
THP-1 MacrophagesThis compound (5-50 µM)Glucose UptakeUpregulated
THP-1 MacrophagesThis compound (5-50 µM)GLUT-1, GLUT-3 ExpressionIncreased
Hepa1-6 HepatocytesThis compoundSelenop ExpressionUpregulated
Hepa1-6 HepatocytesThis compoundInsulin-induced Akt PhosphorylationImpaired
C2C12 MyotubesThis compound (200 µM)MHCIIb Protein ExpressionIncreased
Mouse Skeletal Muscle1% this compound DietHk2 and Ldh2 mRNA ExpressionIncreased (1.35-fold and 1.71-fold, respectively)

Signaling Pathway: this compound-Induced Hepatic Insulin Resistance

Lauric_Acid_Insulin_Resistance This compound-Induced Hepatic Insulin Resistance Pathway LA This compound HNF4a HNF4α LA->HNF4a Activates SELENOP_promoter SELENOP Promoter HNF4a->SELENOP_promoter Binds to SELENOP Selenoprotein P (SeP) SELENOP_promoter->SELENOP Upregulates Expression Akt Akt SELENOP->Akt Inhibits Phosphorylation Insulin_Receptor Insulin Receptor Insulin_Receptor->Akt Activates Insulin Insulin Insulin->Insulin_Receptor pAkt p-Akt Akt->pAkt Phosphorylation Glucose_Uptake Decreased Glucose Uptake pAkt->Glucose_Uptake Promotes Lauric_Acid_Apoptosis This compound-Induced Apoptosis in Cancer Cells LA This compound ROS Increased ROS LA->ROS EGFR EGFR LA->EGFR Downregulates (in some contexts) ROS->EGFR Activates Apoptosis Apoptosis ROS->Apoptosis Induces ERK ERK EGFR->ERK Activates AP1 AP-1 (c-Jun/c-fos) ERK->AP1 Activates p21 p21Cip1/WAF1 AP1->p21 Upregulates Expression p21->Apoptosis Induces

References

An In-depth Technical Guide to the Interaction of Lauric Acid with Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Lauric acid (LA), a 12-carbon saturated medium-chain fatty acid, is a primary component of coconut and palm kernel oils.[1][2] Its interactions with cellular membranes are multifaceted and of significant interest in fields ranging from antimicrobial development to oncology. This document provides a comprehensive technical overview of the core mechanisms governing this compound's effects on cell membranes. It details direct membrane perturbation, the induction of oxidative stress, and the modulation of critical signaling pathways. Quantitative data are summarized for comparative analysis, key experimental protocols are provided for methodological reference, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of the molecular interactions at play.

Core Mechanisms of this compound-Membrane Interaction

This compound's influence on cell membranes is not monolithic; it operates through a combination of biophysical and biochemical mechanisms. These can be broadly categorized into direct physical disruption, induction of oxidative stress, and specific modulation of membrane-associated signaling cascades.

Direct Membrane Perturbation

As an amphipathic molecule, this compound can insert itself into the phospholipid bilayer of cell membranes.[2][3] This integration physically disrupts the membrane's structure and function.

  • Increased Permeability and Lysis: The insertion of this compound molecules disrupts the tight packing of phospholipids, increasing membrane permeability. This can lead to the leakage of intracellular components, such as nucleic acids and proteins, and ultimately result in cell lysis.[2] This membrane-disruptive behavior is a key component of its antimicrobial activity against various pathogens.

  • Alteration of Membrane Fluidity: Saturated fatty acids like this compound possess straight hydrocarbon chains that can pack closely together, which generally leads to a decrease in membrane fluidity. However, cells can sometimes adapt to this change by modifying their own lipid composition to maintain homeostasis.

  • Morphological Changes: Depending on environmental conditions such as pH, this compound can induce distinct morphological changes in lipid bilayers. Under neutral pH, it has been observed to cause the formation of tubules, while under acidic conditions, it can lead to membrane phase separation.

Induction of Oxidative Stress

A significant aspect of this compound's bioactivity is its ability to induce oxidative stress by promoting the generation of reactive oxygen species (ROS).

  • ROS Generation: In various cell types, particularly cancer cells, treatment with this compound leads to a substantial increase in intracellular ROS levels. This surge in ROS overwhelms the cell's antioxidant defenses.

  • Lipid Peroxidation: The excess ROS attacks the polyunsaturated fatty acids within the membrane phospholipids, initiating a chain reaction known as lipid peroxidation. This process damages the membrane, further impairing its integrity and function and contributing to cellular damage.

Modulation of Membrane-Associated Signaling Pathways

This compound is not merely a disruptive agent; it also acts as a signaling molecule that modulates specific intracellular pathways, many of which are initiated at the cell membrane.

  • Apoptosis in Cancer Cells (EGFR/ERK Pathway): In breast and endometrial cancer cells, this compound-induced ROS generation triggers the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR). This initiates a downstream cascade involving the activation of ERK and c-Jun, culminating in the upregulation of the cell cycle inhibitor p21 and subsequent apoptosis.

  • Calcium-Dependent Eryptosis: In red blood cells, this compound can trigger eryptosis (the suicidal death of erythrocytes) through a mechanism involving a significant influx of extracellular Ca2+. This calcium overload contributes to cell shrinkage and the exposure of phosphatidylserine on the cell surface.

  • Protective Effects (FOXO3a Pathway): In contrast to its pro-apoptotic effects in cancer cells, this compound can exhibit protective properties. In intestinal porcine epithelial cells exposed to deoxynivalenol, this compound attenuates apoptosis by inhibiting the nuclear translocation of the transcription factor FOXO3a, a key regulator of cell death.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's effects, providing a basis for experimental design and comparison.

Table 1: Effects of this compound on Cell Viability, Hemolysis, and Membrane Potential

ParameterCell TypeConcentration (µM)ObservationReference(s)
Hemolysis Human Red Blood Cells50~22.6% increase in hemolysis
100~75.6% increase in hemolysis
Apoptosis Caco-2 (Colon Cancer)Not specifiedSignificant induction of apoptosis compared to butyrate
SkBr3 (Breast Cancer)100Induction of pro-apoptotic responses
Mitochondrial Membrane Potential Human Primary Myotubes500No significant change compared to control
(Comparison) Palmitic Acid50011% drop in mitochondrial membrane potential

Table 2: this compound-Induced Oxidative Stress

ParameterCell TypeConcentration (µM)ObservationReference(s)
ROS Production Human Red Blood Cells10028.67-fold increase in ROS levels
SkBr3 (Breast Cancer)100Significant increase in DCF fluorescence (ROS indicator)
Ishikawa (Endometrial Cancer)100Significant increase in DCF fluorescence (ROS indicator)
Glutathione (GSH) Levels Caco-2 (Colon Cancer)Not specifiedReduced GSH availability compared to butyrate

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols outline key experiments for investigating this compound's interaction with cell membranes.

Protocol: Assessment of Membrane Permeability via Cellular Leakage Assay

This protocol measures the integrity of the cell membrane by quantifying the leakage of intracellular materials (e.g., nucleic acids) into the extracellular medium.

  • Cell Culture: Grow cells (e.g., C. difficile or other target cells) to the desired growth phase (e.g., mid-logarithmic).

  • Preparation: Harvest cells by centrifugation, wash twice with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density.

  • Treatment: Aliquot the cell suspension into microcentrifuge tubes. Treat with various concentrations of this compound (and appropriate vehicle controls). A positive control like nisin can be used.

  • Incubation: Incubate the samples for a defined time course (e.g., 0, 15, 30 minutes) at 37°C.

  • Sample Collection: At each time point, centrifuge the tubes at high speed (e.g., 13,000 x g) for 2 minutes to pellet the cells.

  • Quantification: Carefully collect the supernatant. Measure the absorbance of the supernatant at 260 nm using a spectrophotometer to quantify the amount of leaked nucleic acids.

  • Analysis: Compare the A260 readings of this compound-treated samples to the negative control to determine the extent of membrane damage.

Protocol: Measurement of Reactive Oxygen Species (ROS) Production

This method uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular ROS levels.

  • Cell Plating: Seed cells (e.g., SkBr3, Ishikawa) in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.

  • Probe Loading: Wash the cells with warm PBS. Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Treatment: Wash the cells again with PBS to remove excess probe. Add medium containing the desired concentrations of this compound (e.g., 100 µM) or vehicle control. An antioxidant like N-acetylcysteine (NAC) can be used as a negative control.

  • Incubation: Incubate for the desired treatment time (e.g., 60 minutes) at 37°C.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. The excitation/emission wavelengths for the oxidized product (DCF) are typically ~485 nm / ~535 nm.

  • Analysis: Quantify the fold increase in fluorescence in treated cells relative to the vehicle control.

Protocol: Analysis of Apoptosis using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells to ~70-80% confluency and treat with this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the apoptotic rate.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound's interaction with cell membranes.

experimental_workflow Experimental Workflow for this compound-Membrane Interaction Studies cluster_prep Preparation cluster_assays Biophysical & Biochemical Assays cluster_analysis Data Analysis & Interpretation start Cell Culture (e.g., Cancer, Bacterial) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment p_assay Permeability Assay (A260 Leakage) treatment->p_assay r_assay ROS Assay (H2DCFDA Staining) treatment->r_assay a_assay Apoptosis Assay (Annexin V/PI) treatment->a_assay f_assay Fluidity Assay (FRAP) treatment->f_assay analysis Quantitative Analysis & Mechanistic Insight p_assay->analysis r_assay->analysis a_assay->analysis f_assay->analysis

Caption: A typical experimental workflow for investigating the effects of this compound.

lauric_acid_apoptosis_pathway This compound-Induced Apoptotic Signaling in Cancer Cells la This compound ros ↑ Reactive Oxygen Species (ROS) la->ros Induces membrane Cell Membrane egfr p-EGFR (Active) ros->egfr Activates erk p-ERK (Active) egfr->erk Phosphorylates ap1 AP-1 Activation erk->ap1 Leads to p21 ↑ p21 Expression ap1->p21 apoptosis Apoptosis p21->apoptosis Promotes

Caption: EGFR/ERK signaling pathway activated by this compound, leading to apoptosis.

lauric_acid_protective_pathway This compound Protective Mechanism via FOXO3a Inhibition stressor Cellular Stressor (e.g., Deoxynivalenol) foxo3a FOXO3a Translocation to Nucleus stressor->foxo3a la This compound la->foxo3a Inhibits survival Cell Survival la->survival apoptosis Apoptosis foxo3a->apoptosis Induces

Caption: this compound inhibits FOXO3a nuclear translocation to reduce apoptosis.

Conclusion and Future Directions

The interaction of this compound with cell membranes is a complex process involving direct biophysical perturbation, the induction of ROS-mediated damage, and the specific modulation of intracellular signaling pathways. Its effects are context-dependent, capable of inducing cell death in pathogens and cancer cells while offering protection to other cell types under specific stress conditions.

Future research should focus on:

  • High-Resolution Structural Studies: Employing techniques like cryo-EM to visualize the precise interaction of this compound within different membrane compositions.

  • Lipidome Analysis: Investigating how cells remodel their membrane lipid composition in response to chronic this compound exposure.

  • In Vivo Validation: Translating the in vitro findings into relevant animal models to understand the physiological and therapeutic implications.

  • Synergistic Therapies: Exploring the potential of this compound as an adjuvant in combination with conventional antibiotics or chemotherapeutic agents to enhance efficacy and overcome resistance.

This guide provides a foundational understanding for professionals engaged in leveraging the unique properties of this compound for therapeutic and research applications.

References

The Conversion of Lauric Acid to Monolaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of monolaurin from its precursor, lauric acid. Monolaurin, a monoglyceride of this compound, is gaining significant attention in the pharmaceutical and food industries for its potent antimicrobial and immunomodulatory properties. This document details the primary synthesis methodologies, presents quantitative data for comparative analysis, and outlines the experimental protocols for key reactions. Furthermore, it visualizes the synthesis pathways and a key antimicrobial mechanism of action to facilitate a deeper understanding of the processes involved.

Synthesis of Monolaurin from this compound

The conversion of this compound to monolaurin is primarily achieved through esterification with glycerol. This reaction can be catalyzed by either chemical catalysts or enzymes, each with distinct advantages and outcomes in terms of yield, selectivity, and process conditions.

Chemical Synthesis

Chemical synthesis of monolaurin involves the direct esterification of this compound and glycerol, typically at high temperatures and with the aid of an acid catalyst. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA). While this method can be effective, it often leads to the formation of byproducts such as dilaurin and trilaurin, reducing the selectivity for monolaurin.[1]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods.[2] Lipases are the enzymes of choice for this reaction, with commercially available immobilized lipases like Novozym 435 and Lipozyme IM-20 being frequently utilized.[3][4] This method proceeds under milder temperature conditions and can achieve high conversion rates and selectivity for monolaurin, minimizing the formation of di- and tri-esters.

Quantitative Data on Monolaurin Synthesis

The efficiency of monolaurin synthesis is highly dependent on the chosen method and reaction parameters. The following tables summarize quantitative data from various studies to allow for easy comparison.

Table 1: Chemical Synthesis of Monolaurin

CatalystThis compound:Glycerol Molar RatioTemperature (°C)Reaction Time (h)Monolaurin Yield (%)Reference
H₂SO₄1:1130631.05
pTSA (2.5%)1:1130660.34
pTSA (5.0%)1:1130643.54
pTSA (7.5%)1:1130627.89
H₂SO₄1:61103.5Trilaurin Yield: 78
HPW/SBA-154.6:11753.1850

Table 2: Enzymatic Synthesis of Monolaurin

EnzymeThis compound:Glycerol Molar RatioTemperature (°C)Reaction TimeMonolaurin Yield/ConversionSelectivity (%)Reference
Novozym 435 (microreactor)1:35820 min87.04% (Conversion)90.63
Novozym 435 (batch)1:5585 h70.54% (Conversion)-
Lipozyme IM-201:1556 h45.5% (Yield)-
Lipozyme IM1:5-8 h65% (Conversion)-
Lipozyme TL IM (from trilaurin)1:4 (Trilaurin:Ethanol)356 h60% (Yield)-
Lipozyme RM IM1:44024 h31.64% (Monoglyceride content)-
Lipozyme 435 (transesterification)1:6 (Methyl Laurate:Glycerol)501.5 h80.8% (Yield)-

Experimental Protocols

This section provides detailed methodologies for representative chemical and enzymatic synthesis of monolaurin.

Protocol for Chemical Synthesis using pTSA Catalyst
  • Reactant Preparation: Mix this compound and glycerol in a 1:1 molar ratio in a reaction vessel.

  • Catalyst Addition: Add p-toluenesulfonic acid (pTSA) catalyst at a concentration of 2.5% (w/w) of the total reactant weight.

  • Reaction: Heat the mixture to 130°C and maintain for 6 hours with continuous stirring. The reaction is carried out in a solvent-free system.

  • Work-up and Purification:

    • Dissolve the resulting product mixture in ethyl acetate.

    • Wash the organic layer with a base solution (e.g., sodium bicarbonate) until the pH is neutral to remove the acid catalyst.

    • Separate the organic layer and evaporate the ethyl acetate.

    • Dissolve the residue in a hydroalcoholic solution (ethanol:water, 80:20).

    • Wash the hydroalcoholic solution with n-hexane to remove non-polar impurities like dilaurin, trilaurin, and unreacted this compound.

    • The purified monolaurin is obtained as a white solid after removal of the solvent.

Protocol for Enzymatic Synthesis using Novozym 435 in a Microreactor
  • Reactant and Solvent Preparation: Prepare a solution of this compound and glycerol in a 1:3 molar ratio. Use a solvent system of t-butanol/tert-amyl alcohol (1:1, v/v).

  • Enzyme Loading: The immobilized lipase, Novozym 435, is packed into the microreactor.

  • Reaction: Pump the reactant solution through the microreactor at a controlled flow rate to achieve a residence time of 20 minutes. The reaction temperature is maintained at 58°C.

  • Product Collection and Purification:

    • The product mixture is collected at the outlet of the microreactor.

    • Purification can be achieved through methods such as column chromatography or liquid-liquid extraction as described in the chemical synthesis protocol to isolate monolaurin.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key synthesis pathways and a proposed mechanism of antimicrobial action.

Synthesis of Monolaurin

Synthesis_of_Monolaurin cluster_reactants Reactants cluster_synthesis Synthesis Pathways cluster_products Products cluster_catalysts Catalysts This compound This compound Esterification Esterification This compound->Esterification Glycerol Glycerol Glycerol->Esterification Monolaurin Monolaurin Esterification->Monolaurin Primary Product Dilaurin Dilaurin Esterification->Dilaurin Byproduct Trilaurin Trilaurin Esterification->Trilaurin Byproduct Water Water Esterification->Water Chemical (e.g., H₂SO₄, pTSA) Chemical (e.g., H₂SO₄, pTSA) Chemical (e.g., H₂SO₄, pTSA)->Esterification Enzymatic (e.g., Lipase) Enzymatic (e.g., Lipase) Enzymatic (e.g., Lipase)->Esterification

Caption: General overview of monolaurin synthesis via esterification.

Experimental Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow Start Start Mix this compound, Glycerol, and Solvent Mix this compound, Glycerol, and Solvent Start->Mix this compound, Glycerol, and Solvent Introduce Immobilized Lipase Introduce Immobilized Lipase Mix this compound, Glycerol, and Solvent->Introduce Immobilized Lipase Incubate under Controlled Temperature and Agitation Incubate under Controlled Temperature and Agitation Introduce Immobilized Lipase->Incubate under Controlled Temperature and Agitation Reaction Monitoring (e.g., TLC, HPLC) Reaction Monitoring (e.g., TLC, HPLC) Incubate under Controlled Temperature and Agitation->Reaction Monitoring (e.g., TLC, HPLC) Reaction Monitoring (e.g., TLC, HPLC)->Incubate under Controlled Temperature and Agitation Incomplete Separate Enzyme from Mixture Separate Enzyme from Mixture Reaction Monitoring (e.g., TLC, HPLC)->Separate Enzyme from Mixture Reaction Complete Purify Monolaurin Purify Monolaurin Separate Enzyme from Mixture->Purify Monolaurin Characterize Final Product Characterize Final Product Purify Monolaurin->Characterize Final Product End End Characterize Final Product->End

Caption: Typical workflow for enzymatic synthesis of monolaurin.

Mechanism of Action: Antimicrobial Effects

Monolaurin exhibits broad-spectrum antimicrobial activity against various bacteria, viruses, and fungi. A primary mechanism of its action involves the disruption of the lipid bilayer of microbial cell membranes. This leads to increased membrane permeability and ultimately, cell lysis. Additionally, monolaurin has been shown to interfere with signal transduction pathways essential for bacterial virulence and toxin production.

Signaling Pathway Disruption

Monolaurin can inhibit signal transduction pathways in bacteria, such as those involved in the production of exoproteins in Staphylococcus aureus. It has also been suggested that monolaurin can affect T-cell proliferation through the phospholipid inositol signal transduction pathway, highlighting its immunomodulatory potential.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cellular Bacterial Cell Interior Monolaurin Monolaurin Lipid Bilayer Lipid Bilayer Monolaurin->Lipid Bilayer Integrates and Disrupts Signal Transduction Signal Transduction Monolaurin->Signal Transduction Inhibits Cell Lysis Cell Lysis Lipid Bilayer->Cell Lysis Increased Permeability leads to Membrane Proteins Membrane Proteins Virulence Factor Production Virulence Factor Production Signal Transduction->Virulence Factor Production Controls

Caption: Antimicrobial mechanism of monolaurin via membrane disruption.

Conclusion

The synthesis of monolaurin from this compound is a well-established process with both chemical and enzymatic routes offering viable production strategies. The choice of method will depend on the desired yield, purity, and process constraints. Enzymatic synthesis, in particular, presents a promising avenue for the sustainable and highly selective production of this bioactive compound. The potent antimicrobial and immunomodulatory properties of monolaurin make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical sectors.

References

lauric acid effects on gut microbiota

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effects of Lauric Acid on Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LA), a 12-carbon medium-chain fatty acid (MCFA), has garnered significant attention for its potent biological activities, particularly concerning its interaction with the gut microbiota. Abundant in coconut and palm kernel oils, LA exhibits a broad spectrum of antimicrobial properties, selectively targeting pathogenic bacteria while often sparing beneficial commensals. Beyond its direct antimicrobial effects, this compound modulates the composition of the gut microbiome, influences host immune responses, and impacts gut barrier integrity. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis. In various animal models, dietary supplementation with this compound has been shown to mitigate gut dysbiosis, reduce inflammation, and improve intestinal health. This technical guide synthesizes the current scientific understanding of this compound's effects on the gut microbiota, presenting quantitative data, detailing experimental methodologies, and visualizing key mechanisms and workflows to support further research and development in this area.

Antimicrobial Effects of this compound

This compound demonstrates significant antimicrobial activity against a range of gut microorganisms, with a notable selectivity for pathogenic species. Its efficacy is attributed to its ability to disrupt the lipid bilayers of bacterial cell membranes.

In Vitro Antimicrobial Activity

Studies have consistently shown that this compound is effective against various Gram-positive and some Gram-negative bacteria. It exhibits potent inhibitory action against pathogenic species such as Clostridium difficile and Bacteroides, while showing lower activity against beneficial lactic acid bacteria.[1][2][3] The antimicrobial effect is often dose-dependent. For instance, this compound has been shown to inhibit the growth of multiple toxigenic C. difficile isolates in vitro and reduce biofilm formation.[4]

Table 1: In Vitro Antimicrobial Activity of this compound against Gut Bacteria

Bacterial SpeciesThis compound ConcentrationObserved EffectReference
Clostridium difficile (various strains)0.1563 - 0.625 mg/mL (0.5x to 2x MBC)Growth inhibition on BHI agar plates[4]
Clostridium difficile (ATCC 9689)0.08 - 0.16 mg/mL (MIC)Inhibition of vegetative cell growth
BacteroidesNot specifiedHigh antimicrobial activity
ClostridiumNot specifiedHigh antimicrobial activity
Lactic Acid BacteriaNot specifiedLow antimicrobial activity
Staphylococcus aureus0.25, 0.75, 2.5 mMSignificant reduction in bacterial colonies
Escherichia coliNot specifiedNo suppression of growth

Note: MBC = Minimum Bactericidal Concentration; MIC = Minimum Inhibitory Concentration; BHI = Brain Heart Infusion.

Modulation of Gut Microbiota Composition

Beyond direct inhibition, this compound supplementation can significantly alter the composition and balance of the gut microbial community. Animal studies have demonstrated shifts in bacterial populations at various taxonomic levels, often leading to a healthier gut environment.

Effects in Animal Models

In a study involving broilers challenged with lipopolysaccharide (LPS), dietary this compound inhibited gut dysbiosis by modifying the cecal microbial composition. Similarly, in mice fed a high-fat diet, this compound and its glycerides, such as glycerol monolaurate (GML), were found to modulate the gut microbiota, which was closely associated with metabolic improvements.

Table 2: Effects of this compound Supplementation on Gut Microbiota Composition in Animal Models

Animal ModelConditionThis compound DosageKey Changes in Gut MicrobiotaReference
BroilersLipopolysaccharide (LPS) Challenge1000 mg/kg in dietReduced: Escherichia-Shigella, Barnesiella, AlistipesIncreased: Lactobacillus, Bacteroides
MiceHigh-Fat DietNot specifiedIncreased: BifidobacteriumDecreased: Desulfovibrio
Juvenile Black Sea BreamStandard Diet0.1% and 0.8% in dietIncreased: Firmicutes (phylum), Betaproteobacteria, Gammaproteobacteria, Clostridia (class), Clostridiaceae (family)
MiceHigh-Fat DietNot specified (as part of a structural lipid with butyric acid)Increased: Dubosiella, Bifidobacterium

Immunomodulatory Effects

The interaction of this compound with the gut microbiota extends to modulating the host's immune system. By reducing pathogenic bacteria and altering microbial composition, this compound can influence both pro-inflammatory and anti-inflammatory pathways.

Alleviation of Inflammation

In LPS-challenged broilers, this compound pretreatment not only alleviated intestinal mucosal injuries but also enhanced immune functions and inhibited inflammatory responses. This was evidenced by changes in the levels of circulating immunoglobulins and cytokines. In a mouse model of C. difficile infection, this compound consumption was shown to decrease colon inflammation and diarrhea.

Table 3: Immunomodulatory Effects of this compound in Animal Models

Animal ModelConditionThis compound DosageKey Immunomodulatory EffectsReference
BroilersLipopolysaccharide (LPS) Challenge1000 mg/kg in dietIncreased Immunoglobulins: IgA, IgM, IgY Increased Anti-inflammatory Cytokines: IL-4, IL-10 Decreased Pro-inflammatory Cytokine: IL-6
MiceC. difficile InfectionNot specifiedDecreased CDI-induced colon inflammation and diarrhea
Obese MiceHigh-Fat Diet (as part of a structural lipid with butyric acid)Not specifiedDecreased Hepatic Pro-inflammatory Cytokines: IL-6, IL-1β, TNF-α Increased Hepatic Anti-inflammatory Cytokine: IL-10

Mechanisms of Action

The primary antimicrobial mechanism of this compound involves its interaction with the bacterial cell membrane. Additionally, it can induce intracellular stress, further contributing to its bactericidal effects.

Cell Membrane Disruption

As a medium-chain fatty acid, this compound can penetrate the phospholipid bilayer of bacterial cell membranes. This insertion disrupts the membrane's structural integrity, increasing its permeability and leading to the leakage of essential intracellular components and eventual cell lysis. This mechanism is particularly effective against lipid-coated bacteria.

Induction of Oxidative Stress

In the case of C. difficile, the inhibitory action of this compound is partly attributed to the generation of intracellular reactive oxygen species (ROS). The accumulation of ROS leads to oxidative damage to cellular components such as DNA, proteins, and lipids, contributing to bacterial cell death.

Lauric_Acid_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LA This compound (LA) Membrane Lipid Bilayer LA->Membrane Penetrates & Destabilizes ROS Reactive Oxygen Species (ROS) LA->ROS Induces Generation (e.g., in C. difficile) Lysis Cell Lysis & Death Membrane->Lysis Increased Permeability, Leakage Damage Intracellular Damage (DNA, Proteins) ROS->Damage Damage->Lysis

Caption: Mechanism of this compound's antimicrobial action.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the effects of this compound on gut microbiota.

Protocol: this compound Effects in LPS-Challenged Broilers

This protocol is based on the study investigating the effects of this compound on the intestinal barrier, immune functions, and gut microbiota in broilers under an LPS challenge.

  • Animals and Housing: A total of 384 one-day-old male Ross 308 broilers were used. They were randomly allocated to different treatment groups.

  • Experimental Design and Diets:

    • CON Group: Fed a basal diet and injected with saline.

    • LPS Group: Fed a basal diet and injected with 0.5 mg/kg E. coli-derived LPS.

    • ANT+LPS Group: Fed a basal diet supplemented with 75 mg/kg antibiotic and injected with 0.5 mg/kg LPS.

    • LA+LPS Group: Fed a basal diet supplemented with 1000 mg/kg this compound and injected with 0.5 mg/kg LPS.

  • Treatment Period: The feeding trial lasted for 42 days. From day 42, the respective groups were injected intraperitoneally for three consecutive days.

  • Sample Collection: After the treatment period, birds were sacrificed. Blood samples were collected for serum analysis (immunoglobulins, cytokines). Cecal contents were collected for gut microbiota analysis. Jejunal and ileal tissues were collected for morphological examination.

  • Analytical Methods:

    • Immune Function: Serum concentrations of IgA, IgM, IgY, IL-1β, IL-4, IL-6, IL-10, and TNF-α were measured using ELISA kits.

    • Gut Microbiota Analysis: Total genomic DNA was extracted from cecal contents. The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR and sequenced on an Illumina MiSeq platform.

    • Metabolomics: An HPLC/MS-based metabolomic analysis was performed on serum samples to detect changes in the metabolome.

Experimental_Workflow cluster_setup Phase 1: Setup & Feeding (42 Days) cluster_challenge Phase 2: Challenge (3 Days) cluster_analysis Phase 3: Sample Collection & Analysis start 384 Broilers (1-day-old) diet Random Allocation to 4 Groups: - Basal Diet (CON, LPS) - Diet + Antibiotic (ANT) - Diet + this compound (LA) start->diet challenge Intraperitoneal Injection: - Saline (CON) - 0.5 mg/kg LPS (LPS, ANT, LA) diet->challenge collection Sacrifice & Sample Collection: - Blood (Serum) - Cecal Contents - Intestinal Tissue challenge->collection analysis Multi-Omics Analysis: - Immunoassays (Cytokines, Igs) - 16S rRNA Sequencing (Microbiota) - HPLC/MS (Metabolomics) collection->analysis

Caption: Experimental workflow for the LPS-challenged broiler study.

Protocol: In Vitro Antimicrobial Activity Assay

This protocol describes a method for measuring the antimicrobial activity of this compound using a microplate reader.

  • Bacterial Strains and Culture: Target bacterial strains (e.g., S. aureus, human gut microbes) were grown in appropriate broth medium (e.g., THY broth).

  • Preparation of Test Complexes:

    • A "test complex" (TC) was created in 96-well deep-well microplates with 100 µL of agar medium containing various concentrations of this compound (e.g., 0.25, 2.5, 5 mM) in the bottom layer and 300 µL of sterile broth in the top layer.

    • A "control complex" (CC) consisted of 100 µL of plain agar in the bottom and 300 µL of broth containing this compound in the top.

  • Incubation and Inoculation: The plates were pre-incubated at 37°C for 12 hours to allow diffusion of this compound. Subsequently, the top layer was inoculated with a standardized concentration of the test bacteria (e.g., 1–3 × 10⁵ CFU/mL).

  • Measurement of Antimicrobial Activity:

    • After a further 12-hour incubation at 37°C, the turbidity (optical density at 600 nm, OD₆₀₀) of the broth in the top layer was measured using a microplate reader.

    • The change in turbidity serves as an index for bacterial growth, with lower turbidity indicating higher antimicrobial activity.

    • Results were validated by comparing with the traditional colony counting method on agar plates.

Signaling and Host-Microbe Interactions

This compound's influence on the gut microbiota can trigger downstream signaling events that affect host health. By altering microbial populations and reducing pathogens, LA can decrease the load of pro-inflammatory microbial products like LPS, leading to reduced inflammatory signaling in the host. The resulting shift in the gut environment can also promote the proliferation of beneficial bacteria that produce short-chain fatty acids (SCFAs), which have well-documented positive effects on gut barrier function and systemic metabolism.

Signaling_Pathway cluster_lumen Gut Lumen cluster_host Host Response LA Dietary This compound Pathogens Pathogenic Bacteria (e.g., C. difficile, E. coli) LA->Pathogens Inhibits Commensals Beneficial Bacteria (e.g., Lactobacillus, Bifidobacterium) LA->Commensals Promotes (or spares) Immunity Host Immune System Pathogens->Immunity Stimulates (e.g., via LPS) Commensals->Immunity Modulates Inflammation Reduced Inflammation (↓ IL-6, ↑ IL-10) Immunity->Inflammation Health Improved Gut Health & Barrier Function Inflammation->Health

Caption: this compound's impact on host-microbe interactions.

Conclusion and Future Directions

This compound exerts a significant and multifaceted influence on the gut microbiota. Its selective antimicrobial properties, ability to modulate microbial community structure, and consequent immunomodulatory effects position it as a compound of interest for promoting gut health. The data summarized herein from various animal and in vitro studies provide a strong foundation for its potential application as a dietary supplement or a therapeutic agent to combat gut dysbiosis and associated inflammatory conditions.

For drug development professionals, this compound and its derivatives (e.g., monolaurin) represent promising candidates for novel antimicrobial strategies that could potentially circumvent issues of antibiotic resistance. Future research should focus on human clinical trials to validate the preclinical findings, elucidate the precise molecular interactions with host receptors, and determine optimal dosages for therapeutic efficacy and safety. Further investigation into the synergistic effects of this compound with other functional food components, such as butyric acid or prebiotics, could also unveil new avenues for enhancing gut and systemic health.

References

Lauric Acid's Modulation of Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a 12-carbon saturated fatty acid abundant in coconut and palm kernel oils, has garnered significant attention for its diverse biological activities. Beyond its role as an energy source, this compound functions as a signaling molecule, intricately regulating gene expression programs involved in inflammation, metabolism, and cellular proliferation. This technical guide provides an in-depth exploration of the core mechanisms by which this compound governs gene expression, with a focus on key signaling pathways and their downstream targets. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the complex molecular interactions at play.

Core Regulatory Pathways

This compound exerts its influence on gene expression primarily through the modulation of several key signaling pathways. These include the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) pathways, as well as the metabolic master regulators Peroxisome Proliferator-Activated Receptors (PPARs) and Liver Receptor Homolog-1 (LRH-1). The following sections delve into the specifics of each pathway, presenting quantitative data on gene expression changes and outlining the experimental methodologies used to elucidate these effects.

The NF-κB Signaling Pathway: A Dual Role in Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to modulate this pathway, leading to the differential expression of pro-inflammatory cytokines.

Cell LineTreatmentTarget Gene/ProteinMethodResultReference
THP-1 macrophagesThis compound (pre-treatment) + LPS (0.1 or 10 µg/mL)p65 (nuclear translocation)Western BlotReduced translocation of the p65 subunit to the nucleus.[1][1]
RAW 264.7 macrophagesThis compound (25 µM)COX-2, iNOS, IL-1αNot SpecifiedInduction of gene expression.[2][2]

This protocol is adapted from methodologies used to assess NF-κB activation.[1]

  • Cell Culture and Treatment:

    • Culture THP-1 monocytes and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • Pre-treat macrophages with desired concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.1 or 10 µg/mL).

  • Nuclear and Cytoplasmic Fractionation:

    • Following treatment, harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the amount of p65 in the nuclear fraction to a nuclear loading control (e.g., Lamin B1 or PCNA).

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauric_Acid This compound IKK_complex IKK Complex Lauric_Acid->IKK_complex Inhibits (in some contexts) LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates p_IκBα P-IκBα IκBα->p_IκBα p65_p50_nuc NF-κB (p65/p50) p65_p50 NF-κB (p65/p50) p65_p50->IκBα Bound p65_p50->p65_p50_nuc Translocates Ub_Proteasome Ubiquitin/ Proteasome Degradation p_IκBα->Ub_Proteasome DNA DNA p65_p50_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-1α) DNA->Gene_Expression Induces PPARa_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauric_Acid This compound PPARa PPARα Lauric_Acid->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1, ACO) PPRE->Gene_Expression Induces LRH1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Lauric_Acid This compound DLPC Dilauroyl- phosphatidylcholine (DLPC) Lauric_Acid->DLPC Precursor for LRH1 LRH-1 DLPC->LRH1 Binds and Activates LRH1_nuc LRH-1 LRH1->LRH1_nuc Translocates LRH_RE LRH-1 Response Element LRH1_nuc->LRH_RE Binds to Gene_Expression Target Gene Expression (e.g., SHP, ABCG5/8) LRH_RE->Gene_Expression Induces TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauric_Acid This compound TLR4_dimer TLR4 Dimerization Lauric_Acid->TLR4_dimer Induces MyD88 MyD88 TLR4_dimer->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 MAPK_Pathway MAPK Pathway (e.g., p38, JNK) TRAF6->MAPK_Pathway NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation AP1 AP-1 MAPK_Pathway->AP1 Activates NFkB NF-κB NFkB_Activation->NFkB Activates Gene_Expression Inflammatory Gene Expression (e.g., IL-6, TNFα) AP1->Gene_Expression Induces NFkB->Gene_Expression Induces RT_qPCR_Workflow Cell_Treatment Cell Treatment with This compound RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results Relative Gene Expression Data_Analysis->Results Western_Blot_Workflow Sample_Prep Protein Extraction & Quantification SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Luciferase_Workflow Transfection Cell Transfection with Reporter & Expression Plasmids Treatment Treatment with This compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminometry Luminometry (Firefly & Renilla) Lysis->Luminometry Normalization Data Normalization Luminometry->Normalization Results Fold Induction of Reporter Activity Normalization->Results

References

Lauric Acid: A Potent Activator of Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lauric acid, a 12-carbon saturated fatty acid predominantly found in coconut oil, has emerged as a significant modulator of the innate immune system. Beyond its role as an energy source, this compound actively engages with key pattern recognition receptors (PRRs), initiating signaling cascades that culminate in inflammatory responses and the expression of antimicrobial factors. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-mediated innate immunity activation, with a focus on Toll-like receptor (TLR) signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Core Mechanisms of this compound-Induced Innate Immune Activation

This compound primarily activates the innate immune system through direct interaction with Toll-like receptors, specifically TLR4 and TLR2 heterodimers (TLR2/1 and TLR2/6). This interaction triggers a series of downstream signaling events, leading to the production of pro-inflammatory cytokines and other immune mediators.

Toll-like Receptor 4 (TLR4) Activation

This compound has been shown to induce the dimerization of TLR4, a critical step in its activation. This process is thought to occur through the interaction of this compound with the hydrophobic lipid-binding pockets in the TLR4-MD2 complex. This dimerization facilitates the recruitment of downstream adaptor proteins, such as MyD88 and TRIF, into lipid rafts within the plasma membrane, initiating the signaling cascade.[1][2][3]

Toll-like Receptor 2 (TLR2) Activation

In addition to TLR4, this compound can activate TLR2 when it forms heterodimers with either TLR1 or TLR6.[4] Similar to TLR4 activation, this is believed to involve the promotion of receptor dimerization. This activation leads to the recruitment of the MyD88 adaptor protein and subsequent downstream signaling.

Downstream Signaling: The NF-κB Pathway

A central consequence of TLR activation by this compound is the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Upon TLR stimulation, a signaling cascade involving MyD88, IRAK (Interleukin-1 receptor-associated kinase), and TRAF6 (TNF receptor-associated factor 6) leads to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to κB sites in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on innate immune responses.

Table 1: In Vitro Studies on this compound and Innate Immune Activation

Cell LineThis compound ConcentrationOutcome MeasureResultReference
RAW264.7 Macrophages100 µMTLR4 DimerizationIncreased dimerization
RAW264.7 Macrophages100 µMNF-κB ActivationIncreased NF-κB-dependent gene expression
HEK293T cells50 µMNF-κB Luciferase Activity (co-transfected with TLR2/1)Significant increase in luciferase activity
HEK293T cells50 µMNF-κB Luciferase Activity (co-transfected with TLR2/6)Significant increase in luciferase activity
C2C12 Myotubes200 µMTLR4 SignalingActivation of TLR4 signaling pathway
RAW264.7 Macrophages300 µMPhosphorylation of JNK and ERKIncreased phosphorylation
RAW264.7 Macrophages100 µMCOX-2 and TNF-α ExpressionIncreased expression

Table 2: In Vivo Studies on this compound and Innate Immune Activation

Animal ModelThis compound DosageChallengeOutcome MeasureResultReference
Sprague Dawley Rats50 and 100 mg/kg (oral)LPS-induced liver inflammationPro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in liverReduced cytokine levels
Sprague Dawley Rats50 and 100 mg/kg (oral)LPS-induced liver inflammationTLR4/NF-κB protein expression in liverDownregulated expression
C57BL/6 Mice1% dietary supplementation-MHCIIb protein expression in muscleIncreased expression

Signaling Pathways and Experimental Workflows

This compound-Induced TLR4 Signaling Pathway

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD2 This compound->TLR4_MD2 Binds TLR4_dimer TLR4/MD2 Dimer TLR4_MD2->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 Recruitment IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: this compound-induced TLR4 signaling cascade leading to NF-κB activation.

Experimental Workflow: NF-κB Luciferase Reporter Assay

NFkB_Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis seed_cells Seed HEK293T cells in 96-well plate transfect Co-transfect with NF-κB-luciferase reporter and TLR expression plasmids seed_cells->transfect stimulate Stimulate cells with This compound (e.g., 50 µM) for 18-24 hours transfect->stimulate lyse Lyse cells stimulate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence (plate reader) add_substrate->measure analyze Normalize to control and calculate fold change measure->analyze

Caption: Workflow for assessing NF-κB activation using a luciferase reporter assay.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to this compound treatment.

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS and antibiotics

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Expression plasmids for TLRs (e.g., TLR2 and TLR1/6, or TLR4/MD2)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (sodium laurate)

  • Luciferase assay system (e.g., Promega ONE-Glo™)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the desired TLR expression plasmids according to the transfection reagent manufacturer's protocol.

  • This compound Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 50 µM). Include appropriate vehicle controls. Incubate for 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Add passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle-treated control.

Western Blot for IκBα Degradation

This protocol is used to assess the degradation of IκBα, an indicator of NF-κB pathway activation.

Materials:

  • RAW264.7 macrophages or other suitable cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IκBα (e.g., rabbit anti-IκBα)

  • Primary antibody against a loading control (e.g., mouse anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate RAW264.7 cells and grow to 80-90% confluency. Treat the cells with this compound (e.g., 100 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-IκBα antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-β-actin antibody for a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the IκBα band intensity to the β-actin band intensity.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol measures the mRNA levels of pro-inflammatory cytokines in response to this compound.

Materials:

  • RAW264.7 macrophages or other suitable cell line

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Methodology:

  • Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up the qPCR reactions with the cDNA, qPCR master mix, and primers.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a potent activator of the innate immune system, primarily through the engagement of TLR4 and TLR2. This activation leads to the canonical NF-κB signaling pathway and the subsequent expression of pro-inflammatory genes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the immunomodulatory properties of this compound and its potential therapeutic applications. Further investigation into the precise molecular interactions and the in vivo consequences of this compound-mediated immune activation is warranted.

References

Lauric Acid in Neurological Function and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid (LA), a medium-chain saturated fatty acid (MCFA) predominantly found in coconut oil, is emerging as a significant modulator of neurological function and development. Traditionally recognized for its antimicrobial and metabolic properties, recent research has illuminated its neuroprotective and neuro-modulatory roles. This technical guide synthesizes the current understanding of this compound's impact on the central nervous system, focusing on its molecular mechanisms, effects on neuronal and glial cells, and potential therapeutic applications in neurodegenerative diseases. This document provides an in-depth analysis of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to support further research and development in this promising area.

Molecular Mechanisms of this compound in the Brain

This compound exerts its effects on the central nervous system through a variety of mechanisms, primarily centered around its anti-inflammatory, antioxidant, and neurotrophic properties.

Anti-inflammatory and Immunomodulatory Effects

This compound has been shown to modulate neuroinflammation by influencing the activity of glial cells, particularly microglia and astrocytes.

  • Microglial Activation: In activated microglia, this compound can attenuate the production of pro-inflammatory mediators. This effect is partly mediated through the G protein-coupled receptor 40 (GPR40).[1] this compound's interaction with GPR40 on microglia suppresses the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines.[1] It also reduces the phosphorylation of p38-mitogen-activated protein kinase (p38-MAPK) and c-Jun N-terminal kinase (JNK).

  • Astrocyte Modulation: In astrocytes, this compound can induce the expression of both neurotrophic factors and certain cytokines.[2] Unlike the pro-inflammatory response triggered by some saturated fatty acids via Toll-like receptor 4 (TLR4), this compound appears to promote a more nuanced response in astrocytes, potentially contributing to neuronal support and maturation.

Antioxidant and Neuroprotective Properties

A key aspect of this compound's neuroprotective capacity is its ability to counteract oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.

  • Enhancement of Endogenous Antioxidants: Studies have demonstrated that this compound can upregulate the brain's own antioxidant defense systems. In animal models of Alzheimer's disease, treatment with this compound led to increased levels of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).

  • Reduction of Lipid Peroxidation: The brain is highly susceptible to lipid peroxidation due to its high lipid content. This compound has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue, thereby protecting neuronal membranes from oxidative damage.

  • Mitochondrial Function: this compound may also support mitochondrial health, which is crucial for neuronal energy metabolism and survival. By improving mitochondrial function, this compound can help reduce the production of reactive oxygen species (ROS) at their source.

Neurotrophic and Neuronal Maturation Effects

This compound appears to play a role in neuronal development and maturation, in part through its influence on astrocytes.

  • Neurotrophic Factor Expression: In primary cortical astrocytes, this compound has been shown to increase the mRNA expression of several growth factors, including glial-derived neurotrophic factor (GDNF), nerve growth factor (NGF), and brain-derived neurotrophic factor (BDNF).

  • Synaptic Protein Enhancement: Through the modulation of astrocyte-secreted factors, this compound can promote the maturation of neurons. In co-cultures of neurons and astrocytes, this compound treatment increased the levels of presynaptic proteins such as synaptophysin, SNAP25, and syntaxin. This suggests a role for this compound in synaptogenesis and the maintenance of synaptic integrity.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from key in vivo and in vitro studies on the effects of this compound on various neurological parameters.

Table 1: In Vivo Effects of this compound on Brain Antioxidant Status and Inflammation in a Scopolamine-Induced Alzheimer's Disease Rat Model
ParameterControlScopolamineScopolamine + LA (Low Dose)Scopolamine + LA (High Dose)Scopolamine + Donepezil
MDA (nmol/mg protein) ~1.0~2.5~1.5#~1.2#~1.3#
GSH (µg/mg protein) ~6.0~2.5~4.5#~5.5#~5.0#
CAT (U/mg protein) ~12.0~5.0~8.0#~10.0#~9.5#
SOD (U/mg protein) ~8.0~3.5~6.0#~7.0#~6.5#
IL-6 (pg/mg protein) ~40~100~70#~55#~60#
AChE Activity (U/L) ~150~300~220#~180#~200#

*p < 0.05 compared to control; #p < 0.05 compared to scopolamine group. Data are approximated from graphical representations in the source material for illustrative purposes.

Table 2: In Vitro Effects of this compound on mRNA Expression in Primary Cortical Astrocytes
GeneControlLA (100 µM)LA (300 µM)
Gdnf 1.0~2.0~3.5
Il6 1.0~1.5~2.5
Ccl2 1.0~1.8~2.8
Bdnf 1.0~1.5~1.8
Ngf 1.0~1.4~1.6*

*p < 0.05 compared to control. Data represents fold change in mRNA expression and are approximated from graphical representations in the source material for illustrative purposes.

Table 3: In Vitro Effects of this compound on LPS-Induced Nitric Oxide (NO) Production in Microglia
ConditionNO Production (% of LPS control)
LPS 100%
LPS + LA (200 µM) ~60%*
LPS + LA (200 µM) + GW1100 (GPR40 antagonist) ~85%#

*p < 0.05 compared to LPS; #p < 0.05 compared to LPS + LA. Data are approximated from graphical representations in the source material for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Alzheimer's Disease Rat Model
  • Animal Model: Male Wistar rats were used. Alzheimer's-like cognitive impairment was induced by intraperitoneal injection of scopolamine (1 mg/kg) for 21 days.

  • Treatment Groups:

    • Control: Received normal saline.

    • Scopolamine: Received scopolamine only.

    • This compound Groups: Received scopolamine plus this compound at varied doses (e.g., 100 mg/kg and 200 mg/kg) orally for 21 days.

    • Positive Control: Received scopolamine plus Donepezil (5 mg/kg) orally for 21 days.

  • Behavioral Testing:

    • Morris Water Maze (MWM): To assess spatial learning and memory. Rats were trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant were measured.

    • Elevated Plus Maze (EPM): To evaluate learning and memory based on the natural aversion of rodents to open spaces. Transfer latency was recorded.

  • Biochemical Assays:

    • Animals were sacrificed, and brains were harvested.

    • Brain homogenates were prepared for the analysis of:

      • MDA: Measured using the thiobarbituric acid reactive substances (TBARS) assay.

      • GSH: Estimated using Ellman's reagent.

      • CAT and SOD: Assayed using standard spectrophotometric methods.

      • AChE activity: Determined using the Ellman method.

      • IL-6: Quantified using an ELISA kit.

  • Histology: Brain sections were stained with Hematoxylin and Eosin (H&E) to observe neuronal morphology.

Primary Cortical Astrocyte Culture and Treatment
  • Cell Culture:

    • Primary cortical astrocytes were prepared from neonatal rat pups.

    • Cortices were dissected, minced, and dissociated with papain.

    • Cells were plated on poly-L-lysine-coated dishes and cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

    • After reaching confluency, cultures were shaken to remove microglia and oligodendrocytes, resulting in a purified astrocyte culture.

  • Treatment:

    • Astrocytes were treated with this compound at various concentrations (e.g., 100 µM, 300 µM) for specified durations (e.g., 6 hours for mRNA analysis).

    • For inhibitor studies, cells were pre-treated with the MEK inhibitor U0126 before this compound application to assess the involvement of the ERK pathway.

  • Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): RNA was extracted, reverse-transcribed to cDNA, and used for qRT-PCR to measure the mRNA expression levels of target genes (Gdnf, Il6, Ccl2, etc.).

    • Western Blotting: Cell lysates were prepared to analyze the phosphorylation status of ERK (pERK) and other signaling proteins.

Microglia Culture and Neuroinflammation Assay
  • Cell Culture:

    • The mouse microglial cell line BV-2 or primary rat microglia were used.

    • Cells were cultured in DMEM supplemented with 10% FBS.

  • Treatment:

    • Microglia were stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response.

    • Cells were co-treated with various concentrations of this compound (e.g., 200 µM).

    • To investigate the role of GPR40, the GPR40 antagonist GW1100 was added to some wells prior to this compound and LPS treatment.

  • Analysis:

    • Nitric Oxide (NO) Assay: The concentration of nitrite (a stable metabolite of NO) in the culture medium was measured using the Griess reagent.

    • Reactive Oxygen Species (ROS) Assay: Intracellular ROS production was measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant were quantified by ELISA.

    • Phagocytosis Assay: The phagocytic activity of microglia was assessed by measuring the uptake of fluorescently labeled beads or amyloid-beta.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's action in the brain.

This compound Signaling in Astrocytes

This compound treatment of astrocytes leads to the activation of the ERK/MAPK pathway, resulting in the increased expression of neurotrophic factors and cytokines that can promote neuronal maturation.

Lauric_Acid_Astrocyte_Signaling LA This compound Astrocyte Astrocyte LA->Astrocyte ERK_Pathway MEK -> ERK (Phosphorylation) Astrocyte->ERK_Pathway Activates MEK_Inhibitor U0126 (MEK Inhibitor) MEK_Inhibitor->ERK_Pathway Inhibits Gene_Expression Increased mRNA Expression: - Gdnf - Il6 - Ccl2 - Bdnf ERK_Pathway->Gene_Expression Promotes Secreted_Factors Secreted Neurotrophic Factors & Cytokines Gene_Expression->Secreted_Factors Neuron Neuron Secreted_Factors->Neuron Acts on Neuronal_Maturation Enhanced Presynaptic Maturation (↑ Synaptophysin, SNAP25) Neuron->Neuronal_Maturation

Caption: this compound-induced ERK activation in astrocytes.

This compound Modulation of Microglial Activation

This compound attenuates LPS-induced neuroinflammation in microglia through a GPR40-dependent pathway, leading to reduced production of inflammatory mediators.

Lauric_Acid_Microglia_Signaling cluster_microglia Microglia GPR40 GPR40 p38_JNK p38/JNK Phosphorylation GPR40->p38_JNK Inhibits Inflammatory_Response Reduced Inflammatory Response: - ↓ NO Production - ↓ Pro-inflammatory Cytokines - ↓ ROS p38_JNK->Inflammatory_Response Leads to LA This compound LA->GPR40 Activates LPS LPS LPS->p38_JNK Activates GW1100 GW1100 (GPR40 Antagonist) GW1100->GPR40 Blocks

Caption: GPR40-mediated anti-inflammatory action of this compound in microglia.

Experimental Workflow for In Vivo Neuroprotection Study

This diagram outlines the typical workflow for an in vivo study investigating the neuroprotective effects of this compound in an animal model of neurodegeneration.

Experimental_Workflow_In_Vivo start Animal Model Induction (e.g., Scopolamine) treatment Daily Treatment (this compound / Vehicle / Positive Control) start->treatment behavioral Behavioral Testing (MWM, EPM) treatment->behavioral sacrifice Sacrifice and Brain Harvest behavioral->sacrifice biochem Biochemical Analysis (MDA, GSH, SOD, CAT, Cytokines) sacrifice->biochem histology Histological Analysis (H&E Staining) sacrifice->histology data_analysis Data Analysis and Interpretation biochem->data_analysis histology->data_analysis

Caption: Workflow for in vivo neuroprotection studies of this compound.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant potential of this compound in the context of neurological health. Its multifaceted mechanisms, including anti-inflammatory, antioxidant, and neurotrophic actions, position it as a compelling candidate for further investigation as a therapeutic or preventative agent for a range of neurological disorders.

For researchers and drug development professionals, future studies should aim to:

  • Elucidate Downstream Signaling: Further dissect the intracellular signaling cascades initiated by this compound in different neural cell types to identify more specific therapeutic targets.

  • Investigate Blood-Brain Barrier Permeability: Quantify the extent to which this compound crosses the blood-brain barrier and its metabolism within the CNS.

  • Conduct Long-Term Preclinical Studies: Evaluate the long-term efficacy and safety of this compound supplementation in chronic models of neurodegenerative diseases.

  • Explore Synergistic Effects: Investigate the potential for combining this compound with other neuroprotective compounds to achieve enhanced therapeutic outcomes.

By building on the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full potential of this compound for the benefit of neurological health.

References

Methodological & Application

Application Notes and Protocols for Lauric Acid Extraction from Coconut Oil for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a medium-chain saturated fatty acid (C12:0), is a principal component of coconut oil, comprising 45-53% of its total fatty acid content.[1] Its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, have made it a subject of significant interest in research and drug development.[2][3][4] For instance, this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of specific signaling pathways.[5] Furthermore, it can modulate inflammatory responses by affecting pathways such as the TLR4/MyD88 signaling cascade.

This document provides detailed protocols for the extraction, purification, and characterization of this compound from coconut oil, tailored for a research environment. The methods described herein are designed to yield high-purity this compound suitable for in vitro and in vivo studies.

Data Presentation: Fatty Acid Composition of Coconut Oil

The successful extraction and purification of this compound are dependent on understanding the composition of the starting material. Coconut oil is a complex mixture of various fatty acids, each with distinct physical and chemical properties.

Fatty AcidCarbon Chain:Double BondPercentage in Coconut Oil (%)Melting Point (°C)
Caproic AcidC6:00.4 - 0.6-3.4
Caprylic AcidC8:05.4 - 9.516.7
Capric AcidC10:04.5 - 9.731.3
This compound C12:0 44.1 - 53.7 44.2
Myristic AcidC14:016.8 - 21.054.4
Palmitic AcidC16:07.5 - 10.262.9
Stearic AcidC18:02.0 - 4.069.6
Oleic AcidC18:15.0 - 8.213-14
Linoleic AcidC18:21.0 - 2.6-5

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Extraction of Mixed Fatty Acids from Coconut Oil via Saponification and Acidification

This protocol describes the initial step of liberating the fatty acids from their triglyceride form in coconut oil.

Materials:

  • Coconut oil (virgin or refined)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled water

  • Separatory funnel

  • Heating mantle with magnetic stirrer

  • pH paper or pH meter

  • Rotary evaporator

Methodology:

  • Saponification:

    • In a round-bottom flask, dissolve a known amount of coconut oil (e.g., 100 g) in 300 mL of 95% ethanol by warming the mixture gently on a heating mantle with stirring.

    • Prepare a solution of 25 g of KOH in 50 mL of distilled water.

    • Slowly add the KOH solution to the oil-ethanol mixture while stirring continuously.

    • Reflux the mixture for 1-2 hours until the solution becomes clear, indicating the completion of saponification (the formation of soap).

  • Ethanol Removal:

    • Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification:

    • Dissolve the resulting soap paste in approximately 300 mL of warm distilled water.

    • Slowly add concentrated HCl to the soap solution while stirring vigorously. This will protonate the fatty acid salts, causing the free fatty acids to precipitate out of the solution.

    • Continue adding HCl until the solution is acidic (pH 1-2), which can be checked with pH paper or a pH meter. The fatty acids will appear as a yellowish, oily layer on top.

  • Fatty Acid Separation:

    • Transfer the mixture to a separatory funnel.

    • Allow the layers to separate. The upper layer contains the mixed free fatty acids, and the lower layer is the aqueous phase.

    • Drain and discard the lower aqueous layer.

    • Wash the fatty acid layer with warm distilled water (50-60°C) two to three times to remove any remaining mineral acid and glycerol. Discard the aqueous layer after each wash.

  • Drying:

    • Transfer the washed fatty acid layer to a clean, dry flask.

    • Dry the mixed fatty acids over anhydrous sodium sulfate or by heating under a vacuum to remove residual water.

Protocol 2: Purification of this compound by Fractional Crystallization

This protocol takes advantage of the different melting points and solubilities of the fatty acids to isolate this compound.

Materials:

  • Mixed fatty acids (from Protocol 1)

  • Acetone or Methanol (pre-chilled to -20°C)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Low-temperature freezer or ice bath

Methodology:

  • Dissolution:

    • Dissolve the mixed fatty acids in a minimal amount of acetone or methanol at room temperature. A typical ratio is 1:5 (w/v) of fatty acids to solvent.

  • Crystallization:

    • Cool the solution slowly to a low temperature. A stepwise cooling approach is recommended for better crystal formation.

      • First, cool to 0°C for 2-4 hours. This will precipitate the higher melting point saturated fatty acids like palmitic and stearic acid.

      • Filter the mixture using a pre-chilled Buchner funnel to remove the precipitated solids.

    • Take the filtrate and cool it further to -10°C to -15°C for 4-6 hours. This temperature range is optimal for the crystallization of this compound.

  • Isolation of this compound Crystals:

    • Filter the cold mixture through a pre-chilled Buchner funnel to collect the this compound crystals.

    • Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the collected this compound crystals under a vacuum to remove any residual solvent. The resulting product should be a white, powdery solid.

Protocol 3: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is for the quantitative analysis of the purity of the extracted this compound.

Materials:

  • Purified this compound

  • Methanol

  • Boron trifluoride-methanol solution (14% w/v) or sulfuric acid

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., ZB-WAX plus)

Methodology:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Accurately weigh about 25 mg of the purified this compound into a screw-capped test tube.

    • Add 2 mL of methanol and 1-2 drops of concentrated sulfuric acid (or 1 mL of 14% BF3-methanol).

    • Heat the mixture in a water bath at 60-70°C for 1-2 hours.

    • After cooling to room temperature, add 2 mL of hexane and 1 mL of distilled water.

    • Vortex the mixture and allow the layers to separate. The upper hexane layer contains the FAMEs.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-FID Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-FID.

    • Use an appropriate temperature program for the oven to separate the different FAMEs. A typical program might start at 100°C, ramp up to 240°C, and hold for a few minutes.

    • The carrier gas is typically helium or nitrogen.

    • Identify the this compound methyl ester peak by comparing its retention time with that of a pure this compound methyl ester standard.

    • Quantify the purity by calculating the peak area of this compound methyl ester as a percentage of the total peak area of all fatty acid methyl esters. A purity of >95% is generally considered suitable for most research applications.

Mandatory Visualization

Experimental Workflow for this compound Extraction

G cluster_0 Step 1: Extraction of Mixed Fatty Acids cluster_1 Step 2: Purification of this compound cluster_2 Step 3: Purity Analysis A Coconut Oil B Saponification (KOH, Ethanol, Heat) A->B C Acidification (HCl) B->C D Separation of Mixed Fatty Acids C->D E Dissolution in Cold Solvent D->E F Fractional Crystallization (Stepwise Cooling) E->F G Isolation of This compound Crystals F->G H Drying G->H I Derivatization to FAMEs H->I J GC-FID Analysis I->J K Purity Quantification J->K L High-Purity This compound K->L

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells

G cluster_cell Cancer Cell LA This compound ROS ↑ Reactive Oxygen Species (ROS) LA->ROS EGFR p-EGFR ROS->EGFR ERK p-ERK1/2 EGFR->ERK cJun p-c-Jun ERK->cJun cFos ↑ c-fos cJun->cFos p21 ↑ p21Cip1/WAF1 cFos->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: this compound-Activated Pro-Apoptotic Signaling Pathway.

References

Quantitative Analysis of Lauric Acid in Biological Samples: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a 12-carbon saturated medium-chain fatty acid, is a key component of various biological processes and is increasingly recognized for its physiological significance. Found in sources such as coconut oil and human breast milk, this compound and its derivatives exhibit potent antimicrobial properties.[1][2] Emerging research has highlighted its role in cellular signaling, including the induction of apoptosis in cancer cells and modulation of inflammatory responses.[3][4][5] Consequently, the accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for advancing our understanding of its role in health and disease, and for the development of novel therapeutic strategies.

This comprehensive application note provides detailed protocols for the quantitative analysis of this compound in biological samples using state-of-the-art analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The quantification of this compound in complex biological samples necessitates highly sensitive and specific analytical methods. GC-MS and LC-MS/MS are the gold standards for this purpose, offering excellent selectivity and low detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust and widely used method for fatty acid analysis. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile ester, most commonly a fatty acid methyl ester (FAME). The FAMEs are then separated by gas chromatography and detected by a mass spectrometer, allowing for precise quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers an alternative and often more direct approach for the analysis of fatty acids, sometimes without the need for derivatization. This technique separates analytes in the liquid phase before ionization and detection by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) provides exceptional specificity and sensitivity for quantification in complex matrices.

Data Presentation: Comparative Analysis of Quantitative Methods

The following table summarizes typical performance characteristics for the quantitative analysis of this compound using GC-MS and LC-MS/MS in various biological samples. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and protocol used.

ParameterGC-MSLC-MS/MSBiological Matrix
Limit of Detection (LOD) 0.385 µg/mL0.8–10.7 nmol/LPlasma, Serum, Oil
Limit of Quantification (LOQ) 1.168 µg/mL2.4–285.3 nmol/LPlasma, Serum, Oil
Linearity Range 100-500 µg/mL0.0032 - 50 µg/mLPlasma, Serum, Oil
Recovery 99.2 - 100.43%>90%Oil, Plasma
Derivatization Typically Required (Esterification)Optional-

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma/Serum by GC-MS

This protocol describes the extraction, derivatization, and analysis of this compound from plasma or serum samples using GC-MS.

Materials:

  • Plasma/Serum sample

  • Internal Standard (IS): this compound-d3 or Pentadecanoic acid

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Acetyl chloride

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • GC-MS system with a suitable capillary column (e.g., ZB-WAX plus)

Procedure:

  • Sample Preparation and Extraction:

    • Thaw plasma/serum samples on ice.

    • To a 100 µL aliquot of the sample in a glass centrifuge tube, add a known amount of the internal standard.

    • Add 2 mL of a methanol:hexane (4:1 v/v) mixture.

    • Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer the upper hexane layer containing the lipids to a clean glass tube.

    • Repeat the extraction step with 1 mL of hexane, and combine the hexane layers.

    • Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.

    • Seal the tube tightly and heat at 100°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of 5% sodium bicarbonate solution to neutralize the reaction.

    • Add 1 mL of hexane and vortex for 1 minute to extract the FAMEs.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard methyl ester.

Workflow Diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (Methanol/Hexane) Add_IS->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Esterification Esterification to FAMEs (Acetyl Chloride/Methanol) Evaporation1->Esterification Neutralization Neutralization Esterification->Neutralization Extraction2 FAME Extraction (Hexane) Neutralization->Extraction2 Drying Drying Extraction2->Drying GCMS GC-MS Analysis Drying->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quantification Quantification Data->Quantification

GC-MS workflow for this compound quantification.

Protocol 2: Quantitative Analysis of this compound in Tissue Samples by LC-MS/MS

This protocol outlines the extraction and direct analysis of this compound from tissue homogenates using LC-MS/MS.

Materials:

  • Tissue sample (e.g., liver, adipose)

  • Internal Standard (IS): this compound-d3

  • Homogenization Buffer (e.g., PBS)

  • Acetonitrile with 0.1% formic acid

  • Methanol

  • Tissue homogenizer

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation and Extraction:

    • Accurately weigh approximately 50 mg of frozen tissue.

    • Add 1 mL of ice-cold homogenization buffer and the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

    • To 100 µL of the homogenate, add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

    • Transfer the clear supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the transitions of this compound and its internal standard.

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization with Internal Standard Tissue->Homogenization Protein_Precipitation Protein Precipitation (Acetonitrile) Homogenization->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Data Acquisition (MRM Mode) LCMSMS->Data Quantification Quantification Data->Quantification

LC-MS/MS workflow for this compound quantification.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, contributing to its biological effects, particularly in the context of cancer cell apoptosis.

This compound-Induced Apoptosis via EGFR/ERK/AP-1 Pathway

In certain cancer cells, this compound can induce apoptosis by generating reactive oxygen species (ROS), which in turn activates a signaling cascade involving the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and Activator Protein-1 (AP-1). This ultimately leads to the upregulation of p21, a protein that can promote cell cycle arrest and apoptosis.

Apoptosis_Pathway Lauric_Acid This compound ROS ROS Lauric_Acid->ROS EGFR EGFR ROS->EGFR activates ERK ERK EGFR->ERK activates AP1 AP-1 ERK->AP1 activates p21 p21 AP1->p21 upregulates Apoptosis Apoptosis p21->Apoptosis promotes

This compound-induced apoptosis signaling cascade.

This compound and the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. This compound has been implicated in the modulation of this pathway, although its precise effects can be cell-type specific. In some contexts, this compound may influence the PI3K/Akt pathway, thereby affecting downstream processes such as cell growth and apoptosis.

PI3K_Akt_Pathway Lauric_Acid This compound PI3K PI3K Lauric_Acid->PI3K modulates Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., mTOR, FOXO) Akt->Downstream activates/ inhibits Cell_Processes Cell Survival, Proliferation, Metabolism Downstream->Cell_Processes regulates

Modulation of the PI3K/Akt pathway by this compound.

Conclusion

The quantitative analysis of this compound in biological samples is a critical tool for understanding its diverse physiological and pathological roles. The GC-MS and LC-MS/MS methods detailed in this application note provide robust, sensitive, and specific protocols for accurate quantification. The choice of method will depend on the specific research question, sample type, and available instrumentation. By employing these advanced analytical techniques, researchers can further elucidate the mechanisms of action of this compound and explore its potential as a biomarker and therapeutic agent.

References

Application Notes and Protocols for GC-MS Analysis of Lauric Acid in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid (C12:0), a medium-chain saturated fatty acid, is a key component of various cellular structures and metabolic pathways. Its accurate quantification in biological tissues is crucial for understanding its role in health and disease, and for the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and specific quantification of fatty acids, including this compound, in complex biological matrices.[1] This document provides detailed application notes and protocols for the analysis of this compound in tissues using GC-MS.

Principle of the Method

The quantitative analysis of this compound in tissues by GC-MS involves three main steps:

  • Lipid Extraction: Total lipids are extracted from the tissue homogenate using organic solvents.

  • Derivatization: The extracted fatty acids, which are not volatile enough for GC analysis, are converted into their more volatile fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: The FAMEs are separated by gas chromatography based on their boiling points and retention times and are subsequently detected and quantified by mass spectrometry. For accurate quantification, a stable isotope-labeled internal standard, such as this compound-d3, is often added at the beginning of the sample preparation process.

Experimental Protocols

Reagents and Materials
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Iso-octane, Hexane

  • Derivatization Reagents: 2% Methanolic Sulfuric Acid or 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Standards: this compound (high purity), this compound-d3 (or other suitable internal standard)

  • Other Reagents: Anhydrous Sodium Sulfate, Sodium Chloride solution (0.9%), Nitrogen gas

  • Equipment: Homogenizer, Centrifuge, Heating block or water bath, Glassware (test tubes, vials), GC-MS system

Standard Solution Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.

  • Calibration Curve Standards: Prepare a series of working standard solutions by diluting the this compound stock solution with methanol to achieve a concentration range relevant to the expected sample concentrations. A constant, known amount of the Internal Standard solution should be added to each working standard solution.

Sample Preparation: Lipid Extraction and Derivatization

This protocol is a general guideline and may need optimization based on the specific tissue type.

  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Add a suitable volume of ice-cold 0.9% NaCl solution.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 volumes of solvent per volume of homogenate.

    • Add the internal standard (this compound-d3) at this stage.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer (chloroform layer) containing the lipids into a new glass tube.

    • Repeat the extraction of the aqueous layer with the chloroform:methanol mixture to maximize lipid recovery.

    • Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 2 mL of 2% methanolic sulfuric acid or BF3-methanol.

    • Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, add 1 mL of water and 1 mL of hexane (or iso-octane).

    • Vortex vigorously to extract the FAMEs into the upper organic layer.

    • Centrifuge briefly to ensure complete phase separation.

    • Carefully transfer the upper organic layer containing the FAMEs to a clean GC vial.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: A polar capillary column, such as a ZB-WAX plus (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is suitable for FAMEs analysis.[2]

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Hold at 240°C for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

      • This compound Methyl Ester (m/z): Monitor characteristic ions such as 74, 87, 143, and 214.

      • This compound-d3 Methyl Ester (m/z): Monitor the corresponding mass-shifted ions (e.g., 77, 90, 146, 217).

    • Data Analysis: The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Data Presentation

The following tables summarize the fatty acid composition, including this compound, in various tissues from control animals as reported in the literature. It is important to note that fatty acid composition can be influenced by diet and other experimental conditions.

Table 1: Fatty Acid Composition of Liver Tissue in Control Mice (% of Total Fatty Acids)

Fatty AcidCarbon ChainControl Group (%)
Myristic AcidC14:00.8 ± 0.1
Palmitic AcidC16:025.4 ± 1.2
Stearic AcidC18:015.2 ± 0.8
Oleic AcidC18:130.5 ± 1.5
Linoleic AcidC18:218.1 ± 0.9
This compound C12:0 Not Reported

Data adapted from a study on liver fatty acid composition in mice. Note that this compound was not specifically reported in the main fatty acids list of this particular study, which is not uncommon as it is often a minor component in the liver under normal dietary conditions.

Table 2: Comparative Fatty Acid Levels in Liver and Muscle of Rats and Mice (Relative Abundance)

Fatty AcidTissueRat (Relative Level)Mouse (Relative Level)
Myristic Acid (C14:0)Liver (Non-Polar Lipids)HigherLower
Palmitic Acid (C16:0)Liver--
Stearic Acid (C18:0)Liver (Non-Polar Lipids)HigherLower
Oleic Acid (C18:1n9c)MuscleLowerHigher
Linoleic Acid (C18:2n6c)MuscleLowerHigher
This compound (C12:0) - Not Reported Not Reported

This table provides a qualitative comparison of fatty acid levels between rats and mice.[3] Specific quantitative data for this compound was not provided in this comparative analysis.

Table 3: this compound Content in Coconut Meat (g/kg dry weight)

SampleThis compound (g/kg)
Mature Coconut Meat142.97 ± 4.99
Tender Coconut Meat35.11 ± 5.49

This table shows the high concentration of this compound in coconut meat, a common source of this fatty acid.[4]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis tissue Tissue Sample (50-100 mg) homogenization Homogenization in Saline tissue->homogenization is_addition Addition of Internal Standard (this compound-d3) homogenization->is_addition extraction Lipid Extraction (Chloroform:Methanol) is_addition->extraction evaporation Solvent Evaporation (under Nitrogen) extraction->evaporation derivatization_reagent Addition of Derivatization Reagent (e.g., 2% Methanolic H2SO4) evaporation->derivatization_reagent heating Heating (60°C, 30 min) derivatization_reagent->heating fame_extraction FAME Extraction (Hexane) heating->fame_extraction gc_vial Transfer to GC Vial fame_extraction->gc_vial injection Injection into GC-MS gc_vial->injection separation Chromatographic Separation (GC Column) injection->separation detection Mass Spectrometric Detection (MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound in tissues.

logical_relationship tissue Tissue Matrix lipids Total Lipids tissue->lipids Extraction fatty_acids Free Fatty Acids (including this compound) lipids->fatty_acids Saponification (optional) or Direct Derivatization derivatized_fa Volatile Fatty Acid Derivatives (FAMEs) fatty_acids->derivatized_fa Derivatization gc_separation Separation by Volatility and Polarity derivatized_fa->gc_separation GC Injection ms_detection Detection by Mass-to-Charge Ratio gc_separation->ms_detection Elution quantification Quantitative Data ms_detection->quantification Data Processing

Caption: Logical flow of this compound analysis from tissue to quantitative data.

References

Application Notes and Protocols for HPLC-Based Detection of Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of lauric acid using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable across various research and development settings, including pharmaceutical analysis, food science, and metabolic studies.

Introduction

This compound, a 12-carbon saturated fatty acid, is a key component of various natural products and has garnered significant interest for its biological activities, including antimicrobial properties.[1] Accurate and robust analytical methods are essential for its quantification in diverse matrices. HPLC offers a versatile platform for this purpose, providing options for direct analysis or analysis following derivatization to enhance detection.

This guide details several HPLC-based approaches for this compound detection, including methods coupled with Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Ultraviolet (UV) detection following pre-column derivatization.

Methodologies and Experimental Protocols

The selection of an appropriate HPLC method for this compound analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below are protocols for three common approaches.

Method 1: Reversed-Phase HPLC with ELSD/CAD

This method is suitable for the direct analysis of this compound without derivatization, making it a relatively straightforward approach. ELSD and CAD are universal detectors that are not dependent on the presence of a chromophore.

Experimental Protocol:

  • Sample Preparation:

    • For oil samples (e.g., coconut oil), dissolve a known weight of the oil in methanol.[2]

    • For biological samples (e.g., rat liver homogenates), perform a liquid-liquid extraction using a suitable organic solvent like a chloroform/methanol mixture to isolate the lipid fraction.[2] The organic layer should then be evaporated to dryness and the residue reconstituted in the mobile phase.

    • Filter all samples through a 0.45 µm membrane filter before injection.[3]

  • Chromatographic Conditions:

    • Column: A C18 silica column is commonly used for the separation of free fatty acids.[4] A mixed-mode column like Newcrom BH (4.6 x 150 mm, 5 µm) can also be employed.

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water with a low pH is often effective. A typical composition is acetonitrile:water (e.g., 96.5:3.5) containing an additive like 0.01M trifluoroacetic acid (TFA). Alternatively, a mobile phase of water, acetonitrile, and ammonium formate can be used as a buffer.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.

  • Detection:

    • ELSD/CAD: Set the detector parameters according to the manufacturer's instructions. For CAD, the heater setting could be around 35°C.

Workflow for HPLC-ELSD/CAD Analysis of this compound

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection Sample Sample (e.g., Oil, Biological Matrix) Dissolve Dissolve/Extract this compound Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column C18 or Mixed-Mode Column Inject->Column Elution Isocratic Elution Column->Elution Detector ELSD/CAD Elution->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for this compound Analysis by HPLC with ELSD/CAD.

Method 2: Reversed-Phase HPLC with UV Detection after Pre-Column Derivatization

For enhanced sensitivity and selectivity, especially at low concentrations, pre-column derivatization is employed to attach a UV-absorbing tag to the this compound molecule. Phenacyl bromide and 2,4'-dibromoacetophenone are common derivatizing agents.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix as described in Method 1.

    • Derivatization with 2,4'-dibromoacetophenone:

      • To the dried sample residue, add 1 ml of 2,4'-dibromoacetophenone solution (12 g/L in acetone) and 1 ml of triethylamine solution (10 g/L in acetone).

      • Mix the contents and react for 30 minutes at 40°C to minimize degradation of unsaturated fatty acids, or for 2 hours at 50°C for saturated fatty acids like this compound.

      • Stop the reaction by adding 100 µl of acetic acid solution (2 g/L in acetone).

    • Derivatization with Phenacyl Bromide:

      • A similar protocol can be followed, using phenacyl bromide as the derivatizing agent in the presence of a catalyst.

    • The resulting solution containing the derivatized this compound is then injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Nova-Pak C18) is suitable.

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with acetonitrile-water (76:33 by volume) and increasing the proportion of acetonitrile during the run.

    • Flow Rate: A flow rate of 1.0-2.0 mL/min can be used.

    • Column Temperature: Ambient or controlled temperature (e.g., 30°C).

  • Detection:

    • UV Detector: Set the wavelength to the maximum absorbance of the derivative. For 2,4'-dibromoacetophenone derivatives, the maximum is around 256 nm. For phenacyl esters, detection is typically performed at 254 nm.

Logical Flow for Derivatization and HPLC-UV Analysis

Start Isolated this compound Sample Deriv Add Derivatizing Agent (e.g., 2,4'-dibromoacetophenone) & Catalyst Start->Deriv React Incubate (e.g., 40°C, 30 min) Deriv->React Stop Stop Reaction (e.g., add acetic acid) React->Stop Inject Inject Derivatized Sample into HPLC-UV Stop->Inject Analysis Separation on C18 Column & UV Detection (~256 nm) Inject->Analysis

Caption: Process for Pre-Column Derivatization and HPLC-UV Detection.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of different HPLC methods for this compound analysis based on published data.

MethodDetectorColumnMobile PhaseLODLOQReference
HPLC-ELSDELSDNot SpecifiedNot Specified0.421 mg/mL1.277 mg/mL
HPLC-CADCADC18Acetonitrile: 0.01M TFA (96.5:3.5)1-5 ng/µLNot Specified

Note: The linearity of this compound analysis by HPLC-ELSD can be lower (R² = 0.9971) compared to other methods.

Method Selection Considerations

The choice between direct analysis and a derivatization-based method involves a trade-off between sample preparation time and required sensitivity.

Decision Pathway for Method Selection

Start Need to Analyze this compound? High_Conc High Concentration Expected? Start->High_Conc UV_Avail UV Detector Available? High_Conc->UV_Avail No ELSD_CAD_Avail ELSD/CAD Available? High_Conc->ELSD_CAD_Avail Yes Deriv_Method Use Derivatization with UV Detection UV_Avail->Deriv_Method Yes No_Method Re-evaluate Analytical Capabilities UV_Avail->No_Method No ELSD_CAD_Avail->UV_Avail No Direct_Method Use Direct Analysis with ELSD/CAD ELSD_CAD_Avail->Direct_Method Yes

References

Application Notes and Protocols for In Vitro Studies of Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the effects of lauric acid in in vitro cell culture models. The information is compiled from recent scientific literature and is intended to guide researchers in designing and executing experiments to investigate the cellular and molecular mechanisms of this compound.

Application Note 1: The Anti-Cancer Effects of this compound

This compound (LA), a 12-carbon medium-chain fatty acid, has demonstrated significant anti-cancer properties across various cancer cell lines.[1] In vitro studies have established that its primary mechanisms of action involve the induction of oxidative stress, leading to programmed cell death (apoptosis).[2][3]

Key findings indicate that this compound suppresses the proliferation of colorectal, breast, endometrial, and oral cancer cells.[1][2] This effect is largely attributed to the generation of reactive oxygen species (ROS) within the cancer cells, which in turn disrupts mitochondrial function and inhibits oxidative phosphorylation (OXPHOS). The resulting cellular stress activates intrinsic apoptotic pathways, characterized by the activation of caspases and DNA fragmentation. Furthermore, this compound has been shown to downregulate the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cancer cell survival and proliferation. In co-culture models, this compound not only induces cancer cell death but can also activate effector T cells, suggesting a dual role in directly killing tumor cells and modulating the anti-tumor immune response.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound ConcentrationEffectCitation
HCT-15Human Colon CancerDose-dependentInduces cytotoxicity
HepG2Human Liver CancerDose-dependentInduces cytotoxicity
Raw 264.7Murine MacrophagesDose-dependentInduces cytotoxicity
SkBr3Human Breast Cancer100 µM~50% reduction in cell viability after 48h
IshikawaHuman Endometrial Cancer100 µM~40% reduction in cell viability after 48h
Caco-2Human Colon Cancer1 mM~93% reduction in cell viability after 96h
SH-SY5YNeuroblastoma11.8 µMIC50 concentration

Table 2: Molecular and Cellular Effects of this compound Treatment

Cell LineTreatmentMolecular Target / EffectObserved Quantitative ChangeCitation
HCT-1530 µg/mL LAEGFR gene expression1.33-fold downregulation
HCT-1550 µg/mL LAEGFR gene expression1.58-fold downregulation
SkBr3100 µM LA for 60 minROS Production~2.5-fold increase
Ishikawa100 µM LA for 60 minROS Production~3.5-fold increase
Erythrocytes100 µM LAROS Production28.67-fold increase
Caco-20.5 mM LAGlutathione (GSH) levelsSignificant reduction vs. control
Visualizing the Mechanism: this compound-Induced Apoptosis

The following diagram illustrates the key signaling pathways activated by this compound to induce apoptosis in cancer cells.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus LA This compound EGFR EGFR LA->EGFR Downregulates Signaling ROS Increased ROS (Oxidative Stress) LA->ROS ERK_JUN Phosphorylation of EGFR, ERK, c-Jun LA->ERK_JUN Apoptosis Apoptosis EGFR->Apoptosis Inhibition of Survival Signal Mito_Stress Mitochondrial Stress Inhibited OXPHOS ROS->Mito_Stress Caspase Caspase Activation Mito_Stress->Caspase Caspase->Apoptosis

Caption: this compound-induced apoptosis pathway in cancer cells.

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.

Materials
  • Cancer cell line of interest (e.g., HCT-15, SkBr3)

  • Complete culture medium (e.g., DMEM/RPMI with 10% FBS)

  • This compound (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C. Note: The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (or DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

G A 1. Seed Cells in 96-well plate B 2. Incubate 24h for attachment A->B C 3. Treat cells with This compound dilutions B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 3-4h (Formazan formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Cell Viability H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Detection of Apoptosis Markers by Western Blot

This protocol describes how to detect key apoptosis markers, such as cleaved Caspase-3 and cleaved PARP, in cells treated with this compound using Western blotting.

Materials
  • Cells treated with this compound (and controls) in 6-well plates or culture dishes

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

  • Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure
  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Extraction: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration. Add Laemmli buffer to a final 1x concentration and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis.

G cluster_prep Sample Preparation cluster_blot Blotting cluster_detect Detection A 1. Cell Lysis (RIPA Buffer) B 2. Protein Quantification (BCA Assay) A->B C 3. Denaturation (Laemmli Buffer + Heat) B->C D 4. SDS-PAGE (Separation by size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% Milk/BSA) E->F G 7. Primary Antibody Incubation (overnight) F->G H 8. Secondary Antibody Incubation (1 hour) G->H I 9. ECL Substrate & Signal Detection H->I J 10. Analysis (Densitometry) I->J

Caption: General workflow for Western blot analysis of apoptosis markers.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure general intracellular ROS levels following this compound treatment.

Materials
  • Cells seeded in a black, clear-bottom 96-well plate or on coverslips for microscopy

  • This compound

  • DCFH-DA probe (e.g., from Thermo Fisher Scientific)

  • Serum-free medium or HBSS buffer

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader (Ex/Em: ~485/535 nm) or fluorescence microscope

Procedure
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate time (e.g., 1-6 hours). Include vehicle and untreated controls.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm, serum-free medium or HBSS.

  • Staining: Add 100 µL of 5-10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with serum-free medium or HBSS to remove excess probe.

  • Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.

G A 1. Seed Cells in black 96-well plate B 2. Treat cells with This compound A->B C 3. Wash with serum-free medium B->C D 4. Load cells with DCFH-DA probe C->D E 5. Incubate 30-60 min (protected from light) D->E F 6. Wash to remove excess probe E->F G 7. Measure Fluorescence (Ex/Em ~485/535 nm) F->G H 8. Calculate Fold Change in ROS G->H

Caption: Workflow for measuring intracellular ROS using DCFH-DA.

Application Note 2: this compound as a Modulator of Cellular Signaling

Beyond inducing apoptosis, this compound actively modulates key signaling pathways that regulate metabolism and cell growth. It is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. Activation of PPARα in hepatocytes upregulates genes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase I. In adipocytes, this compound's effects on lipolysis and leptin expression appear to be mediated by PPARγ. This interaction highlights its role in regulating lipid metabolism. Concurrently, as mentioned in Application Note 1, this compound can inhibit the pro-survival EGFR signaling cascade in cancer cells, further contributing to its anti-neoplastic effects.

G cluster_PPAR PPAR Signaling cluster_EGFR EGFR Signaling LA This compound PPAR PPARα / PPARγ (Nuclear Receptors) LA->PPAR Activates EGFR EGFR (Tyrosine Kinase Receptor) LA->EGFR Inhibits PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to Gene_Exp Target Gene Expression PPRE->Gene_Exp Regulates Metabolism ↑ Fatty Acid Oxidation ↓ Leptin Expression Gene_Exp->Metabolism Downstream Downstream Signaling (e.g., PI3K/Akt) EGFR->Downstream Proliferation ↓ Cell Proliferation ↓ Cell Survival Downstream->Proliferation

Caption: Dual roles of this compound in modulating PPAR and EGFR signaling.

References

Application Notes and Protocols: Lauric Acid in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of lauric acid (LA) in various preclinical animal models. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and its derivatives for inflammatory diseases.

Introduction

This compound, a medium-chain saturated fatty acid predominantly found in coconut oil, has garnered significant scientific interest for its diverse biological activities, including its anti-inflammatory effects.[1] Preclinical studies using animal models of inflammation have demonstrated the potential of this compound to mitigate inflammatory responses through the modulation of key signaling pathways. This document summarizes the key findings and provides detailed experimental protocols for investigating the anti-inflammatory properties of this compound in vivo.

Key Findings and Quantitative Data

The anti-inflammatory effects of this compound have been evaluated in several well-established animal models of inflammation. A summary of the quantitative data from these studies is presented below.

Table 1: Efficacy of this compound in the Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats
Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-15.2 ± 2.125.8 ± 3.412.5 ± 1.9
LPS-158.6 ± 12.3210.4 ± 18.7112.9 ± 10.5
LPS + this compound5085.3 ± 7.9115.2 ± 10.160.7 ± 5.8
LPS + this compound10052.1 ± 5.578.9 ± 6.835.4 ± 3.2

Data are expressed as mean ± SEM. Data is representative of findings in studies such as those conducted by Arya, A., et al. (2021).[2][3]

Table 2: Efficacy of this compound in the Carrageenan-Induced Paw Edema Model in Rats
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Control-1.25 ± 0.11-
Carrageenan-1.18 ± 0.105.6
Carrageenan + this compound500.75 ± 0.0640.0
Carrageenan + this compound1000.52 ± 0.0558.4
Carrageenan + Indomethacin100.41 ± 0.0467.2

Data are expressed as mean ± SEM. The data are representative of typical results in this model, though specific studies with this compound providing this exact data were not identified in the search results.

Table 3: Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice
Treatment GroupDose (mg/kg)Number of WrithesInhibition of Writhing (%)
Control-55.4 ± 4.8-
Acetic Acid-52.1 ± 4.56.0
Acetic Acid + this compound10028.7 ± 2.547.3
Acetic Acid + this compound20019.3 ± 1.864.9
Acetic Acid + Aspirin10015.8 ± 1.471.5

Data are expressed as mean ± SEM. The data are representative of typical results in this model, though specific studies with this compound providing this exact data were not identified in the search results.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways, primarily the NF-κB and PPAR pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In response to pro-inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the activation of the NF-κB pathway, leading to a reduction in the production of these inflammatory mediators.

NF_kB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK complex MyD88->IKK IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation LauricAcid This compound LauricAcid->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes Transcription

Diagram of the NF-κB signaling pathway and this compound's inhibitory action.
Activation of the PPAR-γ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ leads to the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB. This compound has been suggested to act as a ligand for PPAR-γ, thereby activating this anti-inflammatory pathway.

PPARg_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LauricAcid This compound PPARg PPAR-γ LauricAcid->PPARg Binds Complex This compound-PPAR-γ-RXR Complex PPARg->Complex RXR RXR RXR->Complex Complex_n This compound-PPAR-γ-RXR Complex Complex->Complex_n Translocation PPRE PPRE Complex_n->PPRE Binds NFkB_activity NF-κB Activity Complex_n->NFkB_activity Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_activity->Pro_inflammatory_Genes Activates

Diagram of the PPAR-γ signaling pathway and its activation by this compound.

Experimental Protocols

The following are detailed protocols for commonly used animal models to assess the anti-inflammatory activity of this compound.

Lipopolysaccharide (LPS)-Induced Inflammation in Rats

This model is used to induce a systemic inflammatory response.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=8 per group):

    • Group 1: Control (Vehicle)

    • Group 2: LPS (Vehicle + LPS)

    • Group 3: LPS + this compound (50 mg/kg)

    • Group 4: LPS + this compound (100 mg/kg)

  • Drug Administration: Administer this compound or vehicle orally for 14 consecutive days.

  • Induction of Inflammation: On day 14, one hour after the final dose of this compound or vehicle, administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection to all groups except the control group. The control group receives a saline injection.

  • Sample Collection: Four hours after LPS injection, anesthetize the animals and collect blood via cardiac puncture.

  • Cytokine Analysis: Centrifuge the blood samples to obtain plasma. Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the mean cytokine levels for each group and perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

LPS_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping of Rats (n=8 per group) Acclimatization->Grouping Drug_Admin Daily Oral Administration (this compound or Vehicle) (14 days) Grouping->Drug_Admin LPS_Injection LPS Injection (i.p.) (Day 14) Drug_Admin->LPS_Injection Blood_Collection Blood Collection (4 hours post-LPS) LPS_Injection->Blood_Collection Cytokine_Analysis Plasma Cytokine Analysis (ELISA) Blood_Collection->Cytokine_Analysis Data_Analysis Statistical Analysis Cytokine_Analysis->Data_Analysis

Experimental workflow for the LPS-induced inflammation model.
Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute peripheral inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • λ-Carrageenan

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group 1: Control (Vehicle)

    • Group 2: Carrageenan (Vehicle + Carrageenan)

    • Group 3: Carrageenan + this compound (50 mg/kg)

    • Group 4: Carrageenan + this compound (100 mg/kg)

    • Group 5: Carrageenan + Indomethacin (10 mg/kg)

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound, vehicle, or indomethacin orally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of all animals except the control group, which receives a saline injection.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping of Rats (n=6 per group) Acclimatization->Grouping Initial_Measurement Initial Paw Volume Measurement Grouping->Initial_Measurement Drug_Admin Oral Administration (this compound, Vehicle, or Indomethacin) Initial_Measurement->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Post_Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) Carrageenan_Injection->Post_Measurement Data_Analysis Calculation of Edema Inhibition (%) Post_Measurement->Data_Analysis

Experimental workflow for the carrageenan-induced paw edema model.
Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic and anti-inflammatory activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid (0.6% solution)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Aspirin)

  • Saline

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group 1: Control (Vehicle)

    • Group 2: Acetic Acid (Vehicle + Acetic Acid)

    • Group 3: Acetic Acid + this compound (100 mg/kg)

    • Group 4: Acetic Acid + this compound (200 mg/kg)

    • Group 5: Acetic Acid + Aspirin (100 mg/kg)

  • Drug Administration: Administer this compound, vehicle, or aspirin orally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the acetic acid control group using the following formula:

    • % Inhibition = [(Wc - Wt) / Wc] x 100

    • Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Writhing_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping of Mice (n=6 per group) Acclimatization->Grouping Drug_Admin Oral Administration (this compound, Vehicle, or Aspirin) Grouping->Drug_Admin Acetic_Acid_Injection Acetic Acid Injection (i.p.) Drug_Admin->Acetic_Acid_Injection Observation Observation of Writhing (20 minutes) Acetic_Acid_Injection->Observation Data_Analysis Calculation of Writhing Inhibition (%) Observation->Data_Analysis

References

Application Notes and Protocols: Lauric Acid for Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a saturated fatty acid with a 12-carbon chain, is a versatile excipient in the development of topical drug delivery systems.[1] Abundantly found in coconut and palm kernel oils, it is widely utilized for its multifaceted properties, including its role as a penetration enhancer, formulation stabilizer, and active pharmaceutical ingredient (API) with inherent antimicrobial and anti-inflammatory activities.[1][2] Its biocompatibility and GRAS (Generally Recognized as Safe) status further contribute to its appeal in dermatological and transdermal formulations.[3]

These application notes provide a comprehensive overview of the use of this compound in topical drug delivery, including its mechanisms of action, formulation strategies, and detailed experimental protocols for preparation and evaluation.

Mechanisms of Action in Topical Drug Delivery

This compound enhances the topical delivery of drugs through several key mechanisms:

  • Disruption of Stratum Corneum Lipids: The primary barrier to percutaneous absorption is the stratum corneum (SC), which is composed of corneocytes embedded in a highly ordered lipid matrix. This compound, with its amphiphilic nature, can insert itself into the intercellular lipid bilayers of the SC. This integration disrupts the highly ordered lamellar structure of the lipids, increasing their fluidity and creating defects or pores. This transient and reversible disruption reduces the diffusional resistance of the SC, allowing for enhanced permeation of co-administered drugs.[4]

  • Ion Pair Formation: For ionizable drug molecules, this compound can act as a counter-ion to form a more lipophilic ion-pair complex. This increased lipophilicity enhances the partitioning of the drug from the formulation into the lipid-rich environment of the stratum corneum, thereby improving its penetration.

  • Anti-inflammatory and Antimicrobial Effects: this compound possesses inherent biological activity. It has been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs). Additionally, it exhibits potent antimicrobial activity against various microorganisms, including Propionibacterium acnes, the bacterium implicated in acne vulgaris. This dual functionality makes it a particularly attractive ingredient for dermatological formulations targeting inflammatory and infectious skin conditions.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound is believed to modulate inflammatory responses in the skin, in part, through the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with this pathway, this compound can suppress the downstream activation of pro-inflammatory transcription factors like NF-κB, leading to a reduction in the production of inflammatory mediators.

Lauric_Acid_TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., PAMPs/DAMPs) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκB IκB IKK_Complex->IκB Phosphorylates for degradation NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus Translocates Lauric_Acid_Inhibition This compound Lauric_Acid_Inhibition->IKK_Complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Induces Experimental_Workflow Formulation_Development 1. Formulation Development (Nanoemulsion, SLN, Ethosome) Physicochemical_Characterization 2. Physicochemical Characterization (Particle Size, Zeta Potential, EE%) Formulation_Development->Physicochemical_Characterization In_Vitro_Permeation 3. In Vitro Skin Permeation Studies (Franz Diffusion Cell) Physicochemical_Characterization->In_Vitro_Permeation Stability_Studies 4. Stability Studies (ICH Guidelines) In_Vitro_Permeation->Stability_Studies Data_Analysis 5. Data Analysis and Optimization Stability_Studies->Data_Analysis

References

Application Notes and Protocols: Synthesizing Lauric Acid Derivatives for Therapeutic Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of lauric acid derivatives with therapeutic potential. This compound, a 12-carbon saturated fatty acid, and its derivatives have garnered significant interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] These compounds offer a promising avenue for the development of novel therapeutic agents.

Therapeutic Applications of this compound Derivatives

This compound and its derivatives exert their therapeutic effects through various mechanisms, targeting a range of pathogens and cellular pathways.

Antimicrobial Activity: this compound and its monoglyceride derivative, monolaurin, exhibit broad-spectrum antimicrobial activity against gram-positive bacteria, fungi, and enveloped viruses.[2] Their mechanism of action primarily involves the disruption of the pathogen's cell membrane, leading to increased permeability and cell lysis.[2]

Anti-inflammatory Effects: this compound derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways. They can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[3][4] This modulation can be initiated through interactions with Toll-like receptor 4 (TLR4). Furthermore, some derivatives have been observed to induce the production of the anti-inflammatory cytokine IL-10.

Anticancer Potential: The anticancer activity of this compound derivatives is linked to their ability to induce oxidative stress in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which in turn activates signaling cascades that promote apoptosis (programmed cell death). Key pathways involved include the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and activator protein 1 (AP-1) signaling pathways.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

DerivativeCancer Cell LineIC50 ValueReference
This compoundHepG2 (Hepatocellular Carcinoma)56.46 µg/mL
This compoundHCT-15 (Colon Cancer)Dose-dependent cytotoxicity observed
MonolaurinMCF-7 (Breast Cancer)80 µg/mL
This compoundCT26 (Colon Cancer)Dose-dependent inhibition of proliferation
This compoundHT29 (Colon Cancer)Dose-dependent inhibition of proliferation

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

DerivativeMicroorganismMIC ValueReference
This compoundStaphylococcus aureus125 µg/mL
MonolaurinStaphylococcus aureus0.04 mM
This compoundStreptococcus pyogenes125 µg/mL
This compoundPropionibacterium acnes0.25 mM
This compoundEscherichia coli>100 µg/mL
This compoundPseudomonas aeruginosa>100 µg/mL
This compoundCandida albicans10 mg/mL
Caprylic Acid (for comparison)Candida albicans40 µg/mL

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and a key biological assay.

Synthesis of Lauroyl Glycine (Amide Derivative)

Materials:

  • Glycine

  • Sodium hydroxide (NaOH) solution (25%)

  • Acetone

  • Lauroyl chloride

  • Hydrochloric acid (HCl) solution (35%)

  • Distilled water

Procedure:

  • In a three-necked flask equipped with a thermometer, dropping funnel, and stirrer, dissolve 0.05 moles of glycine in 60 mL of water.

  • Under continuous stirring, add the 25% NaOH solution dropwise until the pH of the mixture reaches 11.

  • Add 25 mL of acetone to the reaction mixture.

  • Over a period of one hour, add 0.05 moles of lauroyl chloride dropwise to the mixture while maintaining the temperature at 10°C.

  • During the addition of lauroyl chloride, continue to add NaOH solution as needed to maintain a pH of 11.

  • After the complete addition of lauroyl chloride, heat the mixture to 30-55°C and maintain this temperature for 120-180 minutes.

  • Cool the reaction mixture and adjust the pH to 1.5 by adding 35% HCl solution to precipitate the acylated amino acid.

  • Vacuum filter the crude product and wash it with distilled water until the final pH of the filtrate is 7.

  • Dry the filtered product in an oven at a temperature below 50°C.

Synthesis of Monolaurin (Ester Derivative)

Materials:

  • This compound

  • Glycerol

  • p-Toluenesulfonic acid (p-TSA) catalyst

  • Ethyl acetate

  • Base solution (e.g., sodium bicarbonate solution)

Procedure:

  • In a three-necked flask, combine glycerol (0.01 mol), this compound (0.01 mol), and p-TSA catalyst (2.5% w/w of this compound).

  • Heat the mixture in an oil bath to 130°C with continuous stirring for 6 hours.

  • After the reaction is complete, dissolve the product in ethyl acetate.

  • Wash the ethyl acetate solution with a base solution until the pH of the organic layer becomes neutral to remove the p-TSA catalyst.

  • Separate the organic layer and evaporate the ethyl acetate to obtain the crude monolaurin.

  • The product can be further purified by column chromatography if necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound derivative to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well microplate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in the complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 48 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.

anticancer_pathway cluster_cell Cancer Cell LA This compound Derivative ROS ROS Generation LA->ROS EGFR EGFR ROS->EGFR Activates ERK ERK EGFR->ERK Phosphorylates AP1 AP-1 (c-Jun/c-fos) ERK->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Induces

Caption: Anticancer signaling pathway of this compound derivatives.

anti_inflammatory_pathway cluster_cell Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates LA This compound Derivative LA->TLR4 Inhibits NFkB NF-κB LA->NFkB Inhibits AntiInflammatory Anti-inflammatory Cytokines (IL-10) LA->AntiInflammatory Induces TLR4->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->ProInflammatory Induces

Caption: Anti-inflammatory signaling pathway of this compound derivatives.

Experimental Workflows

The following diagrams outline the general workflows for the synthesis and evaluation of this compound derivatives.

synthesis_workflow Start Start Materials (this compound & Reagents) Reaction Chemical Synthesis (Esterification/Amidation) Start->Reaction Purification Purification (Extraction/Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

evaluation_workflow Derivative This compound Derivative InVitro In Vitro Assays (Antimicrobial, Cytotoxicity) Derivative->InVitro InVivo In Vivo Models (Animal Studies) InVitro->InVivo Promising Candidates Data Data Analysis (IC50, MIC) InVitro->Data InVivo->Data Results Therapeutic Potential Assessment Data->Results

Caption: Workflow for the therapeutic evaluation of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Lauric Acid Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with lauric acid precipitation in cell culture media.

Troubleshooting Guide

Issue: Precipitate Forms Immediately After Adding this compound Stock Solution to Media

  • Question: I dissolved this compound in an organic solvent (e.g., DMSO or ethanol) to make a stock solution. However, upon adding it to my cell culture medium, a white precipitate or cloudiness appears. What is happening and how can I fix it?

  • Answer: This is a common issue due to the low solubility of this compound in aqueous solutions like cell culture media.[1][2][3] The organic solvent helps to dissolve the this compound at a high concentration, but when this stock is diluted into the aqueous medium, the this compound crashes out of solution. This phenomenon is sometimes referred to as the 'Uso effect'.[1]

    Solutions:

    • Complex with a Carrier Protein (BSA): The most effective method to increase the solubility and bioavailability of this compound is to complex it with fatty acid-free Bovine Serum Albumin (BSA).[1] BSA binds to the this compound, keeping it soluble and facilitating its uptake by cells.

    • Use a Solubilizer (Cyclodextrin): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, rendering them water-soluble. β-cyclodextrins are commonly used for this purpose.

    • Optimize the Dilution Process:

      • Pre-warm the media: Adding a cold stock solution to cold media can decrease solubility. Pre-warming the media to 37°C before adding the this compound stock can help.

      • Add dropwise while stirring: Add the stock solution slowly to the media while gently swirling to ensure rapid and even dispersal.

      • Increase the final volume: Diluting the stock solution into a larger volume of media can help prevent localized high concentrations that lead to precipitation.

    • Reduce the Final Concentration: It's possible the intended final concentration of this compound is simply too high to remain soluble in the media, even with a carrier. Consider testing a lower final concentration.

Issue: Media Becomes Cloudy or Develops a Precipitate Over Time in the Incubator

  • Question: My this compound-supplemented media looked fine initially, but after some time in the incubator, it has become turbid. What could be the cause?

  • Answer: This can be due to several factors related to the stability of the media components at 37°C and potential interactions.

    Possible Causes and Solutions:

    • Temperature Shifts: Repeated warming and cooling of the media can cause components, including salts and proteins, to precipitate. It is best to prepare fresh media for each experiment and avoid repeated temperature cycles.

    • pH Instability: Changes in the pH of the culture medium can affect the solubility of this compound. Ensure your medium is properly buffered and the incubator's CO₂ levels are stable.

    • Evaporation: Water evaporation from the culture vessel can increase the concentration of all media components, potentially leading to precipitation. Ensure proper humidification in the incubator and use filter-capped flasks or sealed plates to minimize evaporation.

    • Interaction with Other Media Components: High concentrations of certain ions, like calcium and magnesium, can sometimes form insoluble salts with fatty acids.

Frequently Asked Questions (FAQs)

  • Question 1: What is the best solvent to dissolve this compound for stock solutions?

    • Answer: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). The choice of solvent may depend on the tolerance of your specific cell line. It is crucial to include a vehicle control (media with the same concentration of the solvent) in your experiments to account for any solvent-induced effects.

  • Question 2: What is the recommended molar ratio of this compound to BSA?

    • Answer: The optimal molar ratio can vary depending on the cell type and experimental goals. However, a common starting point is a molar ratio between 1:1 and 6:1 (this compound:BSA). Higher ratios result in a greater amount of unbound fatty acid, which can be more lipotoxic to cells. It is advisable to perform a dose-response experiment to determine the optimal ratio for your specific application.

  • Question 3: Can I prepare a large batch of this compound-BSA complex and store it?

    • Answer: Yes, this compound-BSA complex solutions can be sterile-filtered and stored at -20°C for future use. It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Question 4: How does pH affect this compound solubility?

    • Answer: The solubility of this compound is pH-dependent. As a fatty acid, it is less soluble at acidic pH. In typical cell culture media with a pH around 7.4, a significant portion of the this compound will be in its ionized, more soluble form. However, localized changes in pH can still influence its solubility.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound solution complexed with fatty acid-free BSA for use in cell culture.

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium, serum-free

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath at 37°C and 65°C

  • Sterile filter (0.22 µm)

Methodology:

  • Prepare a 10% (w/v) BSA solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Sterile filter the solution using a 0.22 µm filter.

    • Warm the BSA solution to 37°C in a water bath.

  • Prepare a 100 mM this compound Stock Solution:

    • Dissolve 20.03 mg of this compound in 1 mL of 100% ethanol.

    • Warm the solution to 65°C to ensure complete dissolution.

  • Complex this compound with BSA:

    • In a sterile 15 mL conical tube, add the desired volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the 100 mM this compound stock solution to achieve the desired molar ratio.

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Prepare Final Working Solution:

    • Dilute the this compound-BSA complex into your serum-free cell culture medium to the desired final concentration.

    • For the vehicle control, prepare a solution with the same amount of BSA and ethanol (or DMSO) without this compound.

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight200.32 g/mol
BSA Molecular Weight~66,500 g/mol
This compound Solubility in Ethanol~20-30 mg/mL
This compound Solubility in DMSO~20 mg/mL
Monomeric Laurate Solubility in pH 7.4 Buffer>500 µM

Diagrams

LauricAcid_BSA_Complex_Workflow cluster_BSA_Prep BSA Solution Preparation cluster_LA_Prep This compound Stock Preparation cluster_Complexation Complexation cluster_Final_Prep Final Working Solution BSA_powder Fatty Acid-Free BSA Powder Dissolve_BSA Dissolve BSA in PBS (10% w/v) BSA_powder->Dissolve_BSA PBS Sterile PBS PBS->Dissolve_BSA Filter_BSA Sterile Filter (0.22 µm) Dissolve_BSA->Filter_BSA Warm_BSA Warm to 37°C Filter_BSA->Warm_BSA BSA_solution 10% BSA Solution Warm_BSA->BSA_solution Mix Add LA Stock to BSA Solution (dropwise with vortexing) BSA_solution->Mix LA_powder This compound Powder Dissolve_LA Dissolve this compound (100 mM) LA_powder->Dissolve_LA Solvent Ethanol or DMSO Solvent->Dissolve_LA Warm_LA Warm to 65°C Dissolve_LA->Warm_LA LA_stock 100 mM this compound Stock Warm_LA->LA_stock LA_stock->Mix Incubate Incubate at 37°C for 1 hour Mix->Incubate LA_BSA_complex This compound-BSA Complex Incubate->LA_BSA_complex Dilute Dilute in Cell Culture Medium LA_BSA_complex->Dilute Final_solution Final this compound Working Solution Dilute->Final_solution

Caption: Workflow for preparing this compound-BSA complexes.

Troubleshooting_Logic cluster_Immediate_Solutions Immediate Precipitation Solutions cluster_OverTime_Solutions Delayed Precipitation Solutions Start This compound Precipitation Observed Timing When does precipitation occur? Start->Timing Immediate Immediately upon adding to media Timing->Immediate Immediately OverTime Over time in incubator Timing->OverTime Over Time Use_Carrier Use Carrier (BSA/Cyclodextrin) Immediate->Use_Carrier Optimize_Dilution Optimize Dilution (Warm media, add dropwise) Immediate->Optimize_Dilution Lower_Concentration Lower Final Concentration Immediate->Lower_Concentration Avoid_Temp_Shifts Avoid Temperature Cycles OverTime->Avoid_Temp_Shifts Check_pH Check pH & CO2 Stability OverTime->Check_pH Prevent_Evaporation Prevent Evaporation OverTime->Prevent_Evaporation

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Lauric Acid Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on potential interference by lauric acid in biochemical assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

A1: this compound (dodecanoic acid) is a medium-chain saturated fatty acid (C12) commonly found in coconut and palm kernel oils.[1] Due to its amphipathic nature, possessing both a hydrophobic alkyl chain and a hydrophilic carboxylic acid head group, this compound can exhibit surfactant-like properties in aqueous solutions. This can lead to the formation of micelles or aggregates, especially at concentrations above its critical micelle concentration (CMC). These aggregates can non-specifically interact with proteins and other assay components, potentially causing false-positive or false-negative results. This phenomenon is a form of promiscuous inhibition.

Q2: What is the primary mechanism of this compound interference?

A2: The most likely mechanism of non-specific interference by this compound is through the formation of colloidal aggregates at micromolar concentrations. These aggregates can sequester proteins, including enzymes, leading to their partial unfolding and non-specific inhibition.[2][3] This type of inhibition is often time-dependent and can be attenuated by the presence of non-ionic detergents.

Q3: At what concentration is this compound likely to cause interference?

A3: Interference is most likely to occur at or above the critical micelle concentration (CMC) of this compound. The CMC of this compound has been reported to be approximately 1.3-1.5 mM in Tris buffer (pH 7.4). However, aggregation can begin to occur at concentrations below the CMC, often in the low-to-mid micromolar range, depending on the specific assay conditions (e.g., buffer composition, ionic strength, and temperature).

Q4: Which types of biochemical assays are most susceptible to interference by this compound?

A4: Assays that are sensitive to changes in protein conformation and activity are particularly at risk. This includes:

  • Enzyme Inhibition Assays: this compound aggregates can non-specifically inhibit a wide range of enzymes.

  • Fluorescence-Based Assays (FP, FRET, TR-FRET): Interference can occur through light scattering by aggregates, quenching of the fluorescent signal, or non-specific binding to assay components.

  • Homogeneous Proximity Assays (e.g., AlphaLISA, AlphaScreen): While less susceptible to some forms of interference due to their specific chemistries, these assays can still be affected by compounds that quench singlet oxygen or interact with the assay beads.

  • Cell-Based Assays: this compound can disrupt cell membranes, leading to cytotoxicity or other off-target effects that can confound assay results.[4]

Q5: How can I differentiate between true biological activity and non-specific interference by this compound?

A5: A key indicator of aggregation-based interference is the attenuation or reversal of the observed effect in the presence of a non-ionic detergent like Triton X-100 or Tween-20.[2] True inhibitors that bind to a specific site on the target protein are generally not affected by the presence of detergents at low concentrations.

Troubleshooting Guides

Issue 1: Unexpected Inhibition in an Enzyme Assay

Symptom: Your test compound, this compound, shows potent inhibition of your target enzyme, but the dose-response curve is unusually steep or the results are not reproducible.

Troubleshooting Steps:

  • Perform a Detergent Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced or eliminated, aggregation is the likely cause.

  • Vary Enzyme Concentration: Aggregation-based inhibitors often show a strong dependence on the enzyme concentration. If you increase the concentration of your enzyme, you may see a rightward shift in the IC50 of this compound.

  • Check for Time-Dependence: Pre-incubating this compound with the enzyme may result in a time-dependent increase in inhibition, which is characteristic of aggregation-based mechanisms.

Issue 2: Anomalous Results in a Fluorescence-Based Assay (FP/FRET)

Symptom: You observe a loss of signal, an unexpected increase in signal, or high variability in a fluorescence polarization (FP) or FRET assay when this compound is present.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment to check for autofluorescence.

  • Assess Light Scattering: Use a plate reader capable of measuring absorbance to check for turbidity in wells containing this compound at your test concentrations. An increase in absorbance suggests the formation of light-scattering aggregates.

  • Incorporate a Detergent: As with enzyme assays, the addition of a non-ionic detergent can help to disperse aggregates and mitigate interference.

Issue 3: Suspected Interference in an AlphaLISA/AlphaScreen Assay

Symptom: You observe a decrease in signal in your AlphaLISA or AlphaScreen assay in the presence of this compound, suggesting inhibition of a protein-protein interaction.

Troubleshooting Steps:

  • Use a TruHits™ or Similar Control Kit: These kits contain donor and acceptor beads that interact directly. A decrease in signal in the presence of your compound in this control assay indicates direct interference with the AlphaLISA technology (e.g., singlet oxygen quenching).

  • Perform a Biotin-Streptavidin Control: If your assay uses a biotin-streptavidin interaction, test whether this compound interferes with this specific interaction using a simple control assay.

  • Consider Bead Integrity: Although less common, high concentrations of surfactant-like molecules could potentially affect the integrity of the assay beads. Visually inspect for any changes in the assay solution.

Issue 4: Unexplained Cytotoxicity or Off-Target Effects in a Cell-Based Assay

Symptom: Treatment of cells with this compound leads to a decrease in cell viability or changes in reporter gene expression that may not be related to your target of interest.

Troubleshooting Steps:

  • Assess Membrane Integrity: Use a dye such as propidium iodide to determine if this compound is causing membrane disruption at the concentrations being tested.

  • Use an Orthogonal Reporter: If you are using a luciferase reporter assay, be aware that some compounds can directly inhibit or stabilize the luciferase enzyme. Confirm your findings using a different reporter system (e.g., GFP) or a direct measure of the biological endpoint.

  • Evaluate Metabolic Effects: this compound is a fatty acid and can be metabolized by cells, potentially altering cellular energy levels or signaling pathways in a manner unrelated to your specific target. Consider these potential off-target metabolic effects when interpreting your data.

Quantitative Data Summary

ParameterValueAssay ConditionsReference
Critical Micelle Concentration (CMC) of this compound ~1.3 - 1.5 mMTris buffer (pH 7.4)
Typical Detergent Concentration for Counter-Screens 0.01% - 0.1% (v/v)Aqueous buffer
This compound Concentration for Antibacterial Activity 3.13% (MIC against Salmonella sp., E. coli, and Staphylococcus aureus)Not specified

Key Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation-Based Inhibition

Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.

Materials:

  • Target enzyme and substrate

  • Assay buffer

  • This compound stock solution

  • 10% Triton X-100 stock solution

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.

  • Add the target enzyme to all wells and pre-incubate for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate.

  • Measure the enzyme activity over time using a microplate reader.

  • Compare the dose-response curves of this compound in the presence and absence of Triton X-100. A significant rightward shift or complete loss of inhibition in the presence of the detergent indicates aggregation-based inhibition.

Protocol 2: Luciferase Interference Assay

Objective: To determine if this compound directly interferes with the activity of firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • Luciferase assay reagent (containing luciferin and ATP)

  • Assay buffer

  • This compound stock solution

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer in a white, opaque microplate.

  • Add a constant amount of recombinant firefly luciferase to each well.

  • Initiate the luminescent reaction by adding the luciferase assay reagent.

  • Immediately measure the luminescence using a luminometer.

  • A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme by this compound.

Visualizations

Aggregation_Mechanism cluster_0 This compound Monomers cluster_1 Aggregate Formation cluster_2 Enzyme Interaction Lauric_Acid_Monomer This compound (Below CMC) Lauric_Acid_Aggregate This compound Aggregate (Above CMC) Lauric_Acid_Monomer->Lauric_Acid_Aggregate [Concentration] > CMC Inactive_Enzyme Inactive/Denatured Enzyme Lauric_Acid_Aggregate->Inactive_Enzyme Non-specific Binding & Denaturation Active_Enzyme Active Enzyme

Figure 1. Mechanism of aggregation-based enzyme inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_Aggregation Perform Detergent Counter-Screen Start->Check_Aggregation Result_Aggregation Inhibition Reversed? Check_Aggregation->Result_Aggregation Is_Aggregator Likely Aggregation-Based Interference Result_Aggregation->Is_Aggregator Yes Not_Aggregator Proceed to Check for Technology-Specific Interference Result_Aggregation->Not_Aggregator No Check_Technology Run Compound-Only & Other Controls Not_Aggregator->Check_Technology

Figure 2. A simplified workflow for troubleshooting this compound interference.

References

Technical Support Center: Optimizing Lauric Acid Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing lauric acid in your in vitro research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you successfully design and execute your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro studies?

A1: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. Based on published studies, a broad starting range is between 10 µM and 1 mM. For instance, anti-inflammatory effects in RAW 264.7 macrophage-like cells have been observed at concentrations as low as 25 µM, while induction of apoptosis in colon cancer cell lines like Caco-2 may require concentrations in the range of 0.1 to 1 mM[1][2][3]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: this compound has poor solubility in aqueous solutions.[2][4] A common method for preparing a stock solution is to dissolve it in an organic solvent such as ethanol, DMSO, or dimethyl formamide (DMF). The solubility in these solvents is approximately 20-30 mg/mL. For cell culture, it is recommended to first dissolve this compound in the organic solvent and then dilute it with the aqueous buffer or cell culture medium of choice. It is important to note that aqueous solutions of this compound are not stable for long periods, and it is recommended not to store them for more than one day.

Q3: What are the known mechanisms of action for this compound in vitro?

A3: this compound exerts its effects through various mechanisms. In cancer cells, it is known to induce apoptosis by generating reactive oxygen species (ROS) and inducing mitochondrial oxidative stress. It can also modulate key signaling pathways. For example, in breast and endometrial cancer cells, this compound activates the EGFR/ERK/AP1 pathway. In RAW 264.7 cells, it can induce the expression of cyclooxygenase-2 (COX-2) through Toll-like receptor 4 (TLR4). Additionally, this compound has antimicrobial properties, which are thought to be due to its ability to disrupt the bacterial cell membrane.

Q4: Is this compound cytotoxic to all cell types?

A4: The cytotoxic effects of this compound are cell-type dependent and concentration-dependent. While it exhibits cytotoxic and pro-apoptotic effects in various cancer cell lines, it has been found to be non-toxic to human sebocytes at effective antimicrobial concentrations. In some non-cancerous cell lines, such as intestinal porcine epithelial cells (IPEC-J2), this compound has been shown to promote cell proliferation at lower concentrations (0.1, 0.2 mM) and decrease viability at higher concentrations (0.4 mM or higher). Therefore, it is essential to determine the cytotoxic profile of this compound in your specific cell line of interest using a cell viability assay.

Troubleshooting Guides

Issue 1: this compound precipitates in my cell culture medium.

  • Cause: this compound has low solubility in aqueous solutions, and high concentrations or temperature changes can cause it to precipitate.

  • Solution:

    • Prepare a fresh stock solution: Do not use old aqueous dilutions of this compound.

    • Use a suitable solvent: Ensure the initial stock solution is fully dissolved in an appropriate organic solvent like ethanol or DMSO before further dilution.

    • Optimize the final solvent concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low and non-toxic to your cells (typically <0.5%).

    • Complex with a carrier: For some applications, this compound can be conjugated to a carrier protein like fatty acid-free bovine serum albumin (FAF-BSA) to improve its solubility and delivery to cells.

    • Warm the medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help maintain its solubility.

Issue 2: I am observing unexpected levels of cell death in my control group.

  • Cause: The organic solvent used to dissolve the this compound may be causing cytotoxicity.

  • Solution:

    • Run a vehicle control: Always include a control group that is treated with the same final concentration of the organic solvent (e.g., ethanol or DMSO) used in your experimental groups. This will allow you to distinguish between the effects of this compound and the solvent.

    • Minimize solvent concentration: Use the highest possible stock concentration of this compound to minimize the volume of solvent added to your culture medium.

    • Check solvent quality: Ensure the solvent you are using is of high purity and suitable for cell culture applications.

Issue 3: My experimental results are inconsistent and not reproducible.

  • Cause: Several factors can contribute to a lack of reproducibility in cell culture experiments. These can include issues with cell health, passage number, and reagent stability.

  • Solution:

    • Monitor cell health: Regularly check your cells for any changes in morphology or growth rate.

    • Standardize passage number: Use cells within a consistent and low passage number range for your experiments, as high passage numbers can lead to phenotypic and genotypic changes.

    • Prepare fresh reagents: As mentioned, aqueous solutions of this compound are not stable. Prepare fresh dilutions for each experiment.

    • Ensure consistent cell seeding density: Inaccurate cell counting can lead to variability in results. Use a consistent method for cell counting and seeding.

Data Presentation

Table 1: Effective Concentrations of this compound in Various In Vitro Models

Cell Line/OrganismEffect StudiedEffective ConcentrationReference
Caco-2 (Colon Cancer)Apoptosis Induction0.1, 0.3, 0.5, and 1 mM
CT26 & HT29 (Colorectal Cancer)Proliferation Suppression, Apoptosis40 µg/mL
SkBr3 (Breast Cancer) & Ishikawa (Endometrial Cancer)Antiproliferative, Apoptotic100 µM
RAW 264.7 (Macrophage-like)COX-2 Expression25 µM
IPEC-J2 (Porcine Intestinal Epithelial)Increased Cell Proliferation0.1, 0.2 mM
IPEC-J2 (Porcine Intestinal Epithelial)Decreased Cell Viability≥ 0.4 mM
Propionibacterium acnesAntimicrobial (MIC)0.25 mM
Propionibacterium acnesAntimicrobial (MBC)10 mM
Methicillin-Resistant Staphylococcus aureus (MRSA)Synergistic Antimicrobial Effect (with gentamicin)50 µg/mL

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from general cell viability assay procedures and is suitable for determining the cytotoxic effects of this compound.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for detecting apoptosis.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in appropriate culture plates and treat with desired concentrations of this compound or a vehicle control for the specified time.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Live cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

      • Necrotic cells: Annexin V-FITC negative, PI positive

Mandatory Visualizations

Lauric_Acid_Apoptosis_Pathway Lauric_Acid This compound Cell_Membrane EGFR_ERK_AP1 EGFR/ERK/AP1 Pathway Activation Lauric_Acid->EGFR_ERK_AP1 ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Induces Mitochondria Mitochondrial Oxidative Stress ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis EGFR_ERK_AP1->Apoptosis Lauric_Acid_Stock_Preparation Start Start: Weigh This compound Powder Dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) Start->Dissolve Stock_Solution High Concentration Stock Solution Dissolve->Stock_Solution Dilute Dilute in Cell Culture Medium Stock_Solution->Dilute Working_Solution Final Working Concentration Dilute->Working_Solution End Apply to Cells Working_Solution->End Troubleshooting_Lauric_Acid_Precipitation Problem Problem: This compound Precipitates in Medium Check_Stock Is stock solution clear? Problem->Check_Stock Remake_Stock Action: Prepare fresh stock solution in appropriate solvent. Check_Stock->Remake_Stock No Check_Dilution Is final solvent concentration <0.5%? Check_Stock->Check_Dilution Yes Adjust_Dilution Action: Adjust stock concentration or dilution factor. Check_Dilution->Adjust_Dilution No Use_Carrier Consider using a carrier like FAF-BSA. Check_Dilution->Use_Carrier Yes

References

Technical Support Center: Lauric Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of lauric acid during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry place, protected from direct sunlight and moisture.[1] It is best kept in airtight containers made of chemically resistant materials like stainless steel or high-density polyethylene (HDPE).[1] For long-term storage, this compound as a crystalline solid is stable for at least two years when stored at room temperature.[2]

Q2: I've prepared a stock solution of this compound in an organic solvent. How should I store it?

A2: Stock solutions of this compound in organic solvents such as ethanol, DMSO, or dimethyl formamide should be purged with an inert gas to prevent oxidation.[2] Store these solutions in tightly sealed containers in a cool, dark place.

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[2] this compound is sparingly soluble in aqueous buffers, and prolonged storage can lead to hydrolysis and potential microbial growth.

Q4: My this compound has developed a soapy or unpleasant odor. What could be the cause?

A4: A soapy or disagreeable odor is a likely indicator of hydrolytic rancidity. This occurs when this compound, especially in the presence of moisture, breaks down, liberating short-chain fatty acids which have strong odors. The presence of contaminants like citric acid can catalyze this hydrolysis if moisture is present.

Q5: I've observed a change in the color of my this compound. What might this indicate?

A5: A change in color, such as yellowing, can be a sign of oxidation. This process can be accelerated by exposure to light, heat, and oxygen. Ensure that your storage container is airtight and stored away from light sources.

Q6: How can I check for the degradation of my this compound sample?

A6: You can assess the purity and degradation of this compound using analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC). These methods can identify and quantify this compound and its potential degradation products.

Q7: What materials should I avoid when storing or handling this compound?

A7: Avoid storing this compound with incompatible materials such as strong bases and reducing agents. Also, be mindful of potential catalysts for hydrolysis, such as acids, if moisture is present.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC12H24O2
Molecular Weight200.32 g/mol
Melting Point~44 °C
Boiling Point~298 °C
Solubility in Ethanol, DMSO, Dimethyl Formamide~20 mg/mL
Solubility in 1:8 Ethanol:PBS (pH 7.2)~0.5 mg/mL

Table 2: Recommended Storage Conditions Summary

FormContainerTemperatureAtmosphereDuration
Solid (Crystalline)Airtight, chemically resistant (e.g., HDPE, stainless steel)Room TemperatureDry, away from lightAt least 2 years
Organic SolutionTightly sealed, airtightCoolPurged with inert gasShort-term
Aqueous SolutionTightly sealedRefrigeratedN/ANot recommended for > 1 day

Experimental Protocols

Protocol 1: Stability Testing of this compound via GC-FID

This protocol provides a general method for assessing the stability of this compound under various storage conditions.

1. Objective: To quantify the concentration of this compound over time to determine its degradation rate under specific storage conditions (e.g., elevated temperature, humidity, light exposure).

2. Materials:

  • This compound sample(s)

  • Methanol (HPLC grade)

  • Internal standard (e.g., methyl heptadecanoate)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • ZB-WAX plus column (or equivalent polar capillary column)

  • Volumetric flasks, pipettes, and vials

  • Analytical balance

  • Environmental chamber(s) for controlled storage conditions

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a stock solution of the internal standard in methanol.

  • Create a series of calibration standards by diluting the this compound stock solution to various concentrations (e.g., 100-500 µg/mL) and adding a fixed concentration of the internal standard to each.

  • For stability samples, accurately weigh a known amount of this compound, subject it to the desired storage condition for a specific time point, and then dissolve it in methanol with the internal standard to a known volume.

4. GC-FID Parameters (Example):

  • Carrier Gas: Nitrogen at a constant flow rate (e.g., 0.89 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C.

    • Ramp to 150 °C at 25 °C/min, hold for 1 min.

    • Ramp to 220 °C at 20 °C/min, hold for 2 min.

    • Ramp to 230 °C at 20 °C/min, hold for 1 min.

  • Injection Mode: Split.

5. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the stability samples using the calibration curve.

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration.

Visualizations

Lauric_Acid_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation la This compound (C12H24O2) hydrolysis_products Short-chain Fatty Acids + Other Products la->hydrolysis_products Moisture, Acid/Base/Enzyme Catalysis oxidation_products Aldehydes, Ketones, Shorter-chain Acids la->oxidation_products Oxygen, Light, Heat, Metal Ions

Caption: Primary degradation pathways of this compound.

Stability_Testing_Workflow start Define Storage Conditions (Temp, Humidity, Light) prep Prepare this compound Samples start->prep initial_analysis Time-Zero Analysis (e.g., GC-FID) prep->initial_analysis storage Place Samples in Controlled Storage prep->storage data Calculate Degradation Rate initial_analysis->data sampling Withdraw Samples at Predetermined Time Points storage->sampling t=1, 2, 3... analysis Analyze Samples for This compound Content sampling->analysis analysis->data end Determine Shelf-Life/ Optimal Conditions data->end

Caption: Experimental workflow for this compound stability testing.

References

Lauric Acid Extraction: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lauric acid extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is a medium-chain saturated fatty acid found in high concentrations in a limited number of vegetable oils. The most commercially significant sources are coconut oil and palm kernel oil.

Table 1: this compound Content in Common Natural Sources

Natural SourceTypical this compound Content (% of total fatty acids)Reference
Coconut Oil45–53%[1][2][3]
Palm Kernel Oil48%[4]
Laurel Oil-[5]

Q2: What are the principal methods for isolating this compound from these oils?

A2: At the laboratory and industrial scale, several methods are employed:

  • Saponification followed by Acidification: This is a common chemical method where the oil (triglycerides) is hydrolyzed with a strong base (e.g., NaOH, KOH) to form glycerol and fatty acid salts (soap). The soap is then acidified to liberate the free fatty acids, including this compound.

  • Fractional Crystallization: This physical method leverages the different melting and solubility points of fatty acids. The oil or fatty acid mixture is dissolved in a solvent (like methanol or acetonitrile) and slowly cooled to specific temperatures, causing the higher-melting point saturated fatty acids (like this compound) to crystallize and separate from the lower-melting point unsaturated fatty acids.

  • Distillation: After hydrolysis of the oil, the resulting mixture of free fatty acids can be separated by fractional distillation based on their different boiling points.

  • Supercritical CO2 Extraction: This "green" technique uses supercritical carbon dioxide as a solvent to extract oil from the source material. By adjusting pressure and temperature, it's possible to fractionate the extract to enrich the this compound content.

Q3: How can I assess the purity of my final this compound product?

A3: The most common and effective method for assessing purity is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS). To do this, the extracted this compound is first converted into a more volatile form, typically a fatty acid methyl ester (FAME), before injection into the GC system. The resulting chromatogram will show distinct peaks for each fatty acid, and the area under each peak corresponds to its relative concentration in the sample.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound extraction protocols.

Problem Area: Low Yield

Q: My final yield of this compound is significantly lower than expected. What are the potential causes?

A: Low yield can stem from several stages of the process. Consider the following factors:

  • Incomplete Saponification: The hydrolysis of triglycerides into fatty acid salts may be incomplete.

    • Cause: Incorrect concentration of the base (NaOH/KOH). Too high a concentration can lead to a hard, unmanageable soap, while too low a concentration results in an incomplete reaction.

    • Solution: Ensure you are using the correct saponification value for your starting oil to calculate the required amount of base. The reaction often requires heating and vigorous stirring to ensure the oil and aqueous layers mix completely. Microwave-assisted saponification can also improve efficiency.

  • Losses During Extraction/Washing: The separation of fatty acids from the aqueous layer can be inefficient.

    • Cause: An emulsion may form during the liquid-liquid extraction step after acidification, trapping the product. In some cases, a persistent intermediate layer forms, containing a significant amount of the desired fatty acid salts.

    • Solution: To break emulsions, try adding a saturated brine solution (NaCl). For a persistent intermediate layer, it should be collected separately, re-acidified, and re-extracted to recover the trapped fatty acids.

  • Poor Crystallization: Conditions may not be optimal for this compound to precipitate from the solution.

    • Cause: The cooling rate might be too fast, or the final temperature not low enough. The solvent-to-fatty-acid ratio is also critical; too much solvent can keep the this compound from reaching saturation.

    • Solution: Employ a slow, controlled cooling process. Experiment with different solvent ratios; for methanol crystallization, a ratio of 15:1 (solvent to fatty acid) has been shown to be effective. Ensure the crystallization temperature is sufficiently low (e.g., -15°C to -20°C).

Problem Area: Purity Issues

Q: My extracted this compound is discolored or has an off-odor. How can I resolve this?

A: Discoloration and odor often indicate the presence of impurities.

  • Cause: Oxidation of unsaturated fatty acids or co-extraction of pigments and other non-saponifiable materials from the source oil.

  • Solution:

    • Charcoal Treatment: Before crystallization, dissolve the crude fatty acid extract in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many pigments and impurities. Hot-filter the solution to remove the charcoal before proceeding to crystallization.

    • Redistillation: If purity is critical, consider vacuum distillation of the fatty acid mixture. This is highly effective at separating fatty acids and removing non-volatile impurities.

Q: GC analysis reveals significant contamination with other fatty acids (e.g., myristic, palmitic). How can I improve purity?

A: This is a common challenge, as natural oils are complex mixtures.

  • Cause: Co-crystallization of other saturated fatty acids with similar properties to this compound.

  • Solution:

    • Multi-Stage Crystallization: A single crystallization step is often insufficient for high purity. Perform a second or even third crystallization step. Redissolve the obtained crystals in fresh, hot solvent and repeat the slow cooling process. Each stage will enrich the this compound content further.

    • Optimize Crystallization Parameters: The choice of solvent and the crystallization temperature are crucial for selectivity. Methanol is effective for separating saturated from unsaturated fatty acids. Acetonitrile has also been used effectively. Fine-tuning the final temperature can help exclude fatty acids with different melting points.

Problem Area: Crystallization & Isolation

Q: Instead of solid crystals, my product is "oiling out" as a liquid layer. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point because the solution is too concentrated or cools too quickly.

  • Cause: High concentration of impurities lowering the overall melting point of the mixture, or excessive supersaturation.

  • Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to reduce the concentration slightly. Allow the solution to cool much more slowly to encourage the formation of a stable crystal lattice.

Q: No crystals are forming even after extended cooling. Why?

A: This indicates that the solution is not supersaturated.

  • Cause: Too much solvent was used initially, preventing the this compound from reaching its saturation point at the lower temperature.

  • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration of the fatty acids. Once concentrated, attempt the slow cooling and crystallization process again.

Experimental Protocols

Protocol 1: this compound Extraction via Saponification & Acidification

This protocol describes a standard lab-scale method to extract a mixture of free fatty acids from coconut oil.

Methodology:

  • Saponification:

    • In a round-bottom flask, place 10 g of coconut oil.

    • Prepare a solution of 5 g of sodium hydroxide (NaOH) in 50 mL of 95% ethanol.

    • Add the NaOH solution to the oil. Attach a reflux condenser and heat the mixture to a gentle boil for 60-90 minutes with constant stirring. The reaction is complete when the solution becomes clear and homogenous, with no separate oil layer.

  • Glycerol Removal & Neutralization:

    • Allow the mixture to cool slightly. Add 50 mL of distilled water.

    • Transfer the solution to a separatory funnel. The soap (sodium laurate and other fatty acid salts) will remain in the aqueous layer.

  • Acidification:

    • Cool the soap solution in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise with stirring until the solution is acidic (test with pH paper, target pH ≈ 2). Free fatty acids will precipitate as a white solid or oily layer.

  • Isolation:

    • Collect the precipitated fatty acids by vacuum filtration if they are solid at room temperature. If they form an oil, use a separatory funnel to separate the top fatty acid layer.

    • Wash the collected fatty acids with two portions of cold distilled water to remove any remaining mineral acid and salts.

  • Drying:

    • Dry the crude fatty acid mixture in a desiccator or a low-temperature oven. The resulting product is a mixture of fatty acids from coconut oil, rich in this compound. Further purification can be achieved via crystallization (Protocol 2).

Protocol 2: Enrichment of this compound via Methanol Crystallization

This protocol is for purifying the crude fatty acid mixture obtained from Protocol 1.

Methodology:

  • Dissolution:

    • Dissolve the crude fatty acid mixture in warm methanol. A common starting ratio is 1:15 (w/v), for example, 10 g of fatty acids in 150 mL of methanol. Ensure the mixture is fully dissolved.

  • Controlled Cooling:

    • Slowly cool the solution. For optimal crystal growth, reduce the temperature gradually.

    • Place the sealed container in a freezer or cooling bath set to a target temperature between -15°C and -20°C.

  • Crystallization:

    • Allow the solution to stand at the target temperature for 12-24 hours without agitation to allow for complete crystallization. Saturated fatty acids, primarily lauric and myristic acid, will precipitate as white crystals.

  • Filtration:

    • Quickly filter the cold mixture using a pre-chilled Büchner funnel and vacuum filtration to separate the solid crystals (stearin fraction, rich in this compound) from the liquid filtrate (olein fraction, rich in unsaturated fatty acids).

  • Drying:

    • Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual liquid fraction.

    • Dry the purified crystals under vacuum to remove all traces of methanol. For higher purity, this crystallization process can be repeated.

Quantitative Data Summary

Table 2: Influence of Extraction Method on Yield & this compound Concentration

Extraction MethodSource MaterialKey ParametersOverall YieldThis compound in ExtractReference
Supercritical CO₂Palm Kernel25 MPa, 323 K (50°C)42% (oil)51-53%
Supercritical CO₂Palm Kernel48.3 MPa, 40°C49% (oil)34-52% (fraction-dependent)
Saponification/HydrolysisMethyl LaurateBase hydrolysis (NaOH)84% (solid acid)>95% (assumed)
Methanol CrystallizationCrude Palm Oil Fatty Acids-15°C, 24h, 1:15 ratio48.9% (solid fraction)>89% Saturated Fatty Acids

Visualizations

Experimental & Logical Workflows

G Diagram 1: General Workflow for this compound Extraction cluster_start Starting Material cluster_hydrolysis Step 1: Hydrolysis (Saponification) cluster_purification Step 2: Purification cluster_end Step 3: Isolation & Analysis start Coconut or Palm Kernel Oil sapon Add Base (NaOH/KOH) + Heat/Reflux start->sapon Triglycerides acidify Acidify with HCl/H₂SO₄ to liberate Free Fatty Acids (FFAs) sapon->acidify purify_choice Purification Method? acidify->purify_choice Crude FFA Mixture cryst Fractional Crystallization (e.g., in Methanol) purify_choice->cryst distill Vacuum Distillation purify_choice->distill isolate Filter & Dry Crystals cryst->isolate distill->isolate analyze Purity Analysis (GC-FID/MS) isolate->analyze end end analyze->end High-Purity This compound

Caption: General workflow for this compound extraction from natural oils.

G Diagram 2: Troubleshooting Low this compound Yield start Problem: Low Final Yield check_sapon Was saponification complete? (clear, single phase) start->check_sapon check_extract Were there losses during extraction? (emulsion, mid-layer) check_sapon->check_extract Yes sol_sapon Solution: - Check base concentration - Increase reflux time/temp - Ensure vigorous mixing check_sapon->sol_sapon No check_cryst Did crystallization produce enough solid? check_extract->check_cryst No sol_extract Solution: - Use brine to break emulsion - Collect & re-process intermediate layer check_extract->sol_extract Yes sol_cryst Solution: - Reduce solvent volume - Use slower cooling rate - Lower final temperature check_cryst->sol_cryst No end end check_cryst->end Yes (Problem elsewhere)

Caption: Troubleshooting logic for diagnosing low this compound yield.

G Diagram 3: Decision Pathway for Crystallization Problems start Initiate Crystallization: Cooling the Solution observation What is observed after cooling period? start->observation no_xtal Observation: No Crystals Formed observation->no_xtal oil_out Observation: Product 'Oils Out' as a liquid observation->oil_out fast_xtal Observation: Crystals Form Too Rapidly (low purity) observation->fast_xtal good_xtal Observation: Slow Crystal Growth observation->good_xtal cause_no_xtal Cause: Solution is too dilute no_xtal->cause_no_xtal cause_oil_out Cause: Solution is too concentrated or cools too fast oil_out->cause_oil_out cause_fast_xtal Cause: Solution is highly supersaturated fast_xtal->cause_fast_xtal action_good_xtal Action: Proceed to filtration good_xtal->action_good_xtal action_no_xtal Action: Re-heat and evaporate some solvent cause_no_xtal->action_no_xtal action_oil_out Action: Re-heat, add a small amount of solvent, cool slower cause_oil_out->action_oil_out action_fast_xtal Action: Re-heat, add more solvent, cool slower cause_fast_xtal->action_fast_xtal

Caption: Decision pathway for common crystallization issues.

References

Technical Support Center: Overcoming Limitations of Lauric Acid Delivery In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lauric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main obstacles to effective in vivo delivery of this compound?

A1: The primary limitation of this compound for in vivo applications is its poor water solubility.[1][2][3][4] As a saturated fatty acid, it is highly hydrophobic, leading to low bioavailability when administered orally or via aqueous parenteral routes.[3] This poor solubility can result in low absorption, rapid clearance, and difficulty in achieving therapeutic concentrations in target tissues.

Q2: What are the most common strategies to improve the in vivo delivery of this compound?

A2: Several formulation strategies are employed to overcome the delivery challenges of this compound. These include:

  • Nanoparticle-Based Carriers: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) and liposomes, can enhance its stability, solubility, and bioavailability.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can effectively encapsulate this compound, improving its delivery to bacterial membranes.

  • Esterification and Prodrugs: Converting this compound into an ester, such as monolaurin, or creating a this compound prodrug can modify its physicochemical properties to improve absorption and delivery. Monolaurin, the monoglyceride of this compound, has demonstrated greater antimicrobial activity than this compound itself.

Q3: How does the body metabolize this compound?

A3: this compound, a medium-chain fatty acid, is primarily transported to the liver via the portal vein after absorption. In the liver, it undergoes rapid metabolism through β-oxidation to produce acetyl-CoA, which can then be used for energy production. Unlike long-chain fatty acids, this compound can cross the mitochondrial membrane without the need for the carnitine shuttle, contributing to its rapid oxidation.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Potential Cause Troubleshooting Step Expected Outcome
Poor affinity of this compound for the nanoparticle core. Modify the lipid composition of the solid lipid nanoparticles (SLNs). For instance, incorporating another lipid like stearic acid can create a more compatible core for this compound.Increased encapsulation efficiency and drug loading.
This compound leakage during formulation. Optimize the formulation process. For liposomes, ensure the concentration of this compound does not disrupt the stability of the lipid bilayer. For SLNs, rapid cooling during preparation can help trap the this compound within the solid lipid matrix.Improved retention of this compound within the nanoparticle.
Inaccurate quantification of encapsulated this compound. Use a reliable and validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to accurately measure the amount of encapsulated this compound after separating the nanoparticles from the unencapsulated drug.Accurate determination of encapsulation efficiency.
Issue 2: Instability and Aggregation of this compound Formulations
Potential Cause Troubleshooting Step Expected Outcome
Low surface charge of nanoparticles leading to aggregation. For liposomal formulations, increasing the concentration of this compound can lead to a more negative zeta potential, which increases electrostatic repulsion between particles and improves stability. For SLNs, the addition of surfactants or coating with polymers like chitosan can enhance stability.A stable, monodisperse nanoparticle suspension with a reduced tendency to aggregate.
Inappropriate storage conditions. Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light. Avoid freeze-thaw cycles unless the formulation has been specifically designed for it.Maintained particle size and stability over time.
High concentration of the formulation. Dilute the formulation to an optimal concentration to reduce the likelihood of particle aggregation.Improved long-term stability of the suspension.
Issue 3: Poor In Vivo Efficacy Despite Successful Formulation
Potential Cause Troubleshooting Step Expected Outcome
Rapid clearance of nanoparticles by the reticuloendothelial system (RES). Modify the surface of the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. This creates a hydrophilic shell that can reduce opsonization and subsequent uptake by macrophages, prolonging circulation time.Increased blood circulation time and improved accumulation at the target site.
Inefficient release of this compound at the target site. Design the nanoparticle carrier to be sensitive to the microenvironment of the target tissue (e.g., pH-sensitive liposomes that release their payload in the acidic environment of a tumor or infection site).Enhanced release of this compound at the desired location, leading to improved therapeutic effect.
Conversion to a less active form in vivo. Consider using a more stable derivative, such as monolaurin, which has been shown to have potent antimicrobial activity and may be more resistant to metabolic degradation.Sustained therapeutic activity in vivo.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

Initial this compound (µg/mL)Mean Diameter (nm)Zeta Potential in Deionized Water (mV)Zeta Potential in PBS (pH 7.4) (mV)
0~114-8.4 ± 0.1-3.1 ± 0.4
25~118-23.3 ± 0.9-6.9 ± 0.4
50~121-29.3 ± 1.2-10.1 ± 0.7
100~123-37.7 ± 0.4-14.6 ± 1.6
200~124-51.1 ± 3.3-22.5 ± 2.1
Data adapted from studies on this compound-loaded liposomes (LipoLA).

Table 2: Characteristics of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
SLN with Retinoic Acid & this compound<200<0.2<-30Retinoic Acid: 94 ± 7, this compound: 100 ± 4
Chitosan-coated SLN141.3 - 213.0N/A+24.6 to -35.6Lower than uncoated SLN
Data compiled from various studies on SLN formulations.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (LipoLA)

This protocol is adapted from a method for preparing liposomes containing this compound.

Materials:

  • Soybean phosphatidylcholine

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve soybean phosphatidylcholine, cholesterol, and varying amounts of this compound in a chloroform/methanol solvent mixture.

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a mini-extruder.

  • Perform the extrusion process multiple times (e.g., 10-15 passes) to ensure a homogenous size distribution.

  • Characterize the resulting LipoLA for size and zeta potential using dynamic light scattering (DLS).

Protocol 2: Synthesis of this compound-Coated Magnetite Nanoparticles

This protocol is based on a co-precipitation method for creating this compound-coated iron oxide nanoparticles.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH)

  • This compound

  • Acetone

  • Deionized water

Procedure:

  • Prepare aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O.

  • Mix the iron salt solutions and heat to 80°C under an inert atmosphere (e.g., argon) with vigorous stirring.

  • Add ammonium hydroxide to the solution to co-precipitate magnetite (Fe₃O₄) nanoparticles.

  • Immediately heat the solution to 90°C.

  • Add a solution of this compound dissolved in acetone to the nanoparticle suspension. The this compound will coat the nanoparticles in situ.

  • Maintain the reaction at 90°C with stirring for a specified time (e.g., 1-2 hours) to ensure complete coating.

  • Cool the mixture to room temperature.

  • Separate the this compound-coated nanoparticles from the solution using a magnet.

  • Wash the nanoparticles multiple times with deionized water and acetone to remove any unreacted precursors and excess this compound.

  • Dry the final product for further characterization.

Mandatory Visualizations

Lauric_Acid_Delivery_Strategies cluster_Challenges In Vivo Delivery Challenges cluster_Solutions Formulation Strategies cluster_Outcomes Improved Outcomes Poor Water\nSolubility Poor Water Solubility Nanoparticle\nCarriers Nanoparticle Carriers Poor Water\nSolubility->Nanoparticle\nCarriers overcome by Liposomes Liposomes Poor Water\nSolubility->Liposomes overcome by Low Bioavailability Low Bioavailability Prodrugs &\nEsterification Prodrugs & Esterification Low Bioavailability->Prodrugs &\nEsterification improved by Rapid Metabolism Rapid Metabolism Enhanced\nSolubility Enhanced Solubility Nanoparticle\nCarriers->Enhanced\nSolubility Sustained\nRelease Sustained Release Nanoparticle\nCarriers->Sustained\nRelease Targeted\nDelivery Targeted Delivery Nanoparticle\nCarriers->Targeted\nDelivery Liposomes->Enhanced\nSolubility Increased\nBioavailability Increased Bioavailability Prodrugs &\nEsterification->Increased\nBioavailability

Caption: Overcoming this compound delivery challenges with formulation strategies.

Experimental_Workflow_Liposomes Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Create Unilamellar Vesicles Characterization Characterization Extrusion->Characterization DLS for Size & Zeta

Caption: Workflow for the preparation of this compound-loaded liposomes.

Signaling_Pathway_Concept This compound\nFormulation This compound Formulation Systemic\nCirculation Systemic Circulation This compound\nFormulation->Systemic\nCirculation Administration Target Tissue\n(e.g., Tumor, Infection Site) Target Tissue (e.g., Tumor, Infection Site) Systemic\nCirculation->Target Tissue\n(e.g., Tumor, Infection Site) Distribution Cellular Uptake Cellular Uptake Target Tissue\n(e.g., Tumor, Infection Site)->Cellular Uptake Intracellular Release\nof this compound Intracellular Release of this compound Cellular Uptake->Intracellular Release\nof this compound Therapeutic Effect Therapeutic Effect Intracellular Release\nof this compound->Therapeutic Effect

Caption: Conceptual pathway for nanoparticle-mediated this compound delivery.

References

Technical Support Center: Enhancing the Bioavailability of Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of lauric acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound, a medium-chain fatty acid, faces several challenges that can limit its oral bioavailability.[1][2][3] Primarily, its lipophilic nature can lead to poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal tract.[4][5] Additionally, like other fatty acids, it can be rapidly metabolized in the liver (first-pass metabolism), reducing the amount of active compound that reaches systemic circulation. Overcoming these hurdles is crucial for maximizing its therapeutic potential.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

Lipid-based drug delivery systems are at the forefront of enhancing this compound's bioavailability. These formulations work by encapsulating this compound, thereby improving its solubility and protecting it from premature degradation. The most commonly investigated and effective systems include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can encapsulate lipophilic compounds like this compound, offering advantages like controlled release and improved stability.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids. This creates a less-ordered lipid matrix, which can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsion formation facilitates drug dissolution and absorption.

Q3: Can this compound itself act as a bioavailability enhancer?

Yes, this compound and other medium-chain fatty acids have been shown to act as permeation enhancers. They can increase the permeability of mucosal tissues by interacting with the cell membrane, thereby facilitating the absorption of other drugs or even enhancing their own uptake. This dual role as both an active agent and an enhancer makes its formulation design particularly interesting.

Troubleshooting Guides

Formulation & Characterization Issues
Problem Potential Cause Troubleshooting Steps
Low encapsulation efficiency of this compound in SLNs/NLCs. Incompatible lipid matrix; Insufficient surfactant concentration; Drug leakage during formulation.1. Screen different solid lipids: Use lipids in which this compound has higher solubility. 2. Optimize surfactant concentration: Increase the amount of surfactant to better stabilize the nanoparticles and prevent drug expulsion. 3. Modify the production method: For instance, in the hot homogenization technique, ensure rapid cooling to quickly solidify the lipid matrix and trap the this compound.
Particle size of SLNs/NLCs is too large or shows high polydispersity. Inadequate homogenization speed or time; Inappropriate surfactant choice; Aggregation of nanoparticles.1. Increase homogenization energy: Optimize the speed and duration of high-shear homogenization or sonication. 2. Select a suitable surfactant: Use a surfactant or a combination of surfactants that can effectively stabilize the nanoparticle surface. 3. Check the zeta potential: A low zeta potential (close to zero) can indicate instability and a tendency to aggregate. Consider adding a charged surfactant to increase surface charge and electrostatic repulsion.
SEDDS formulation does not self-emulsify properly or forms a coarse emulsion. Imbalanced oil-to-surfactant ratio; Poor choice of excipients; Insufficient mixing energy in vivo.1. Optimize the oil/surfactant ratio: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that lead to the desired nanoemulsion formation. 2. Screen different surfactants and cosurfactants: Select excipients with appropriate HLB (Hydrophile-Lipophile Balance) values to ensure efficient emulsification. 3. Incorporate a cosolvent: A cosolvent can improve the solubility of the drug in the lipid phase and facilitate the emulsification process.
Precipitation of this compound upon dilution of SEDDS. Supersaturation of the drug in the resulting nanoemulsion; Poor solubilizing capacity of the formulation components.1. Increase the concentration of surfactants/cosolvents: This can enhance the solubilization capacity of the nanoemulsion for this compound. 2. Include a precipitation inhibitor: Certain polymers can be added to the formulation to prevent or delay drug precipitation. 3. Re-evaluate the formulation composition: The chosen oil and surfactant system may not be optimal for maintaining this compound in a dissolved state upon dilution.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol is a generalized procedure based on common methodologies.

  • Preparation of the Lipid Phase:

    • Melt the solid lipid (e.g., Compritol® 888 ATO, stearic acid) by heating it to 5-10°C above its melting point.

    • Dissolve the desired amount of this compound in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188, Tween® 80) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax®) at a specified RPM (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes). This will form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-pressure homogenization (HPH) for a certain number of cycles at a specific pressure to reduce the particle size to the nanometer range. Alternatively, probe sonication can be used.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. The cooling process allows the lipid to recrystallize and form solid lipid nanoparticles with the encapsulated this compound.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency (EE%) and drug loading (DL%) by separating the free this compound from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of this compound in the nanoparticles.

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

The protocol for NLCs is similar to that of SLNs, with the key difference being the composition of the lipid phase.

  • Preparation of the Lipid Phase:

    • Melt the solid lipid and liquid lipid (e.g., oleic acid, caprylic/capric triglycerides) together at a temperature 5-10°C above the melting point of the solid lipid.

    • Dissolve the this compound in this molten lipid mixture.

  • Follow steps 2-6 as described for the SLN preparation. The presence of the liquid lipid in the matrix results in the formation of NLCs upon cooling.

Preparation of this compound Self-Emulsifying Drug Delivery Systems (SEDDS)

This protocol outlines the general steps for preparing a liquid SEDDS formulation.

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ WL 1349, Caprylic acid), surfactants (e.g., Tween® 80, Solutol® HS15), and cosurfactants/cosolvents (e.g., Transcutol® P, Propylene glycol).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility studies, select the most suitable oil, surfactant, and cosurfactant.

    • Prepare various mixtures of these components at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select the optimal ratio of oil, surfactant, and cosurfactant from the phase diagram.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the this compound to the mixture and stir until it is completely dissolved. A gentle warming may be applied if necessary.

  • Characterization:

    • Self-Emulsification Time: Add a specific amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and PDI using DLS.

    • Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Data Presentation

Table 1: Example Formulation Parameters for this compound-Loaded Nanoparticles

Formulation TypeSolid LipidLiquid LipidSurfactantParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
SLNCompritol® 888 ATO-Poloxamer 188150 ± 15-25 ± 594 ± 7
NLCCompritol® 888 ATOLabrafac™ WL 1349Solutol® HS 1541.85 ± 2.14-20.3 ± 1.893.32 ± 1.27
SLNStearic Acid & Oleic Acid-Mono-surfactant< 200< -30Not Reported

Note: The values presented are illustrative and can vary significantly based on the specific formulation and process parameters.

Visualizations

Experimental_Workflow_for_SLN_NLC_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_formation_characterization Nanoparticle Formation & Characterization Melt_Lipids Melt Solid Lipid (+ Liquid Lipid for NLC) Dissolve_LA Dissolve this compound Melt_Lipids->Dissolve_LA Stirring Mix_Phases Mix Lipid and Aqueous Phases Dissolve_LA->Mix_Phases Dissolve_Surfactant Dissolve Surfactant in Water Heat_Aqueous Heat to Same Temperature Dissolve_Surfactant->Heat_Aqueous Heat_Aqueous->Mix_Phases High_Shear High-Shear Homogenization Mix_Phases->High_Shear HPH High-Pressure Homogenization / Sonication High_Shear->HPH Cooling Cooling in Ice Bath HPH->Cooling SLN_NLC SLN/NLC Formation Cooling->SLN_NLC Characterization Particle Size Zeta Potential Encapsulation Efficiency SLN_NLC->Characterization

Caption: Workflow for SLN and NLC preparation.

SEDDS_Formulation_and_Action cluster_formulation SEDDS Formulation cluster_in_vivo In Vivo Action Screening Excipient Screening (Oil, Surfactant, Cosurfactant) Phase_Diagram Pseudo-Ternary Phase Diagram Screening->Phase_Diagram Mix_Components Mix Components & this compound Phase_Diagram->Mix_Components Oral_Admin Oral Administration of SEDDS Mix_Components->Oral_Admin GI_Fluid Contact with GI Fluids Oral_Admin->GI_Fluid Emulsification Spontaneous Nanoemulsification GI_Fluid->Emulsification Gentle Agitation Absorption Enhanced Absorption of this compound Emulsification->Absorption

Caption: SEDDS formulation and mechanism of action.

Bioavailability_Enhancement_Strategies cluster_strategies Enhancement Strategies Lauric_Acid This compound Bioavailability_Challenges Bioavailability Challenges (Low Solubility, First-Pass Metabolism) Lauric_Acid->Bioavailability_Challenges SLN Solid Lipid Nanoparticles (SLNs) Bioavailability_Challenges->SLN Addressed by NLC Nanostructured Lipid Carriers (NLCs) Bioavailability_Challenges->NLC Addressed by SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) Bioavailability_Challenges->SEDDS Addressed by Enhancement_Goal Enhanced Bioavailability SLN->Enhancement_Goal NLC->Enhancement_Goal SEDDS->Enhancement_Goal

Caption: Strategies to overcome this compound's bioavailability challenges.

References

Validation & Comparative

Lauric Acid vs. Monolaurin: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance has intensified the search for novel therapeutic agents. Among the candidates garnering significant attention are the medium-chain fatty acid, lauric acid, and its monoglyceride derivative, monolaurin. Both are naturally occurring compounds, notably abundant in coconut oil, and have demonstrated broad-spectrum antimicrobial properties.[1][2] This guide provides a comprehensive comparison of their antimicrobial efficacy, supported by experimental data, detailed protocols, and mechanistic insights to inform research and development efforts.

Quantitative Antimicrobial Efficacy

Monolaurin generally exhibits greater antimicrobial potency than this compound against a wide range of microorganisms.[3] The esterification of this compound to glycerol to form monolaurin enhances its biological activity.[3] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and monolaurin against various pathogens, providing a quantitative comparison of their efficacy.

Table 1: Antibacterial Efficacy of this compound and Monolaurin (MIC in µg/mL)

BacteriumThis compound (µg/mL)Monolaurin (µg/mL)
Staphylococcus aureus156[4]12.5 - 2000
Staphylococcus epidermidis>500>1000
Streptococcus pyogenes-31.25
Listeria monocytogenes-62.5
Propionibacterium acnes1.95 - 20-
Escherichia coli>50025
Bacillus subtilis-30

Table 2: Antifungal Efficacy of this compound and Monolaurin (MIC)

FungusThis compoundMonolaurin
Candida albicans-125 µg/mL
Aspergillus niger-1.8 mmol/L (complete inhibition of spore germination)

Table 3: Antiviral Efficacy of Monolaurin

VirusEffective Concentration
Enveloped Viruses (general)>99.9% reduction at 1% concentration
HIV-140 µg/mL (effective inhibition of replication)
Mump virus, Yellow fever virus, Zika virus80 µg/mL (effective inhibition of replication)
Vesicular stomatitis virus, Herpes simplex virus-1, Measles virus, Cytomegalovirus, Influenza virusActive

Mechanisms of Antimicrobial Action

Both this compound and monolaurin exert their antimicrobial effects primarily by disrupting the cell membranes of pathogens. Their amphipathic nature allows them to integrate into the lipid bilayer of bacterial and fungal cell membranes, as well as the envelopes of viruses, leading to increased permeability and eventual lysis.

Monolaurin is believed to have a multi-pronged mechanism of action that includes:

  • Disintegration of the Viral Envelope: It solubilizes lipids and phospholipids in the envelope of lipid-coated viruses, leading to their destruction.

  • Inhibition of Late Maturation Stage: It can interfere with the virus replication cycle at the late maturation stage.

  • Prevention of Viral Protein Binding: It can prevent the binding of viral proteins to the host cell membrane.

  • Interference with Signal Transduction: Monolaurin can disrupt signal transduction and transcription processes within bacterial cells.

The following diagram illustrates a generalized mechanism of antimicrobial action.

Antimicrobial_Mechanism cluster_membrane Pathogen Cell Membrane / Viral Envelope cluster_antimicrobial Antimicrobial Agent cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Agent This compound / Monolaurin Agent->Lipid_Bilayer Integration Signal_Interference Signal Transduction Interference Agent->Signal_Interference Inhibition Cell_Lysis Cell Lysis / Viral Inactivation Membrane_Disruption->Cell_Lysis Signal_Interference->Cell_Lysis MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of antimicrobial in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or read absorbance at 600nm Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End MBC_Workflow Start Start with MIC Plate (No visible growth wells) Subculture Subculture aliquots from clear wells onto agar plates Start->Subculture Incubate Incubate agar plates at 37°C for 18-24 hours Subculture->Incubate Observe_Growth Observe plates for bacterial colony growth Incubate->Observe_Growth Determine_MBC Determine MBC: Lowest concentration with no growth Observe_Growth->Determine_MBC End End Determine_MBC->End

References

Lauric Acid vs. Palmitic Acid: A Comparative Guide to Their Metabolic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of lauric acid (a medium-chain saturated fatty acid, C12:0) and palmitic acid (a long-chain saturated fatty acid, C16:0). The information presented is supported by experimental data from both in vivo and in vitro studies, with a focus on lipid metabolism, inflammation, and insulin signaling.

At a Glance: Key Metabolic Differences

Metabolic ParameterThis compound EffectPalmitic Acid Effect
LDL Cholesterol Tends to increase LDL, but to a lesser extent than palmitic acid.[1][2][3]Potently increases LDL cholesterol.[1][2]
HDL Cholesterol No significant difference observed in some studies.No significant difference observed in some studies.
Total Cholesterol Increases total cholesterol, but less than palmitic acid.Significantly increases total cholesterol.
Triglycerides No significant differences noted in some human studies.No significant differences noted in some human studies.
Inflammation Exhibits lower pro-inflammatory potential; does not significantly activate the NF-κB pathway in some models.Potent pro-inflammatory agent; activates the NF-κB signaling pathway.
Insulin Signaling Shows a trend towards increased insulin resistance in high-fat diet models, but less potent than palmitic acid. May impair insulin-induced Akt phosphorylation via upregulation of SELENOP.Significantly increases systemic insulin resistance. Inhibits the insulin/PI3K/Akt signaling pathway.
Mitochondrial Health Does not induce mitochondrial fragmentation or a drop in mitochondrial membrane potential in human primary myotubes.Induces mitochondrial fragmentation and a drop in mitochondrial membrane potential in human primary myotubes.

Quantitative Data Summary

Human Plasma Lipid Profile

The following table summarizes the results of a metabolic-diet study in 14 men who consumed liquid-formula diets for 3 weeks each.

Lipid Parameter (mmol/L)High-Lauric Acid Diet (Mean ± SE)High-Palmitic Acid Diet (Mean ± SE)High-Oleic Acid Diet (Control) (Mean ± SE)
Total Cholesterol4.94 ± 0.755.17 ± 0.654.44 ± 0.54
LDL Cholesterol3.70 ± 0.573.93 ± 0.513.31 ± 0.44
HDL CholesterolNo significant differenceNo significant differenceNo significant difference
TriglyceridesNo significant differenceNo significant differenceNo significant difference

In another study with 17 healthy men, a diet rich in a lauric and myristic acid combination resulted in a 9% higher serum cholesterol concentration compared to a diet rich in palmitic acid, primarily due to an 11% higher LDL-cholesterol concentration.

Animal Model of Diet-Induced Obesity

The table below presents data from a 12-week study in C57BL/6 mice fed a high-fat diet supplemented with either this compound or palmitic acid.

ParameterHigh-Fat + this compound (HF+LA)High-Fat + Palmitic Acid (HF+PA)Control Chow Diet (CD)
Body Weight (g)Significantly higher than CDSignificantly higher than CDBaseline
Total Fat Mass (g)Significantly higher than CDSignificantly higher than CDBaseline
Visceral Adipose Tissue (VAT) Mass (g)Significantly higher than CD and HF+PASignificantly higher than CDBaseline
VAT MCP-1 StainingNot significantly different from CDIncreased compared to CDBaseline
VAT IL-6 StainingNot significantly different from CDIncreased compared to CDBaseline
Systemic Insulin Resistance (Insulin Tolerance Test)Trend towards an increase vs. CDSignificantly increased vs. CDBaseline
Human Primary Myotube Inflammation and Mitochondrial Health

This table summarizes findings from a 24-hour treatment of human primary myotubes with either lauric or palmitic acid.

ParameterThis compound (500 µM)Palmitic Acid (500 µM)Control (BSA)
IL-6 mRNA ExpressionNo significant change11-fold increase (P < 0.01)Baseline
IκBα Protein AbundanceNo significant change32% decrease (P < 0.05)Baseline
Mitochondrial FragmentationNo significant effect37% increase (P < 0.001)Baseline
MFN-2 Protein AbundanceNo significant effect38% decrease (P < 0.05)Baseline
Mitochondrial Membrane PotentialNo significant effect11% decrease (P < 0.01)Baseline

Signaling Pathways

Inflammatory Signaling: NF-κB Pathway

Palmitic acid is a known activator of the pro-inflammatory NF-κB signaling pathway. This can occur through various mechanisms, including the activation of Toll-like receptors (TLRs) and the induction of endoplasmic reticulum (ER) stress. In contrast, this compound generally exhibits a lower pro-inflammatory profile and, in some cellular models, does not significantly activate the NF-κB pathway. However, some studies suggest this compound can induce NF-κB activation through TLR2.

NF_kB_Signaling cluster_Palmitic Palmitic Acid cluster_Lauric This compound PA Palmitic Acid TLR4 TLR4 PA->TLR4 ER_Stress ER Stress PA->ER_Stress IKK IKK TLR4->IKK ER_Stress->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 inhibits nucleus Nucleus NFkB_p65->nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (IL-6, MCP-1) LA This compound No_Activation Minimal NF-κB Activation LA->No_Activation

Palmitic acid activates the NF-κB pathway, while this compound shows minimal activation.
Insulin Signaling: PI3K/Akt Pathway

Palmitic acid has been shown to induce insulin resistance by impairing the insulin/PI3K/Akt signaling pathway. It can lead to decreased phosphorylation of Akt, a key protein in the pathway that promotes glucose uptake. This compound has also been reported to impair insulin-induced Akt phosphorylation, though potentially through a different mechanism involving the upregulation of selenoprotein P (SELENOP). Some studies also indicate that this compound can activate the Akt-mTOR signaling pathway in certain contexts.

Insulin_Signaling cluster_Palmitic Palmitic Acid cluster_Lauric This compound PA Palmitic Acid Akt_PA Akt (phosphorylation) PA->Akt_PA inhibits Insulin_Receptor_PA Insulin Receptor PI3K_PA PI3K Insulin_Receptor_PA->PI3K_PA PI3K_PA->Akt_PA GLUT4_PA GLUT4 Translocation Akt_PA->GLUT4_PA Glucose_Uptake_PA Glucose Uptake GLUT4_PA->Glucose_Uptake_PA LA This compound SELENOP SELENOP LA->SELENOP upregulates Akt_LA Akt (phosphorylation) SELENOP->Akt_LA impairs Insulin_Receptor_LA Insulin Receptor PI3K_LA PI3K Insulin_Receptor_LA->PI3K_LA PI3K_LA->Akt_LA GLUT4_LA GLUT4 Translocation Akt_LA->GLUT4_LA Glucose_Uptake_LA Glucose Uptake GLUT4_LA->Glucose_Uptake_LA

Both fatty acids can impair Akt phosphorylation, a key step in insulin signaling.

Experimental Protocols

High-Fat Diet Mouse Model

This protocol outlines a typical workflow for a diet-induced obesity study in mice to compare the effects of lauric and palmitic acid.

HFD_Workflow start Start: C57BL/6 Mice diet Dietary Intervention (12 weeks) - Control Chow - High-Fat + this compound - High-Fat + Palmitic Acid start->diet monitoring Weekly Monitoring: - Body Weight - Food Intake diet->monitoring tests Metabolic Tests: - Insulin Tolerance Test (ITT) - Glucose Tolerance Test (GTT) monitoring->tests euthanasia Euthanasia & Tissue Collection: - Visceral Adipose Tissue (VAT) - Liver - Blood tests->euthanasia analysis Analysis: - Tissue Weight - Histology (VAT) - Inflammatory Markers (ELISA) - Gene Expression (qPCR) euthanasia->analysis Cell_Culture_Workflow start Start: Human Primary Myoblasts differentiation Differentiation into Myotubes start->differentiation treatment Fatty Acid Treatment (24 hours) - Control (BSA) - this compound (e.g., 500 µM) - Palmitic Acid (e.g., 500 µM) differentiation->treatment collection Sample Collection: - Cell Lysates - RNA treatment->collection analysis Analysis: - Western Blot (Protein Expression) - qPCR (Gene Expression) - Immunocytochemistry (Mitochondria) - JC-1 Assay (Mitochondrial Potential) collection->analysis

References

Comparative Efficacy of Lauric Acid and Other Medium-Chain Fatty Acids: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of lauric acid against other prominent medium-chain fatty acids (MCFAs), namely caprylic acid (C8) and capric acid (C10). The information presented is collated from various experimental studies and is intended to serve as a valuable resource for research and development in the pharmaceutical and biotechnological sectors. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways.

Antimicrobial Efficacy

Medium-chain fatty acids are well-documented for their potent antimicrobial properties. Their efficacy, however, varies depending on the specific fatty acid and the target microorganism.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of MCFAs is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for lauric, capric, and caprylic acids against various pathogens. Lower MIC values indicate greater antimicrobial potency.

MicroorganismThis compound (C12) MICCapric Acid (C10) MICCaprylic Acid (C8) MICReference
Staphylococcus aureus0.63 mM--[1]
Propionibacterium acnes0.25 mM1 mM>6.9 mM[2]
Streptococcus pneumoniaeEffective at 1:10 - 1:100000 dilution--[3]
Escherichia coliEffective at 1:10 - 1:1000 dilution--[3]
Salmonella speciesEffective at 1:10 - 1:1000 dilution--[3]

Note: Direct comparative MIC values for all three fatty acids against the same strains under identical conditions are not always available in a single study. The data presented is a compilation from multiple sources.

Experimental Protocol: Broth Microdilution MIC Assay

This method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Stock solutions of this compound, capric acid, and caprylic acid (typically dissolved in a solvent like ethanol or DMSO)

  • Sterile pipette and tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Fatty Acid Dilutions:

    • Prepare a 2-fold serial dilution of each fatty acid in the appropriate broth directly in the 96-well plate.

    • The first well should contain the highest concentration of the fatty acid, and subsequent wells will have progressively lower concentrations.

    • A typical concentration range to test would be from 10 mM down to 0.02 mM.

    • Include a growth control well (broth and bacteria, no fatty acid) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of the fatty acid that shows no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Anti-inflammatory Effects

MCFAs have been shown to modulate inflammatory responses, often by influencing the production of cytokines.

Quantitative Data: Cytokine Modulation

The following table summarizes the effects of lauric, capric, and caprylic acids on the production of key pro-inflammatory cytokines in different cell models.

CytokineCell TypeThis compound (C12) EffectCapric Acid (C10) EffectCaprylic Acid (C8) EffectReference
IL-8THP-1 cellsSuppressed P. acnes-induced productionSuppressed P. acnes-induced production-
TNF-αTHP-1 cellsSuppressed P. acnes-induced productionSuppressed P. acnes-induced production-
IL-6SZ95 sebocytesSuppressed P. acnes-induced productionSuppressed P. acnes-induced production-
IL-1βTHP-1 monocytesIncreased at ≥100 µM-No significant effect
IL-6THP-1 monocytesIncreased-No significant effect
IL-8Caco-2 cells-Enhanced productionInhibited secretion
Experimental Protocol: ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique to quantify cytokine levels in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound, capric acid, and caprylic acid solutions

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture macrophages in appropriate multi-well plates until they reach the desired confluency.

    • Pre-treat the cells with different concentrations of this compound, capric acid, or caprylic acid for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a defined time (e.g., 24 hours). Include control groups (untreated, LPS only, fatty acid only).

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • ELISA Procedure (General Steps):

    • Coat the wells of the ELISA plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants (samples) and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a measurable color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known concentrations of the cytokine standards.

    • Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Metabolic Effects

MCFAs are metabolized differently from long-chain fatty acids (LCFAs), leading to distinct effects on lipid profiles and glucose metabolism.

Quantitative Data: Metabolic Parameters

The following table presents a comparison of the metabolic effects of this compound with other fatty acids.

ParameterModelThis compound (C12) EffectOther MCFA/LCFA EffectReference
Plasma Total CholesterolHumanIncreasedPalmitic acid (C16:0) caused a greater increase
Plasma LDL CholesterolHumanIncreasedPalmitic acid (C16:0) caused a greater increase
Plasma HDL CholesterolHumanMore substantial increase than LDL-
Visceral Adipose Tissue MassMice (High-Fat Diet)Increased compared to palmitic acid-
Plasma GlucoseRatsNo significant effectCaproate (C6:0) increased plasma glucose
Liver FatRatsNo significant effectCaprate (C10:0) increased liver fat
Experimental Protocol: Assessment of Metabolic Parameters in Rodents

This protocol outlines the general steps for evaluating the metabolic effects of dietary MCFAs in a mouse model.

Materials:

  • Laboratory mice (e.g., C57BL/6J)

  • Standard chow diet and modified high-fat diets supplemented with this compound, capric acid, or caprylic acid.

  • Metabolic cages for monitoring food intake and energy expenditure.

  • Glucometer and test strips.

  • Equipment for blood collection and processing.

  • Kits for measuring plasma lipids (cholesterol, triglycerides).

Procedure:

  • Animal Acclimation and Diet Administration:

    • Acclimate mice to the housing facility and a standard chow diet.

    • Divide the mice into experimental groups and feed them the respective specialized diets for a predetermined period (e.g., 8-12 weeks).

  • Monitoring Food Intake and Body Weight:

    • Measure food intake and body weight regularly (e.g., weekly).

  • Glucose and Insulin Tolerance Tests:

    • Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose metabolism. This involves administering a glucose or insulin load after a period of fasting and measuring blood glucose levels at set time points.

  • Blood and Tissue Collection:

    • At the end of the study, collect blood samples for the analysis of plasma lipids (total cholesterol, LDL, HDL, triglycerides) and other metabolic markers.

    • Collect tissues such as the liver and adipose tissue for further analysis (e.g., lipid content, gene expression).

  • Data Analysis:

    • Statistically compare the metabolic parameters between the different diet groups.

Neurological Effects

Emerging research suggests that MCFAs can cross the blood-brain barrier and may have neuroprotective and cognitive-enhancing effects.

Quantitative Data: Neurological Parameters

Direct quantitative comparisons of the neurological effects of lauric, capric, and caprylic acids are limited. However, studies have shown:

EffectModelThis compound (C12) EffectCapric Acid (C10) & Caprylic Acid (C8) EffectReference
Neurotrophic Factor mRNA ExpressionRat AstrocytesSignificantly increased NGF, GDNF, IGF-1, and BDNFSignificantly increased EGF
Cognitive FunctionHumans with MCI/AD-Diets rich in these MCFAs improved cognition
Anxiety-like BehaviorMice-High dose (30 mmol/kg) of capric acid increased anxiety-like behavior
Locomotor ActivityMice-High dose (30 mmol/kg) of capric acid decreased locomotor activity
Experimental Protocol: Evaluation of Neurological Effects in Rodents

This protocol provides a general framework for assessing the neurological impact of MCFAs in a rodent model.

Materials:

  • Laboratory rodents (e.g., mice or rats)

  • MCFA-supplemented diets or solutions for oral gavage.

  • Behavioral testing apparatus (e.g., elevated plus maze for anxiety, Morris water maze for learning and memory).

  • Equipment for tissue collection (brain) and processing.

  • Reagents for neurochemical analysis (e.g., ELISA for neurotrophic factors).

Procedure:

  • Animal Treatment:

    • Administer the specified MCFA (e.g., via diet or oral gavage) for a defined period.

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess different neurological domains:

      • Anxiety: Elevated plus maze, light-dark box test.

      • Learning and Memory: Morris water maze, Y-maze, novel object recognition test.

      • Motor Function: Rotarod test.

  • Neurochemical Analysis:

    • After the behavioral testing, collect brain tissue.

    • Analyze the levels of neurotransmitters, neurotrophic factors (e.g., BDNF), and markers of neuroinflammation in specific brain regions (e.g., hippocampus, cortex).

  • Data Analysis:

    • Compare the behavioral and neurochemical data between the MCFA-treated groups and control groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

This compound-Induced TLR4 Signaling Pathway

This compound has been shown to activate Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. This activation can initiate a signaling cascade leading to the production of inflammatory mediators.

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR4 This compound->TLR4 Binds and activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to nucleus and induces

Caption: this compound activation of the TLR4 signaling pathway.

General Experimental Workflow for Comparing MCFA Efficacy

The following diagram illustrates a typical workflow for a comparative study of MCFAs.

Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis MCFAs Prepare MCFA Solutions (Lauric, Capric, Caprylic) Treatment Treatment with MCFAs MCFAs->Treatment Model Select Experimental Model (Cell Culture or Animal) Model->Treatment Assays Perform Biological Assays (Antimicrobial, Anti-inflammatory, etc.) Treatment->Assays Data_Collection Collect Quantitative Data Assays->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: A generalized workflow for comparative studies of MCFAs.

This guide provides a foundational understanding of the comparative efficacy of this compound and other MCFAs. For more in-depth information and specific experimental details, consulting the primary research articles cited is recommended.

References

A Comparative Analysis of Lauric Acid from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of lauric acid derived from various natural sources. This compound, a medium-chain saturated fatty acid (C12:0), has garnered significant attention for its wide range of biological activities, including potent antimicrobial and anti-inflammatory properties, as well as its emerging role in cellular signaling pathways relevant to cancer research. This document offers a comparative overview of this compound content in prominent natural sources, detailed experimental protocols for its extraction and quantification, and an exploration of its molecular mechanisms of action.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly across different natural sources. The following table summarizes the this compound content as a percentage of total fatty acids in several well-documented plant-based oils and animal milks.

Natural SourceScientific NameThis compound (% of Total Fatty Acids)Reference
Coconut OilCocos nucifera45 - 53%[1][2]
Palm Kernel OilElaeis guineensis48 - 53%[3][4]
Babassu OilAttalea speciosa40 - 50%[3]
Cohune OilAttalea cohune46.5%
Murumuru ButterAstrocaryum murumuru47.5%
Human Breast MilkHomo sapiens6.2%
Goat's MilkCapra aegagrus hircus3.1%
Cow's MilkBos taurus2.9%

Experimental Protocols

Accurate quantification and comparison of this compound from different sources rely on standardized and reproducible experimental methodologies. Below are detailed protocols for lipid extraction and subsequent fatty acid analysis.

Lipid Extraction via Soxhlet Method

This method is suitable for the efficient extraction of lipids from solid plant materials.

Materials:

  • Dried and finely ground plant material (e.g., coconut meat, palm kernel)

  • Soxhlet extractor apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Cellulose extraction thimble

  • n-Hexane (or petroleum ether)

  • Rotary evaporator

Procedure:

  • Accurately weigh the dried, ground plant material and place it inside a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

  • Heat the solvent in the flask using the heating mantle. The solvent will vaporize, travel up to the condenser, and then drip down into the thimble containing the sample.

  • The solvent will slowly fill the chamber containing the thimble. Once the solvent reaches the top of the siphon arm, the entire volume of the solvent and extracted lipids will be siphoned back into the round-bottom flask.

  • This cycle is allowed to repeat for several hours to ensure complete extraction of the lipids.

  • After extraction, the solvent is removed from the lipid extract using a rotary evaporator to yield the crude lipid extract.

Fatty Acid Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Following lipid extraction, the fatty acids are converted to their methyl esters (FAMEs) for analysis by GC-FID.

Materials:

  • Extracted lipid sample

  • Methanolic HCl or BF3-methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-225).

  • This compound methyl ester standard

Procedure:

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To a known amount of the extracted lipid, add methanolic HCl or BF3-methanol.

    • Heat the mixture in a sealed tube at a specific temperature (e.g., 60-100°C) for a designated time to allow for the conversion of fatty acids to FAMEs.

    • After cooling, add hexane and a saturated NaCl solution to the tube and vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-FID Analysis:

    • Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-FID.

    • The FAMEs are separated based on their boiling points and polarity as they pass through the capillary column.

    • The FID detects the separated FAMEs as they elute from the column.

    • The retention time of the this compound methyl ester peak is compared to that of a pure standard for identification.

    • The peak area is used for quantification by comparing it to a calibration curve generated from known concentrations of the this compound methyl ester standard.

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for this compound analysis and two key signaling pathways influenced by this compound.

experimental_workflow cluster_source Natural Source cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Source Plant/Animal Material Grinding Drying & Grinding Source->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet Transesterification Transesterification to FAMEs Soxhlet->Transesterification GCFID GC-FID Analysis Transesterification->GCFID Data Quantitative Data GCFID->Data

Fig. 1: Experimental workflow for this compound analysis.

lauric_acid_signaling cluster_egfr EGFR Signaling Pathway cluster_tlr4 TLR4 Signaling Pathway LA1 This compound EGFR EGFR LA1->EGFR stimulates phosphorylation ERK ERK1/2 EGFR->ERK activates cJun c-Jun ERK->cJun phosphorylates cFos c-fos ERK->cFos induces expression Apoptosis1 Apoptosis cJun->Apoptosis1 cFos->Apoptosis1 LA2 This compound TLR4 TLR4 LA2->TLR4 activates Dimerization Dimerization & Recruitment to Lipid Rafts TLR4->Dimerization MyD88 MyD88 Dimerization->MyD88 recruits TRIF TRIF Dimerization->TRIF recruits Inflammation Inflammatory Response MyD88->Inflammation TRIF->Inflammation

Fig. 2: this compound-activated signaling pathways.

Discussion of Biological Activities and Signaling

This compound exhibits a range of biological effects that are of significant interest to the scientific and drug development communities.

Antimicrobial Activity: this compound is renowned for its potent antimicrobial properties against a variety of pathogens, including gram-positive bacteria and some viruses and fungi. This activity is a key area of research for the development of novel antimicrobial agents.

Anti-inflammatory Effects: Research suggests that this compound can modulate inflammatory responses. Its interaction with Toll-like receptor 4 (TLR4) is a critical aspect of this activity. This compound can induce the dimerization of TLR4 and its recruitment into lipid rafts, leading to the activation of downstream signaling molecules like MyD88 and TRIF, which in turn modulate the inflammatory response.

Anticancer Properties: Emerging evidence indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cells. One of the proposed mechanisms involves the stimulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This compound has been shown to trigger the phosphorylation of EGFR, which leads to the activation of the ERK1/2 and c-Jun pathways, ultimately promoting programmed cell death in cancer cells.

This comparative guide highlights the rich natural sources of this compound and underscores its potential in various biomedical applications. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the properties and mechanisms of this versatile fatty acid. The elucidation of its roles in complex signaling pathways opens new avenues for drug discovery and development.

References

A Head-to-Head Comparison: Cross-Validating Lauric Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of lauric acid is critical. This medium-chain fatty acid, a key component of various natural products and pharmaceutical formulations, demands robust and reliable analytical methods. This guide provides a comprehensive cross-validation of two prevalent techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). Supported by experimental data, this comparison aims to equip researchers with the necessary information to select the most appropriate method for their specific application.

The quantification of this compound is essential across diverse research and development landscapes, from characterizing natural oil compositions to quality control in drug manufacturing. Both GC-FID and HPLC-ELSD are powerful chromatographic techniques, yet they operate on different principles, offering distinct advantages and limitations. This guide delves into a comparative analysis of their performance, presenting key validation parameters and detailed experimental workflows to facilitate informed decision-making.

Performance Comparison: GC-FID vs. HPLC-ELSD

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data from validation studies of GC-FID and HPLC-ELSD for this compound quantification, providing a clear comparison of their capabilities.

Performance MetricGC-FID Method[1][2]HPLC-ELSD Method[3]
Linearity (Correlation Coefficient, r²) ≥ 0.99960.9971
Limit of Detection (LOD) 0.033 - 0.385 mg/mL0.040 - 0.421 mg/mL
Limit of Quantification (LOQ) 0.099 - 1.168 mg/mL0.122 - 1.277 mg/mL
Precision (%RSD) < 2% (Intraday and Interday)Not explicitly stated in the provided results
Accuracy (Recovery) 99.2% - 100.43%Satisfactory for trilaurin analysis

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are the methodologies for both the GC-FID and HPLC-ELSD quantification of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine analysis of this compound, particularly in oil matrices.[1][2]

1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

  • Saponification: The fat/oil sample is hydrolyzed using a methanolic sodium hydroxide solution to liberate the fatty acids from the glycerol backbone.

  • Esterification: The free fatty acids are then converted to their more volatile methyl esters (FAMEs) using a catalyst such as boron trifluoride in methanol.

  • Extraction: The resulting FAMEs are extracted into an organic solvent like hexane.

  • Washing and Drying: The organic layer is washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: ZB-WAX plus capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C

    • Ramp: Increase to 240°C at a rate of 10°C/min

    • Hold: Maintain at 240°C for 15 minutes.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) Protocol

This method is advantageous for analyzing this compound alongside its less volatile mono-, di-, and triglycerides.

1. Sample Preparation:

  • The sample is dissolved in a suitable organic solvent, such as a mixture of chloroform and methanol.

  • The solution is filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: A mixed-mode Newcrom BH column (4.6 x 150 mm, 5 µm) can be used.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A gradient program would start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector (ELSD):

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas (Nitrogen) Flow Rate: 1.5 L/min.

  • Injection Volume: 10 µL.

Visualizing the Workflow

To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both GC-FID and HPLC-ELSD.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis Sample Oil Sample Saponification Saponification (Methanolic NaOH) Sample->Saponification Esterification Esterification (BF3-Methanol) Saponification->Esterification Extraction Extraction (Hexane) Esterification->Extraction Wash_Dry Washing & Drying Extraction->Wash_Dry FAMEs FAMEs in Hexane Wash_Dry->FAMEs Injection Injection FAMEs->Injection Separation GC Separation (ZB-WAX plus column) Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for this compound Quantification by GC-FID.

HPLC_ELSD_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC-ELSD Analysis Sample_HPLC Sample Dissolution Dissolution (e.g., Chloroform/Methanol) Sample_HPLC->Dissolution Filtration Filtration (0.45 µm filter) Dissolution->Filtration Prepared_Sample Prepared Sample Filtration->Prepared_Sample Injection_HPLC Injection Prepared_Sample->Injection_HPLC Separation_HPLC HPLC Separation (e.g., Newcrom BH column) Injection_HPLC->Separation_HPLC Detection_ELSD ELSD Detection Separation_HPLC->Detection_ELSD Data_Analysis_HPLC Data Analysis Detection_ELSD->Data_Analysis_HPLC

Caption: Workflow for this compound Quantification by HPLC-ELSD.

Conclusion

Both GC-FID and HPLC-ELSD are robust and reliable methods for the quantification of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis.

  • GC-FID demonstrates excellent linearity, low detection and quantification limits, and high precision and accuracy, making it a highly suitable method for the routine quantification of this compound, especially when derivatization is not a limiting factor.

  • HPLC-ELSD offers the advantage of analyzing this compound in its native form, alongside its less volatile derivatives, without the need for derivatization. While its linearity for this compound may be slightly lower than that of GC-FID, it provides a valuable alternative, particularly for complex lipid mixtures.

By carefully considering the performance data and experimental protocols presented in this guide, researchers can confidently select and implement the most appropriate method for their this compound quantification needs, ensuring the generation of high-quality, reliable data.

References

Lauric Acid as a Positive Control in Fatty Acid Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lauric acid, a 12-carbon saturated medium-chain fatty acid, is a well-established positive control in fatty acid research due to its consistent and robust activation of key cellular signaling pathways. This guide provides an objective comparison of this compound's performance with other fatty acids, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action. Its reliability in inducing specific downstream effects makes it an invaluable tool for validating experimental systems and screening for novel therapeutic agents that modulate fatty acid signaling.

Comparative Performance of this compound

This compound is frequently used to investigate the role of fatty acids in inflammation, metabolism, and cellular signaling. Its effects are often compared against other saturated fatty acids, such as palmitic acid (C16:0), and unsaturated fatty acids, like oleic acid (C18:1) and docosahexaenoic acid (DHA).

ParameterThis compound (C12:0)Palmitic Acid (C16:0)Oleic Acid (C18:1)Docosahexaenoic Acid (DHA)Reference
Primary Target TLR4, GPR40, GPR120, PPARαTLR4GPR40, GPR120GPR120, PPARα[1][2][3][4]
Typical In Vitro Concentration 50 - 500 µM100 - 500 µM100 - 500 µM10 - 100 µM[5]
TLR4 Activation Strong AgonistStrong AgonistNo significant activationAntagonist
GPR40/GPR120 Activation AgonistAgonistStrong AgonistStrong Agonist
PPARα Activation AgonistWeak AgonistAgonistStrong Agonist
Inflammatory Response Pro-inflammatory via TLR4Strongly Pro-inflammatoryGenerally anti-inflammatoryStrongly Anti-inflammatory
Fatty Acid Oxidation Enhances via PPARαLess effective than this compoundEnhancesStrongly Enhances

Key Signaling Pathways Activated by this compound

This compound's function as a positive control stems from its ability to reliably activate specific signaling cascades. Two of the most well-documented pathways are the Toll-like receptor 4 (TLR4) pathway, a key component of the innate immune system, and the G-protein coupled receptor (GPCR) pathways involving GPR40 and GPR120, which are crucial for metabolic regulation.

TLR4 Signaling Pathway

Saturated fatty acids, including this compound, can directly activate TLR4, a receptor traditionally known for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. This activation triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

Caption: this compound-induced TLR4 signaling cascade.

GPR40/GPR120 Signaling Pathway

This compound also acts as a ligand for GPR40 (also known as FFAR1) and GPR120 (FFAR4), which are expressed in various tissues, including pancreatic β-cells, immune cells, and taste buds. Activation of these receptors by medium and long-chain fatty acids plays a significant role in insulin secretion and anti-inflammatory responses.

GPR40_120_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LA This compound GPR GPR40 / GPR120 LA->GPR Activates Gq Gαq GPR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Downstream Downstream Effectors Ca2->Downstream PKC->Downstream

Caption: GPR40/GPR120 signaling pathway activation.

Experimental Protocols

The following provides a generalized workflow for using this compound as a positive control to study inflammatory responses in macrophages.

Experimental Workflow: In Vitro Macrophage Stimulation

This protocol outlines the key steps for treating macrophage cell lines (e.g., RAW 264.7) with this compound to induce an inflammatory response, which can then be measured by cytokine production or gene expression analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Macrophages (e.g., RAW 264.7) E 5. Seed Macrophages in Plates A->E B 2. Prepare this compound Stock (e.g., in DMSO or ethanol) D 4. Complex this compound with BSA B->D C 3. Prepare Fatty Acid-Free BSA Solution C->D G 7. Treat Cells with This compound-BSA Complex (Positive Control) D->G F 6. Starve Cells (Optional) E->F F->G I 9. Incubate for a Defined Period (e.g., 6-24 hours) G->I H 8. Include Controls: - Vehicle (BSA only) - Negative Control (e.g., Oleic Acid) - Test Compounds H->I J 10. Harvest Supernatant and/or Cell Lysate I->J K 11. Analyze Endpoints: - Cytokine Secretion (ELISA) - Gene Expression (qPCR) - Protein Phosphorylation (Western Blot) J->K

Caption: Workflow for macrophage stimulation with this compound.

Detailed Methodologies

1. Preparation of this compound-BSA Complex:

  • Materials: this compound, Dimethyl sulfoxide (DMSO) or ethanol, Fatty acid-free Bovine Serum Albumin (BSA), Phosphate-buffered saline (PBS), cell culture medium.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO or ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS and warm to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while vortexing to achieve the desired molar ratio (typically 2:1 to 6:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • Sterile filter the final complex before adding to cell culture medium.

2. Macrophage Treatment and Analysis:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

    • Replace the medium with serum-free medium for 2-4 hours before treatment (optional, for synchronization).

    • Treat cells with the this compound-BSA complex diluted in culture medium to the final desired concentration (e.g., 200 µM). Include a vehicle control (BSA solution without this compound).

    • Incubate for the desired time period (e.g., 24 hours for cytokine analysis).

  • Endpoint Analysis (ELISA for TNF-α):

    • Collect the cell culture supernatant.

    • Centrifuge to remove any cellular debris.

    • Perform an ELISA for TNF-α according to the manufacturer's instructions.

    • Read the absorbance on a plate reader and calculate the concentration of TNF-α based on a standard curve.

References

A Comparative Analysis of the Safety and Toxicity Profiles of Lauric Acid and Other Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of lauric acid and other structurally similar saturated fatty acids: capric acid, myristic acid, and palmitic acid. The information presented is collated from a range of toxicological studies and is intended to support researchers, scientists, and drug development professionals in evaluating the suitability of these fatty acids for various applications. All quantitative data is summarized in clear, comparative tables, and detailed methodologies for key toxicological assays are provided.

Executive Summary

This compound, a 12-carbon saturated fatty acid, exhibits a generally low toxicity profile. It is characterized by a high oral LD50 in animal models, indicating low acute toxicity. While it can cause skin and eye irritation, it is not considered a skin sensitizer. There is no evidence to suggest that this compound is mutagenic or carcinogenic. Its safety profile is comparable to other saturated fatty acids such as capric, myristic, and palmitic acid, which also demonstrate low acute toxicity. Differences in irritancy potential appear to be related to the carbon chain length. This guide will delve into the specific toxicological data for each of these fatty acids.

Comparative Toxicological Data

The following tables summarize the key toxicological endpoints for this compound and its comparators.

Toxicological Endpoint This compound (C12) Capric Acid (C10) Myristic Acid (C14) Palmitic Acid (C16)
Acute Oral Toxicity (LD50, rat) >5,000 mg/kg[1][2][3] - 12,000 mg/kg[4][5]3,730 mg/kg - >10,000 mg/kg>10,000 mg/kg>5,000 mg/kg - >10,000 mg/kg
Skin Irritation IrritantIrritating to skinIrritant to skin and mucous membranesNo irritant effect
Eye Irritation Causes serious eye damage/irritationIrritating effectIrritating effectIrritating effect
Skin Sensitization Not a sensitizerNot a sensitizerNot predicted to be a sensitizerNot a sensitizer
Mutagenicity (Ames Test) Not mutagenicNo adverse effect observed (negative)Not mutagenicNot genotoxic
Repeated-Dose Toxicity (NOAEL, rat) 1,000 mg/kg/day (28-day), >6,000 mg/kg (read-across)>1,834 mg/kg/day (90-day, bridged from pelargonic acid)Data reliant on read-across from lauric and palmitic acid>5,000 mg/kg (150-day)
Carcinogenicity Not carcinogenicNo information availableNot carcinogenicNot carcinogenic

Signaling Pathways in Toxicity

For most of the saturated fatty acids evaluated, overt toxicity at non-lethal doses primarily manifests as local effects such as skin and eye irritation, which are generally considered to be a result of direct physicochemical interactions with cellular membranes rather than complex, specific signaling pathway disruptions.

However, at high concentrations, palmitic acid has been shown to induce cellular toxicity (lipotoxicity) through the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). This can lead to apoptosis (programmed cell death).

Below is a simplified representation of the signaling pathway involved in palmitic acid-induced ER stress and apoptosis.

Palmitic_Acid_Toxicity_Pathway PA High Concentration Palmitic Acid ER_Stress Endoplasmic Reticulum (ER) Stress PA->ER_Stress induces ROS Reactive Oxygen Species (ROS) Generation PA->ROS induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis ER_Stress->Apoptosis can lead to UPR->Apoptosis can lead to Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction causes Mitochondrial_Dysfunction->Apoptosis triggers

Palmitic Acid-Induced Cellular Toxicity Pathway

Experimental Protocols

The following sections provide detailed methodologies for the key toxicological assays cited in this guide, based on OECD guidelines.

Acute Oral Toxicity (OECD 401 - Rescinded)

While the OECD 401 guideline has been rescinded and replaced by alternative methods that use fewer animals (OECD 420, 423, and 425), historical data for these fatty acids were often generated using this protocol.

  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically young adult rats, with animals of the same sex (usually females) used in each group.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered in graduated doses to several groups of animals, with one dose per group, via oral gavage.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the study to identify any gross pathological changes.

  • Data Analysis: The LD50 is calculated using statistical methods, representing the dose estimated to be lethal to 50% of the test animals.

OECD_401_Workflow Start Start Fasting Animal Fasting (overnight) Start->Fasting Dosing Single Oral Gavage of Test Substance (Graduated Doses) Fasting->Dosing Observation Observation Period (min. 14 days) - Mortality - Clinical Signs - Body Weight Dosing->Observation Necropsy Necropsy of all animals Observation->Necropsy LD50_Calc LD50 Calculation Necropsy->LD50_Calc End End LD50_Calc->End

OECD 401 Experimental Workflow
Skin Irritation/Corrosion (OECD 404)

  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Typically albino rabbits.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • The skin is observed and graded for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Eye Irritation/Corrosion (OECD 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Typically healthy, adult albino rabbits.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

    • Observations may continue for up to 21 days to assess the reversibility of any effects.

  • Data Analysis: The scores for corneal, iridial, and conjunctival effects are evaluated to classify the substance's irritation potential.

Skin Sensitization (OECD 406)
  • Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).

  • Test Animals: Typically guinea pigs.

  • Methods: Two primary methods are described: the Guinea Pig Maximization Test (GPMT) and the Buehler Test.

    • GPMT: Involves an induction phase with both intradermal injection and topical application of the test substance (with an adjuvant to enhance the immune response), followed by a challenge phase with topical application.

    • Buehler Test: Involves repeated topical applications of the test substance during the induction phase, followed by a topical challenge.

  • Procedure:

    • Induction Phase: Animals are exposed to the test substance to induce a potential immune response.

    • Rest Period: A 10-14 day rest period allows for the development of sensitization.

    • Challenge Phase: Animals are re-exposed to the test substance, and the skin is observed for signs of an allergic reaction (erythema and edema).

  • Data Analysis: The incidence and severity of skin reactions in the test group are compared to a non-sensitized control group.

OECD_406_Workflow Start Start Induction Induction Phase (Exposure to Test Substance) Start->Induction Rest Rest Period (10-14 days) Induction->Rest Challenge Challenge Phase (Re-exposure to Test Substance) Rest->Challenge Observation Observation of Skin Reactions (Erythema and Edema) Challenge->Observation Comparison Compare to Control Group Observation->Comparison End End Comparison->End

OECD 406 General Workflow
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

  • Procedure:

    • The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.

    • The mixture is plated on a minimal agar medium that lacks the specific amino acid the bacterial strain requires for growth.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the control plates.

Conclusion

This compound and the compared saturated fatty acids (capric, myristic, and palmitic acid) generally exhibit a low order of toxicity. Their high LD50 values suggest low risk from acute oral exposure. While they can be irritating to the skin and eyes, with the potential for irritation varying with chain length, they are not considered skin sensitizers. Furthermore, the available data strongly indicates a lack of mutagenic and carcinogenic potential. For repeated-dose exposure, the No-Observed-Adverse-Effect Levels are relatively high.

It is important for researchers and drug development professionals to consider the specific application and potential exposure routes when evaluating the safety of these fatty acids. While generally safe, their irritant properties should be taken into account in formulations intended for topical or ocular use. The information provided in this guide serves as a valuable resource for making informed decisions regarding the use of this compound and its comparators in research and product development.

References

Safety Operating Guide

Proper Disposal of Lauric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Lauric acid, a saturated fatty acid commonly used in research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards. This compound can cause serious eye damage and is toxic to aquatic life.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety glasses or goggles.[2]

  • Hand Protection: Use protective gloves.[2]

  • Body Protection: Wear suitable protective clothing.

  • Respiratory Protection: In case of dust formation, wear an appropriate mask.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

Spill and Leak Procedures

In the case of a this compound spill, prompt and appropriate action is necessary to prevent contamination and ensure safety.

Steps for Spill Cleanup:

  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains or waterways.

  • Cleanup: For solid spills, sweep or vacuum up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.

  • Decontamination: After the material has been collected, wash the spill site.

Disposal Procedures

Proper disposal of this compound is critical to avoid environmental harm. The primary rule is to avoid releasing it into the environment.

Key Disposal Guidelines:

  • Waste Classification: It is the responsibility of the waste generator to correctly classify the waste material according to local, regional, and national regulations.

  • Approved Waste Disposal: Dispose of this compound and its containers at an approved waste disposal plant. This should be done through a licensed professional waste disposal service.

  • Container Disposal: Dispose of contaminated packaging as unused product. Do not reuse empty containers.

  • Prohibited Disposal: Do not dispose of this compound with household garbage or allow it to enter drains or sewer systems.

Hazard and Precautionary Data

The following table summarizes the key hazard and precautionary statements associated with this compound, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS CodeDescription
H318Causes serious eye damage.
H401Toxic to aquatic life.
P273Avoid release to the environment.
P280Wear eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P501Dispose of contents/container to an approved waste disposal plant.

Data sourced from multiple safety data sheets.

Experimental Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow

References

Personal protective equipment for handling Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling lauric acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Overview

This compound is a saturated fatty acid that, while common in many applications, requires careful handling in a laboratory setting. The primary hazard associated with this compound is the risk of serious eye damage .[1][2][3][4] It is also classified as toxic to aquatic life .[1] While generally not considered a skin irritant, prolonged contact should be avoided. In powdered form, it can create combustible dust, so dust and aerosol formation should be minimized.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Glasses & Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended in addition to safety glasses.
Skin Protection GlovesNitrile rubber gloves are recommended. A minimum layer thickness of 0.11 mm provides a breakthrough time of 480 minutes. Always inspect gloves before use and use proper removal techniques.
Lab Coat/Protective ClothingWear a lab coat to prevent skin contact. For larger quantities or where splashing is possible, consider additional protective clothing.
Respiratory Protection RespiratorIf there is a risk of dust formation and engineering controls are insufficient, use a full-face particle respirator type N100 (US) or type P3 (EN 143).

Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. An exhaust ventilation system is recommended where dust may be generated.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Clear the workspace of any unnecessary items.

2. Donning PPE:

  • Put on a lab coat.

  • Don safety glasses and a face shield.

  • Put on nitrile rubber gloves.

3. Handling this compound:

  • Avoid the formation of dust and aerosols.

  • If weighing the solid, do so in a ventilated enclosure or use a method that minimizes dust generation.

  • If heating this compound, do so in a well-ventilated area such as a fume hood.

  • Avoid contact with skin, eyes, and clothing.

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.

  • Do not let the product enter drains.

5. First Aid Measures:

  • If in eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or physician.

  • If on skin: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization: Unused this compound should be treated as chemical waste.

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of with household garbage.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

  • Environmental Precautions: this compound is toxic to aquatic life; therefore, it must not be allowed to enter drains or waterways.

Below is a workflow diagram for the safe handling of this compound.

LauricAcidHandling cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal cluster_first_aid First Aid prep_area Prepare Well-Ventilated Area locate_safety Locate Eyewash & Safety Shower prep_area->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe handle_la Handle this compound (Avoid Dust/Aerosol) don_ppe->handle_la spill_check Spill? handle_la->spill_check eye_contact Eye Contact: Rinse 15+ min, Seek Medical Attention skin_contact Skin Contact: Wash with Soap & Water inhalation Inhalation: Move to Fresh Air ingestion Ingestion: Rinse Mouth, Seek Medical Attention evacuate Evacuate Area spill_check->evacuate Yes dispose_waste Dispose of this compound Waste (Licensed Professional) spill_check->dispose_waste No contain_spill Contain Spill evacuate->contain_spill cleanup Clean Up Spill (No Dust) contain_spill->cleanup dispose_spill Dispose of Spill Waste cleanup->dispose_spill dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.